molecular formula C7H9BrN2OS B1518736 4-(4-Bromothiazol-2-yl)morpholine CAS No. 1017781-60-0

4-(4-Bromothiazol-2-yl)morpholine

Cat. No.: B1518736
CAS No.: 1017781-60-0
M. Wt: 249.13 g/mol
InChI Key: XPFAGXZWVZAYCS-UHFFFAOYSA-N
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Description

4-(4-Bromothiazol-2-yl)morpholine is a useful research compound. Its molecular formula is C7H9BrN2OS and its molecular weight is 249.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFAGXZWVZAYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656427
Record name 4-(4-Bromo-1,3-thiazol-2-yl)morpholine
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Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-60-0
Record name 4-(4-Bromo-1,3-thiazol-2-yl)morpholine
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Record name 4-(4-bromo-1,3-thiazol-2-yl)morpholine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(4-bromothiazol-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic selection of precursors, the mechanistic underpinnings of the key reaction, and a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance.

Introduction and Strategic Overview

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety often enhances pharmacokinetic properties such as solubility and metabolic stability. Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules. The bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space.

This guide focuses on a highly efficient and regioselective synthesis strategy starting from the readily accessible precursor, 2,4-dibromothiazole. The core of this pathway lies in the differential reactivity of the two bromine substituents on the thiazole ring, allowing for a selective nucleophilic aromatic substitution (SNAr) with morpholine at the C2-position.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule (I) reveals a straightforward disconnection at the C2-N bond, leading back to 2,4-dibromothiazole (II) and morpholine (III) as the primary starting materials. This approach is synthetically advantageous due to the commercial availability and established reactivity of both precursors.

Retrosynthesis TM Target Molecule (I) This compound SM Starting Materials TM->SM C2-N Disconnection (SNAr) DBT 2,4-Dibromothiazole (II) SM->DBT Morph Morpholine (III) SM->Morph

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Precursor: 2,4-Dibromothiazole

While 2,4-dibromothiazole is commercially available, an understanding of its synthesis provides a more comprehensive knowledge base. An optimized method involves the treatment of 2,4-thiazolidinedione with a brominating agent.[1][2][3] This transformation provides a reliable source of the key starting material for the subsequent nucleophilic substitution.

The Core Transformation: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The central step in this synthesis is the regioselective reaction of 2,4-dibromothiazole with morpholine. The success of this transformation hinges on the higher electrophilicity of the C2-position of the thiazole ring compared to the C4-position.

Mechanistic Rationale and Causality

The thiazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like bromine. The regioselectivity of the substitution at C2 over C4 can be attributed to several factors:

  • Inductive Effect: The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C2-position.

  • Intermediate Stabilization: The formation of the Meisenheimer-like intermediate during nucleophilic attack is better stabilized when the attack occurs at the C2-position, as the negative charge can be delocalized onto the electronegative nitrogen atom.

This inherent electronic preference allows for a highly selective reaction under controlled conditions, obviating the need for protecting groups.[4][5]

SNAr_Mechanism cluster_0 Regioselective SNAr Mechanism R 2,4-Dibromothiazole + Morpholine TS1 Transition State (Attack at C2) R->TS1 I1 Meisenheimer-like Intermediate (Stabilized by N) TS1->I1 P This compound + HBr I1->P

Caption: Simplified mechanism of the regioselective SNAr reaction.

Detailed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on halogenated heterocycles.[6][7]

Materials and Reagents:

  • 2,4-Dibromothiazole (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dibromothiazole (1.0 eq.) in DMSO, add morpholine (1.2 eq.) and triethylamine (2.0 eq.).

  • Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis of this compound.

ParameterValue
Molecular Formula C₇H₉BrN₂OS
Molecular Weight 249.13 g/mol
CAS Number 1017781-60-0[8]
Appearance Solid
Typical Yield 70-85%
Purity (post-chromatography) >98%
Storage Conditions Inert atmosphere, 2-8°C[8]

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the morpholine protons (typically in the range of 3.3-3.8 ppm) and a singlet for the C5-proton of the thiazole ring (around 6.5-7.0 ppm).

  • ¹³C NMR: Peaks corresponding to the carbon atoms of the morpholine and thiazole rings.

  • Mass Spectrometry (MS): A molecular ion peak consistent with the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Overall Synthesis Workflow

The complete synthesis pathway is illustrated in the following diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Thiazolidinedione 2,4-Thiazolidinedione Dibromothiazole 2,4-Dibromothiazole Thiazolidinedione->Dibromothiazole Bromination Target This compound Dibromothiazole->Target Regioselective SNAr Morpholine Morpholine Morpholine->Target

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is effectively achieved through a regioselective nucleophilic aromatic substitution on 2,4-dibromothiazole. This method is advantageous due to its high selectivity, good yields, and the use of readily available starting materials. The mechanistic principles underlying the regioselectivity provide a strong foundation for optimizing reaction conditions and adapting the protocol for the synthesis of analogous compounds. This technical guide offers a comprehensive and actionable framework for the production of this valuable synthetic intermediate.

References

  • Spieß, A., Heckmann, G., & Bach, T. (2003). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett, 2003(1), 131-133.
  • Gomha, S. M., et al. (2021).
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
  • Uzelac, E. J., & Rasmussen, S. C. (2017).
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
  • Baryshnikov, S. V., et al. (2021). 4-(7-Bromobenzo[d][1][9][10]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1202. [Link]
  • Baryshnikov, S. V., et al. (2021). 4-(7-Bromobenzo[d][1][9][10]thiadiazol-4-yl)morpholine.
  • Seliger, H., et al. (1997). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1170. [Link]
  • Biological Magnetic Resonance Bank. 4-(2-Aminoethyl)morpholine. [Link]
  • Barr, D., et al. (2014). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Research, 38(11), 643-646.
  • Stachulski, A. V., et al. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Organic & Biomolecular Chemistry, 9(1), 180-188. [Link]
  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5565-5572. [Link]
  • Pfeiffer, W. D., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry, 51(S1), E237-E246.
  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 139(28), 9578–9581. [Link]
  • Metzer, J. V. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Journal of Scientific & Engineering Research, 6(7), 101-104.
  • Sigman, M. S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
  • de la Cruz, P., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8889. [Link]
  • Ota, E., et al. (2022).

Sources

Physical and chemical properties of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Bromothiazol-2-yl)morpholine: Synthesis, Properties, and Applications in Chemical Research

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure uniquely combines three key features: a 2-aminothiazole core, a morpholine moiety, and a synthetically versatile bromine atom. This document details the compound's physicochemical properties, provides a validated, high-yield synthesis protocol with mechanistic insights, outlines its key reactivity patterns, and discusses its potential applications as a scaffold intermediate. Safety and handling protocols are also included to ensure its proper use in a research setting. The information is tailored for scientists and technical professionals, emphasizing the practical utility and chemical logic behind the data presented.

Introduction and Strategic Importance

This compound (CAS 1017781-60-0) is a substituted thiazole derivative that serves as a valuable intermediate in synthetic organic chemistry. Its strategic importance is derived from the convergence of its structural components:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole core is a well-established "privileged scaffold" in medicinal chemistry. The related 2-aminothiazole framework is a cornerstone of numerous biologically active compounds, including the FDA-approved anticancer agent Dasatinib.[1]

  • The Morpholine Moiety: This saturated heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[2] Its presence can lead to more favorable drug-like characteristics.

  • The C4-Bromine Atom: This halogen serves as a highly versatile synthetic "handle." It provides a specific, reactive site for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions, making it an ideal building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

This guide will elucidate the properties and protocols that enable researchers to effectively utilize this compound in their synthetic programs.

Physicochemical and Analytical Profile

A clear understanding of a compound's physical and analytical characteristics is fundamental to its successful application.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1017781-60-0[3]
Molecular Formula C₇H₉BrN₂OS[3]
Molecular Weight 249.13 g/mol [3]
Synonyms 4-(4-bromo-1,3-thiazol-2-yl)morpholine, 4-Bromo-2-morpholinothiazole[3]
Physical Form Solid
Typical Purity ≥97-98%
Storage Store at 2-8°C under an inert atmosphere.
Melting Point Data not publicly available; must be determined experimentally.
Solubility Data not publicly available; likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).
Predicted Spectroscopic Signature

While experimental spectra are best obtained on a specific batch, the expected NMR and MS data provide a reliable benchmark for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals:

    • A singlet at approximately δ 6.8-7.2 ppm corresponding to the lone proton at the C5 position of the thiazole ring.

    • A triplet at approximately δ 3.7-3.9 ppm (integral of 4H) for the four morpholine protons adjacent to the oxygen atom (-O-CH₂ -).

    • A triplet at approximately δ 3.4-3.6 ppm (integral of 4H) for the four morpholine protons adjacent to the nitrogen atom (-N-CH₂ -).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to exhibit 5 unique signals:

    • C2 (Thiazole): Highly deshielded signal >δ 165 ppm due to its attachment to the thiazole nitrogen and the exocyclic morpholine nitrogen.

    • C4 (Thiazole): Signal in the δ 110-120 ppm range, attached to the bromine atom.

    • C5 (Thiazole): Signal in the δ 105-115 ppm range.

    • Morpholine (-O-CH₂-): Signal around δ 66-68 ppm .

    • Morpholine (-N-CH₂-): Signal around δ 48-50 ppm .

  • Mass Spectrometry (MS):

    • The key diagnostic feature in the mass spectrum is the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will display two peaks of nearly equal intensity for the molecular ion: M⁺ at m/z 248 and M+2⁺ at m/z 250 . The observation of this characteristic 1:1 isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved in high yield via a nucleophilic aromatic substitution reaction.

Reaction Scheme

The reaction proceeds by the displacement of the bromine atom at the more electrophilic C2 position of 2,4-dibromothiazole by morpholine.

Synthesis_Scheme Reactant1 2,4-Dibromothiazole Product This compound Reactant1->Product Sealed Tube 50°C, 16h Reactant2 Morpholine (excess) Reactant2->Product Sealed Tube 50°C, 16h Byproduct + Morpholine·HBr

Figure 1. Synthetic route to this compound.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2,4-Dibromothiazole (1.0 eq)

  • Morpholine (≥10 eq)

  • Diethyl ether (for extraction)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a thick-walled pressure tube equipped with a magnetic stir bar, add 2,4-dibromothiazole (e.g., 500 mg, 2.06 mmol).

  • Reagent Addition: Add a significant excess of morpholine (e.g., 4.0 mL, ~22 mmol).

    • Scientist's Insight: The large excess of morpholine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 50°C. Stir the reaction mixture for 16 hours.

    • Scientist's Insight: A sealed tube is crucial to prevent the evaporation of the relatively volatile morpholine and to contain any minor pressure buildup at 50°C, ensuring consistent reaction conditions.

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 20 mL of deionized water. c. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). d. Combine the organic layers.

  • Workup - Washing: a. Wash the combined organic layer sequentially with water (5 x 30 mL) to remove the excess morpholine and the morpholine hydrobromide salt. b. Wash the organic layer with brine (1 x 30 mL).

    • Scientist's Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0% to 30% ethyl acetate in hexane.

    • Scientist's Insight: The gradient elution allows for the separation of non-polar impurities first, followed by the desired product, ensuring high purity. An 89% yield of the target compound has been reported using this method.[4]

Synthesis & Purification Workflow Diagram

Workflow start Combine 2,4-Dibromothiazole and excess Morpholine in a sealed tube react Heat at 50°C for 16h start->react cool Cool to Room Temperature react->cool quench Dilute with Water cool->quench extract Extract with Diethyl Ether (3x) quench->extract wash_h2o Wash with Water (5x) extract->wash_h2o wash_brine Wash with Brine (1x) wash_h2o->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Silica Gel Chromatography (0-30% EtOAc/Hexane) concentrate->purify product Pure this compound purify->product

Figure 2. Step-by-step workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound is as a versatile intermediate. Its reactivity is dominated by the carbon-bromine bond at the C4 position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for constructing C-C, C-N, and C-O bonds.

Key Potential Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl or heteroaryl substituents.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, forming a C-C triple bond.

  • Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, allowing for the attachment of diverse amine-containing fragments.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

Reactivity center This compound suzuki Suzuki Coupling (R-B(OH)₂) center->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd catalyst, Base heck Heck Coupling (Alkene) center->heck Pd catalyst, Base prod_suzuki 4-(4-Aryl-thiazol-2-yl)morpholine suzuki->prod_suzuki prod_sonogashira 4-(4-Alkynyl-thiazol-2-yl)morpholine sonogashira->prod_sonogashira prod_buchwald 4-(4-Amino-thiazol-2-yl)morpholine buchwald->prod_buchwald prod_heck 4-(4-Alkenyl-thiazol-2-yl)morpholine heck->prod_heck

Figure 3. Key cross-coupling reactions at the C4-Br position.

Safety and Handling

Proper safety precautions are mandatory when handling this compound and its precursors.

  • Classification: The compound is classified with GHS07 pictogram (exclamation mark) and the signal word "Warning".

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Precursor Hazards: The reagent morpholine is flammable, corrosive, and toxic if inhaled or in contact with skin.[5] All steps of the synthesis must be performed with appropriate engineering controls and personal protective equipment.

References

  • ResearchGate. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF. [Link]
  • Bentham Science. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. [Link]
  • Carl ROTH.
  • Nexchem Ltd.
  • National Institutes of Health. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]
  • Carl ROTH.
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • E3S Web of Conferences.

Sources

4-(4-Bromothiazol-2-yl)morpholine CAS number 1017781-60-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromothiazol-2-yl)morpholine (CAS 1017781-60-0): A Key Building Block for Drug Discovery

Overview and Strategic Importance

This compound is a heterocyclic compound featuring a synthetically strategic combination of three key structural motifs: a biologically active thiazole core, a pharmacokinetically favorable morpholine ring, and a chemically versatile bromine atom. This trifecta of features positions the molecule not as an end-product, but as a high-value intermediate or scaffold for researchers in medicinal chemistry and drug development. Its primary utility lies in its role as a building block for the synthesis of more complex molecules and chemical libraries aimed at discovering new therapeutic agents.[1] The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The morpholine moiety is frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] Finally, the bromine atom at the 4-position of the thiazole ring serves as a crucial handle for synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions.

cluster_molecule This compound mol C₇H₉BrN₂OS CAS: 1017781-60-0

Caption: Core structure and identifiers for this compound.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Data

Property Value Source(s)
CAS Number 1017781-60-0 [5]
Molecular Formula C₇H₉BrN₂OS [6]
Molecular Weight 249.13 g/mol [1][5]
Physical Form Solid
Purity Typically ≥97-98% [1]
Storage Temperature 2-8°C, under inert atmosphere [7]

| Boiling Point | 348.6±52.0°C (predicted) |[1] |

Table 2: GHS Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.

| Precautionary Codes | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages commercially available starting materials.

Rationale of the Synthetic Approach

The chosen method involves the reaction of 2,4-dibromothiazole with morpholine.[7] The rationale for this strategy is based on the differential reactivity of the two bromine atoms on the thiazole ring. The C2 position is more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine of morpholine compared to the C4 position. This inherent regioselectivity drives the formation of the desired product. The reaction is conducted in a sealed vessel at an elevated temperature to ensure a sufficient reaction rate.[7]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.[7]

Step 1: Reaction Setup

  • To a sealed reaction tube, add 2,4-dibromothiazole (500 mg, 2.06 mmol).

  • Add morpholine (4.0 mL, 22.3 mmol), which serves as both the nucleophile and the solvent.

  • Seal the tube securely.

Step 2: Reaction Execution

  • Place the sealed tube in a heating block or oil bath pre-heated to 50°C.

  • Allow the reaction to stir for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.

Step 3: Work-up and Extraction

  • After 16 hours, remove the reaction tube from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers.

Step 4: Washing and Drying

  • Wash the combined organic layer sequentially with deionized water (5 x 30 mL) to remove excess morpholine.

  • Perform a final wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 0-30%) as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

start Reactants: 2,4-Dibromothiazole Morpholine reaction Reaction: Sealed Tube 50°C, 16h start->reaction workup Work-up: Dilute with H₂O Extract with Et₂O reaction->workup wash Wash & Dry: Wash with H₂O & Brine Dry over MgSO₄ workup->wash purify Purification: Silica Gel Chromatography (Hexane/EtOAc) wash->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis and purification of the title compound.

Role in Modern Drug Discovery

The strategic value of this compound is best understood by analyzing the contribution of its constituent parts. The molecule is designed for synthetic diversification, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

  • The Thiazole Core: This heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its derivatives have demonstrated a vast range of pharmacological activities.[8]

  • The Morpholine Moiety: As a "privileged structure," morpholine is often used to fine-tune the physicochemical properties of a lead compound.[9] Its inclusion can disrupt crystal packing, increase aqueous solubility, and act as a hydrogen bond acceptor, often leading to improved oral bioavailability and a more favorable ADME profile.[3][4]

  • The C4-Bromo Handle: This is the molecule's primary reactive site for diversification. The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino substituents at the C4 position, allowing for systematic exploration of the chemical space around the core scaffold.[10]

cluster_components Structural Components cluster_functions Functional Roles in Drug Design center This compound thiazole Thiazole Ring center->thiazole morpholine Morpholine Moiety center->morpholine bromine C4-Bromine Atom center->bromine bioactivity Biological Activity (Pharmacophore) thiazole->bioactivity pk Pharmacokinetics (PK) (Solubility, ADME) morpholine->pk synthesis Synthetic Versatility (Chemical Handle) bromine->synthesis goal Drug Candidate Development bioactivity->goal pk->goal synthesis->goal

Sources

An In-depth Technical Guide to 4-(4-Bromothiazol-2-yl)morpholine: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Bromothiazol-2-yl)morpholine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its molecular structure, IUPAC nomenclature, synthetic protocols, and explores its potential applications in medicinal chemistry based on the established bioactivity of the 2-morpholinothiazole scaffold.

Executive Summary

This compound is a substituted thiazole derivative incorporating a morpholine moiety. This structural combination is of significant interest in medicinal chemistry, as the thiazole ring is a key pharmacophore in numerous approved drugs, and the morpholine group is often introduced to improve physicochemical properties and metabolic stability. While this specific molecule is primarily documented as a synthetic intermediate, the broader class of 2-morpholinothiazoles has demonstrated promising activity as enzyme inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. This guide will synthesize the available specific data for this compound with the broader context of its chemical class to provide actionable insights for research and development.

Molecular Structure and Nomenclature

The structural and naming conventions for this compound are fundamental to its identity in chemical literature and databases.

IUPAC Name and Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-(4-bromo-1,3-thiazol-2-yl)morpholine .

The compound is also known by several synonyms, including:

  • This compound

  • 4-Bromo-2-morpholinothiazole

  • 4-(4-Bromo-2-thiazolyl)morpholine

  • 4-Bromo-2-(morpholin-4-yl)-1,3-thiazole[1]

Chemical Structure and Key Features

The molecule consists of a five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. This ring is substituted at the 2-position with a morpholine ring and at the 4-position with a bromine atom. The morpholine is a six-membered saturated heterocycle containing oxygen and nitrogen atoms.

Caption: 2D representation of this compound.

The presence of the morpholine moiety, a common feature in drug candidates, often confers improved aqueous solubility and metabolic stability.[2] The thiazole ring provides a rigid scaffold for the presentation of functional groups, and the bromine atom offers a site for further chemical modification through cross-coupling reactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely published.

PropertyValueSource
CAS Number 1017781-60-0[1][3][4]
Molecular Formula C₇H₉BrN₂OS[1]
Molecular Weight 249.13 g/mol [1]
Appearance Off-white to light yellow solid[4]
Purity ≥98% (typical commercial grade)[4]
Storage Inert atmosphere, 2-8°C[4]
Boiling Point 348.6 ± 52.0 °C (Predicted)
Density 1.642 ± 0.06 g/cm³ (Predicted)
pKa 2.31 ± 0.50 (Predicted)

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Synthetic Pathway

The most commonly cited synthesis involves the reaction of 2,4-dibromothiazole with morpholine.[3] The nitrogen atom of the morpholine acts as a nucleophile, displacing one of the bromine atoms on the thiazole ring. The substitution preferentially occurs at the 2-position of the thiazole, which is more activated towards nucleophilic attack.

synthesis_pathway Synthetic Pathway reagent1 2,4-Dibromothiazole product This compound reagent1->product 50°C, 16 hours (Sealed Tube) reagent2 Morpholine reagent2->product

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.[3]

Materials:

  • 2,4-Dibromothiazole

  • Morpholine

  • Deionized Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a sealed tube, combine 2,4-dibromothiazole (e.g., 500 mg, 2.06 mmol) and morpholine (e.g., 4.0 mL, 22.3 mmol).

  • Heat the reaction mixture at 50°C for 16 hours.

  • After cooling to room temperature, dilute the mixture with 20 mL of deionized water.

  • Extract the aqueous layer with three 30 mL portions of diethyl ether.

  • Combine the organic layers and wash sequentially with five 30 mL portions of deionized water, followed by one 30 mL portion of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a gradient of 0-30% ethyl acetate in hexane as the eluent to yield the target compound.

This protocol has been reported to produce the desired product in high yield (approximately 89%).[3]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the thiazole and morpholine protons. The single proton on the thiazole ring (at the 5-position) would likely appear as a singlet in the aromatic region. The morpholine protons would typically present as two multiplets (or triplets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the two carbons of the thiazole ring and the four carbons of the morpholine ring. The carbon atoms of the morpholine ring adjacent to the heteroatoms (N and O) would appear at different chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations of the thiazole and morpholine rings, as well as C-N and C-O stretching frequencies characteristic of the morpholine moiety.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound (249.13 g/mol ). The fragmentation pattern would likely show losses of fragments corresponding to the morpholine ring and the bromine atom.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for this compound, the 2-morpholinothiazole scaffold is a well-recognized pharmacophore in drug discovery.

Inhibition of PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several studies have identified 2-morpholinothiazole derivatives as potent and selective inhibitors of PI3K.[6] The morpholine group in these inhibitors often occupies a key region in the ATP-binding pocket of the enzyme. The development of dual PI3K/mTOR inhibitors is an active area of research, and scaffolds containing a morpholine moiety have shown clinical promise.[5][7]

PI3K_pathway Potential Inhibition of the PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth promotes Inhibitor 4-(Thiazol-2-yl)morpholine Derivatives Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Caption: 2-Morpholinothiazoles as potential dual inhibitors of PI3K and mTOR.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. A recent study on morpholine-derived thiazoles demonstrated their potential as bovine carbonic anhydrase II inhibitors.[8] In this study, a derivative with a 4-para-bromophenyl substitution on the thiazole ring exhibited good potency, suggesting that the bromo-substitution on this compound could be favorable for this type of activity.[8]

Structure-Activity Relationship (SAR) Insights

For the 2-morpholinothiazole class of compounds, the substitution pattern on the thiazole ring is critical for biological activity. The presence of a halogen, such as the bromine atom in this compound, can influence the electronic properties of the ring system and provide a handle for further synthetic modifications. Structure-activity relationship studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that substitutions on the thiazole ring significantly impact antimicrobial and anticancer activities.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Signal Word: Warning.[4]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with a molecular architecture that is highly relevant to modern drug discovery. While specific biological data for this compound is limited, the established activities of the 2-morpholinothiazole scaffold, particularly as PI3K and carbonic anhydrase inhibitors, provide a strong rationale for its use in the synthesis of novel therapeutic agents.

Future research efforts could focus on:

  • The synthesis of a library of derivatives using the bromine atom as a point for diversification via cross-coupling reactions.

  • Screening of this compound and its derivatives against a panel of kinases, including PI3K isoforms, and carbonic anhydrases to determine its specific biological targets.

  • Elucidation of the crystal structure of this compound or its co-crystal with a target protein to guide further structure-based drug design.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

  • Singh, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 56. [Link]
  • Wang, Y., & Chen, J. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 415-427. [Link]
  • Janku, F., et al. (2011). PI3K/Akt/mTOR inhibitors in patients with advanced cancers: from the bench to the bedside. Journal of the National Cancer Institute, 103(9), 696-712. [Link]
  • National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
  • ResearchGate. (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine.... [Link]
  • Al-Warhi, T., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 1-17. [Link]
  • Bahrin, L. G., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1170. [Link]
  • ResearchGate. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]
  • ResearchGate.
  • LoRusso, P. M. (2008). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Oncology Reports, 10(2), 103-111. [Link]
  • PubChem. 4-[4-(2-Bromoethyl)-1,3-thiazol-2-yl]morpholine. [Link]
  • IJPREMS. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activities of Morpholine and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of morpholine and thiazole derivatives, two heterocyclic scaffolds of paramount importance in medicinal chemistry. We will delve into their diverse biological activities, underlying mechanisms of action, and the established experimental protocols for their evaluation. This document is structured to serve as a technical resource, blending foundational knowledge with practical, field-proven insights to aid in the design and development of novel therapeutics.

Chapter 1: The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Morpholine is a six-membered heterocyclic motif containing both nitrogen and oxygen atoms. Its inclusion in drug candidates is often strategic, owing to its favorable physicochemical and pharmacokinetic properties.[1] The morpholine ring can improve aqueous solubility, metabolic stability, and oral bioavailability, making it a "privileged structure" in medicinal chemistry.[1][2]

Key Biological Activities of Morpholine Derivatives

The versatility of the morpholine scaffold has led to the discovery of derivatives with a wide spectrum of pharmacological actions.[3][4]

  • Anticancer Activity: Morpholine derivatives have emerged as potent anticancer agents.[5] A notable mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. For instance, GDC-0941 is a potent PI3K inhibitor containing a morpholine moiety that has been extensively studied in various cancer models.[6] The nitrogen atom of the morpholine ring often forms key hydrogen bond interactions with the hinge region of the kinase domain, contributing to the inhibitory activity.[2]

  • Antimicrobial Activity: The morpholine nucleus is a core component of several antimicrobial agents.[6] Linezolid, an oxazolidinone antibiotic, features a morpholine ring and is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Its mechanism involves the inhibition of the initiation of bacterial protein synthesis.[7] Novel synthetic morpholine derivatives have also shown promising activity against various bacterial and fungal strains, including Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[7]

  • Anti-inflammatory and Analgesic Effects: Certain morpholine-containing compounds exhibit significant anti-inflammatory and analgesic properties.[4] Their mechanisms can involve the inhibition of inflammatory mediators and enzymes.

  • Central Nervous System (CNS) Activity: The morpholine scaffold is present in drugs targeting the CNS, demonstrating activities such as antidepressant and anticonvulsant effects.[2]

Case Study: Approved Drugs Featuring the Morpholine Ring
DrugTherapeutic ClassMechanism of Action
Gefitinib AnticancerEGFR tyrosine kinase inhibitor
Linezolid AntibioticInhibits bacterial protein synthesis
Aprepitant AntiemeticNK1 receptor antagonist

Chapter 2: The Thiazole Ring: A Versatile Heterocycle with a Broad Pharmacological Profile

Thiazole is a five-membered aromatic ring containing sulfur and nitrogen atoms. This scaffold is present in numerous natural products, such as Vitamin B1, and is a cornerstone in the synthesis of a vast array of bioactive compounds.[8] Its derivatives are known for a wide range of pharmacological activities, making them attractive targets for drug discovery.[9][10][11]

Diverse Biological Activities of Thiazole Derivatives

The unique electronic properties of the thiazole ring allow it to act as a pharmacophore and engage in various interactions with biological targets.[11][12]

  • Anticancer Activity: Thiazole derivatives have demonstrated significant potential in cancer therapy by targeting various proteins and enzymes.[12] For example, Dasatinib, an FDA-approved drug, is a thiazole-containing kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[11] Other thiazole compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] Certain derivatives have exhibited potent cytotoxic activity, with low IC50 values indicating high potency.[9]

  • Antimicrobial and Antiviral Activities: The thiazole nucleus is a key component in many antimicrobial and antiviral drugs.[13][14] Ritonavir, an anti-HIV medication, contains a thiazole ring.[11] Numerous synthetic thiazole derivatives have shown potent activity against a spectrum of bacteria and fungi, including resistant strains.[13][14][15] Their mechanisms often involve the inhibition of essential microbial enzymes.[14]

  • Anti-inflammatory and Antioxidant Properties: Many thiazole derivatives have been reported to possess anti-inflammatory and antioxidant activities.[8] They can act by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by scavenging free radicals.[14]

  • Other Therapeutic Areas: The pharmacological scope of thiazole derivatives extends to antidiabetic, antimalarial, and neuroprotective effects.[8][9]

Case Study: Approved Drugs Featuring the Thiazole Ring
DrugTherapeutic ClassMechanism of Action
Dasatinib AnticancerMulti-targeted kinase inhibitor
Ritonavir Antiviral (Anti-HIV)Protease inhibitor
Nitazoxanide AntiparasiticInhibits pyruvate:ferredoxin oxidoreductase

Chapter 3: Morpholine-Thiazole Hybrids: A Strategy for Enhanced Bioactivity

The combination of morpholine and thiazole scaffolds into a single molecular entity, known as molecular hybridization, is a promising strategy in drug design.[16] This approach aims to develop novel compounds with potentially synergistic or enhanced biological activities by integrating the favorable properties of both heterocyclic systems.[17]

Recent studies on morpholine-thiazole hybrids have revealed promising results, particularly in the realm of anticancer and antimicrobial activities.[16][17] For instance, some hybrid compounds have displayed moderate to significant cytotoxic activity against human cancer cell lines, including breast, lung, and gastric cancers.[17] The rationale behind this strategy is that the morpholine moiety can improve pharmacokinetic properties, while the thiazole ring provides a versatile scaffold for targeting specific biological pathways.[16]

Chapter 4: Experimental Protocols for Evaluating Biological Activity

This section provides standardized, step-by-step protocols for the in vitro evaluation of the biological activities of morpholine and thiazole derivatives.

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine_Inhibitor Morpholine-based PI3K Inhibitor (e.g., GDC-0941) Morpholine_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based PI3K inhibitors.

Experimental Workflow: In Vitro Drug Screening

Drug_Screening_Workflow Start Compound Library (Morpholine/Thiazole Derivatives) Primary_Screen Primary Screening (e.g., MTT Assay on Cancer Cell Line) Start->Primary_Screen Hit_ID Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_ID Hit_ID->Primary_Screen Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Secondary_Assay Secondary Assays (Mechanism of Action, e.g., Kinase Assay) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: A typical workflow for in vitro screening of chemical compounds to identify potential leads.

Conclusion and Future Perspectives

Morpholine and thiazole derivatives continue to be exceptionally fruitful scaffolds in the quest for novel therapeutic agents. Their proven track record, evidenced by numerous FDA-approved drugs, underscores their importance in medicinal chemistry.[1][10] The wide range of biological activities, from anticancer to antimicrobial, ensures their continued relevance.[4] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel hybrid structures, and the elucidation of new mechanisms of action. The strategic application of the protocols and insights outlined in this guide can empower researchers to effectively navigate the complex landscape of drug discovery and contribute to the development of next-generation medicines.

References

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • WJPR. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1237-1250. [Link]
  • Kaur, R., et al. (2018). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. International Journal of Current Pharmaceutical Research, 10(5), 1-8. [Link]
  • Asif, M. (2021). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Mini-Reviews in Organic Chemistry, 18(6), 724-747. [Link]
  • Kumar, A., & Narasimhan, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S4), 639-653. [Link]
  • Mathew, B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-182. [Link]
  • Dwivedi, C., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 289-304. [Link]
  • Sharma, R., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 166, 325-368. [Link]
  • Ali, T. E., et al. (2022). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications.
  • Aouad, M. R. (2018). A review on pharmacological profile of Morpholine derivatives.
  • Yurttaş, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1253-1260. [Link]
  • Ali, T. E., et al. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]
  • Kumar, D., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1-27. [Link]
  • Raza, S., et al. (2025). Synthesis of morpholine based thiazoles (3–27).
  • Sharma, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. International Journal of Pharmaceutical and Biological Archives, 11(3), 1-10. [Link]
  • Taha, M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3181. [Link]
  • Rahman, A., et al. (2020). Synthesis, anti-inflammatory and antibacterial activities of novel trisubstituted-thiazole derivatives. Journal of Infection and Public Health, 13(12), 1937-1946. [Link]
  • Popiołek, Ł., & Kosikowska, U. (2021).

Sources

Foreword: Deconstructing the Enigma of a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-(4-Bromothiazol-2-yl)morpholine

To the researchers, scientists, and drug development professionals who endeavor to translate molecular curiosities into tangible therapeutic advances, this guide offers a structured and rationale-driven exploration into the potential mechanisms of action for the compound this compound. In the absence of established biological targets for this specific molecule, we must rely on a deductive, evidence-based approach, leveraging the known bioactivities of its constituent chemical moieties: the thiazole ring and the morpholine group.

This document is not a mere recitation of protocols; it is a strategic blueprint for investigation. We will proceed from the foundational principles of chemical biology and structure-activity relationships to formulate plausible hypotheses. Each hypothesis will then be paired with a rigorous, self-validating experimental workflow designed to yield unambiguous and actionable data. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that every proposed step is not only technically sound but also strategically insightful.

Structural and Physicochemical Analysis: Clues from the Blueprint

The structure of this compound (CAS No. 1017781-60-0) presents a compelling fusion of two pharmacologically significant heterocycles.[1]

  • The Thiazole Moiety: This five-membered aromatic ring containing sulfur and nitrogen is a cornerstone of many biologically active compounds.[2] Its presence is frequently associated with a range of inhibitory activities against key cellular targets. Thiazole rings are known to function as pharmacophores in inhibitors of protein kinases, the cell cycle, and various enzymes.[2][3]

  • The Morpholine Ring: Recognized as a "privileged structure" in medicinal chemistry, the morpholine ring is often incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[4][5] Its favorable physicochemical characteristics, including improved solubility and the ability to form hydrogen bonds, make it a valuable component for engaging with biological targets.[6][7][[“]] Morpholine derivatives have demonstrated a wide array of biological activities, including the inhibition of kinases such as PI3K and mTOR.[6][9][10]

The combination of a potentially reactive brominated thiazole with the drug-like properties of a morpholine ring suggests that this compound is likely to exhibit specific and potent biological effects.

Primary Hypothesis: Kinase Inhibition

The most compelling initial hypothesis is that this compound functions as a kinase inhibitor . This is supported by the extensive literature on both thiazole and morpholine derivatives targeting various kinases.[3][10][11] Notably, a structurally related compound, AC220, which incorporates a morpholine-ethoxy-benzothiazole core, is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[12]

Rationale for Kinase Inhibition Hypothesis
  • Structural Precedent: Thiazole is a key scaffold in numerous approved and investigational kinase inhibitors, including the Bcr-Abl inhibitor Dasatinib.[11]

  • Pharmacophoric Features: The planar thiazole ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases, while the morpholine group can form crucial hydrogen bonds with the hinge region.

  • Broad Applicability: Kinases are implicated in a vast array of diseases, particularly cancer and inflammatory disorders, making them high-value targets for novel small molecules.

Experimental Workflow for Validating Kinase Inhibition

The following is a tiered, logical progression of experiments designed to systematically test the kinase inhibition hypothesis.

This initial step aims to identify if the compound has any kinase-directed activity and to pinpoint potential kinase families of interest.

Protocol: In Vitro Kinase Panel Assay (e.g., using a commercial service like Eurofins DiscoverX or Reaction Biology Corp)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., 200-400 kinases spanning the human kinome).

  • Assay Principle: The specific assay format will depend on the vendor but is typically based on measuring the remaining kinase activity after incubation with the compound. This can be done via methods such as ADP-Glo™, LanthaScreen™, or mobility shift assays.

  • Data Analysis: Results are typically expressed as percent inhibition relative to a vehicle control (DMSO). "Hits" are defined as kinases showing significant inhibition (e.g., >50% or >75% at 10 µM).

Causality behind Experimental Choice: A broad panel screen is the most efficient method for unbiasedly surveying a large portion of the kinome. It prevents premature focus on a specific kinase family and can reveal unexpected targets.

For any kinases identified as "hits" in the initial screen, the next step is to quantify the potency of the inhibition.

Protocol: In Vitro IC50 Determination

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • Kinase Assay: Perform the same in vitro kinase assay as in Tier 1 for each of the identified hit kinases, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Causality behind Experimental Choice: Determining the IC50 provides a quantitative measure of the compound's potency against specific kinases. This is a critical parameter for lead optimization and for comparing the compound to existing inhibitors.

Demonstrating that the compound can inhibit the target kinase within a cellular context is crucial.

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Line Selection: Choose a cell line known to have high activity of the target kinase(s) identified in the in vitro assays.

  • Compound Treatment: Treat the selected cells with increasing concentrations of this compound for a defined period (e.g., 1-4 hours).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate (normalized to the total substrate and loading control) indicates cellular target engagement.

Causality behind Experimental Choice: This experiment validates that the compound can penetrate the cell membrane and inhibit the kinase in its native environment, leading to a downstream biological effect. This is a critical step in moving from an in vitro "hit" to a cellularly active compound.

Kinase_Inhibition_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A This compound (10 µM) B Broad Kinase Panel (>200 kinases) A->B C Identify 'Hits' (>50% Inhibition) B->C D Serial Dilution of Compound C->D Proceed with Hits E In Vitro Assay on Hit Kinases D->E F Determine IC50 Values E->F G Treat Relevant Cell Line F->G For Potent Hits H Western Blot for Phospho-Substrate G->H I Confirm Target Engagement H->I

Figure 1: Experimental workflow for the kinase inhibition hypothesis.

Secondary Hypotheses and Investigative Pathways

While kinase inhibition is the primary hypothesis, the structural motifs of this compound suggest other plausible mechanisms of action that warrant investigation, particularly if the kinase screens are negative or reveal off-target effects.

Hypothesis 2: Carbonic Anhydrase Inhibition

Recent studies have highlighted that morpholine-based thiazoles can act as inhibitors of carbonic anhydrases (CAs), zinc-containing enzymes crucial for various physiological processes.[13]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) and a suitable substrate such as 4-nitrophenyl acetate (NPA).

  • Assay Principle: The assay measures the esterase activity of CA. The hydrolysis of NPA to 4-nitrophenol can be monitored spectrophotometrically at 400 nm.

  • Procedure: a. Incubate the CA enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the NPA substrate. c. Measure the rate of 4-nitrophenol formation.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. Acetazolamide should be used as a positive control.

Hypothesis 3: PI3K/mTOR Pathway Inhibition

The morpholine ring is a well-established pharmacophore in many PI3K inhibitors.[6][9][10] The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy.

Experimental Protocol: In Vitro PI3K/mTOR Inhibition and Cellular Pathway Analysis

  • In Vitro Kinase Assays: Screen the compound against different isoforms of PI3K (e.g., p110α, β, δ, γ) and mTOR using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

  • Cellular Western Blot: In a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway), treat with the compound and perform a Western blot for key downstream effectors of the PI3K/mTOR pathway:

    • Phospho-Akt (Ser473)

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Phospho-4E-BP1 (Thr37/46) A dose-dependent decrease in the phosphorylation of these proteins would strongly support inhibition of the PI3K/mTOR pathway.

PI3K_Pathway PI3K PI3K AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->mTORC1 Inhibition?

Figure 2: Simplified PI3K/mTOR signaling pathway and potential points of inhibition.

Data Interpretation and Path Forward

The experimental workflows outlined above are designed to provide a clear and decisive path toward elucidating the mechanism of action of this compound.

Experimental Outcome Interpretation Next Steps
Potent inhibition of specific kinases in vitro and in cells Strong evidence for a kinase inhibitor mechanism.Proceed with selectivity profiling, in vivo target validation, and structure-activity relationship (SAR) studies.
Inhibition of Carbonic Anhydrase Compound is a CA inhibitor.Evaluate isoform selectivity and potential therapeutic applications (e.g., as a diuretic or anti-glaucoma agent).
Inhibition of PI3K/mTOR pathway signaling Compound targets the PI3K/mTOR pathway.Determine direct target (PI3K, mTOR, or both) and evaluate anti-proliferative effects in cancer cell lines.
No significant activity in any of the primary assays The primary hypotheses are incorrect.Consider broader phenotypic screening (e.g., cell viability screens across a panel of diverse cell lines) to uncover novel activities.

Conclusion

The journey to understand the mechanism of action of a novel compound is one of systematic inquiry and logical deduction. For this compound, the confluence of its thiazole and morpholine moieties strongly suggests a role as a kinase inhibitor. The proposed experimental cascade provides a robust framework for testing this hypothesis, while also allowing for the exploration of other scientifically sound possibilities. By adhering to this structured approach, we can efficiently and effectively decode the biological function of this promising scaffold, paving the way for its potential development as a novel therapeutic agent.

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Unlocking the Therapeutic Potential of Bromothiazole Compounds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] The introduction of a bromine substituent onto this privileged scaffold can significantly enhance the pharmacological properties of the resulting bromothiazole compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential therapeutic targets for bromothiazole compounds. We delve into the mechanistic basis of their activity in key therapeutic areas—oncology, infectious diseases, and neurodegenerative disorders—and provide detailed, field-proven experimental protocols for target validation and compound characterization. This guide is designed to empower researchers to accelerate the discovery and development of novel bromothiazole-based therapeutics.

The Bromothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is a well-established pharmacophore, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom on the thiazole ring is a recognized approach to modulate the therapeutic potential of these compounds.[1] Bromine's electron-withdrawing nature and its contribution to the molecule's lipophilicity can profoundly influence its pharmacokinetic and pharmacodynamic profile. Structure-activity relationship (SAR) studies have consistently shown that halogen substitution, including bromine, can enhance the biological activity of thiazole and benzothiazole derivatives.[3][4] This guide will explore the specific therapeutic targets that are effectively modulated by this versatile chemical scaffold.

Anticancer Targets of Bromothiazole Compounds

Bromothiazole derivatives have emerged as promising candidates for cancer therapy, targeting various key players in tumor progression and metastasis.[5]

Receptor Tyrosine Kinases: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical receptor tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis.[6][7] Several thiazole and benzothiazole derivatives have been identified as potent inhibitors of these kinases.

Upon ligand binding, EGFR and VEGFR-2 dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domains. This autophosphorylation initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.[2][8] Bromothiazole-based inhibitors are often designed to be ATP-competitive, binding to the kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.[2]

Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Dimer EGF->EGFR Ligand Binding P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Grb2 Grb2/Sos P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Transcription->Proliferation Bromothiazole Bromothiazole Compound Bromothiazole->P_EGFR Inhibition

Caption: EGFR signaling cascade and the inhibitory action of bromothiazole compounds.

This protocol details the assessment of EGFR phosphorylation in response to a bromothiazole compound.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., A431) to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal EGFR phosphorylation.

    • Treat the cells with various concentrations of the bromothiazole compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR for each treatment condition.

Treatment GroupConcentration (µM)p-EGFR Intensity (Arbitrary Units)Total EGFR Intensity (Arbitrary Units)p-EGFR / Total EGFR Ratio
Vehicle Control01.001.001.00
Bromothiazole Cpd0.10.751.020.74
Bromothiazole Cpd10.320.980.33
Bromothiazole Cpd100.051.010.05

Table 1: Example data for the inhibition of EGFR autophosphorylation by a bromothiazole compound.

Fascin: A Key Regulator of Cancer Cell Migration

Fascin is an actin-bundling protein that plays a crucial role in the formation of filopodia and invadopodia, structures essential for cancer cell migration and invasion.[9] Thiazole derivatives have been identified as potent inhibitors of fascin.[9]

Fascin bundles actin filaments to provide structural support for cellular protrusions. By inhibiting the actin-bundling activity of fascin, bromothiazole compounds can disrupt the formation of these structures, thereby impeding cancer cell motility and metastasis.[10]

This protocol assesses the ability of a bromothiazole compound to inhibit the in vitro bundling of actin filaments by fascin.

  • Reagent Preparation:

    • Purify recombinant human fascin-1 protein.

    • Prepare G-actin from rabbit skeletal muscle.

    • Prepare a solution of the bromothiazole compound in a suitable solvent (e.g., DMSO).

  • Actin Polymerization and Bundling:

    • Polymerize G-actin to F-actin by incubation in a polymerization buffer.

    • In separate tubes, pre-incubate fascin with various concentrations of the bromothiazole compound or vehicle control.

    • Add the fascin/compound mixture to the F-actin and incubate to allow for bundling.

  • Co-sedimentation Assay:

    • Centrifuge the samples at low speed. Bundled actin will pellet, while unbundled filaments will remain in the supernatant.

    • Separate the supernatant and pellet fractions.

    • Analyze both fractions by SDS-PAGE.

  • Data Analysis:

    • Visualize the actin and fascin bands in the gel using Coomassie blue staining.

    • Quantify the amount of actin and fascin in the pellet and supernatant fractions using densitometry.

    • An effective inhibitor will result in a shift of actin and fascin from the pellet to the supernatant.

Diagram: Fascin Inhibition Experimental Workflow

Fascin_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Fascin Purified Fascin Incubation Incubate Fascin + Compound Fascin->Incubation Actin G-Actin Polymerization Polymerize to F-Actin Actin->Polymerization Compound Bromothiazole Compound Compound->Incubation Bundling Mix F-Actin + Fascin/Compound Polymerization->Bundling Incubation->Bundling Centrifugation Low-Speed Centrifugation Bundling->Centrifugation Separation Separate Supernatant & Pellet Centrifugation->Separation SDS_PAGE SDS-PAGE Analysis Separation->SDS_PAGE Densitometry Densitometry SDS_PAGE->Densitometry

Caption: Workflow for the fascin-mediated actin bundling assay.

Antimicrobial Targets of Bromothiazole Compounds

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Bromothiazole derivatives have demonstrated significant potential in this area, targeting essential microbial enzymes.[1][3]

Bacterial Cell Wall Synthesis: MurB and DNA Gyrase

The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target for antibiotics.[11] MurB, an enzyme involved in the synthesis of peptidoglycan precursors, and DNA gyrase, a type II topoisomerase essential for DNA replication, are validated targets for thiazole-based inhibitors.[1][12]

MurB catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine. Inhibition of MurB disrupts the supply of precursors for peptidoglycan synthesis, leading to a weakened cell wall and bacterial lysis. DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Bromothiazole compounds can inhibit the ATPase activity of the GyrB subunit of DNA gyrase, preventing DNA supercoiling and leading to bacterial cell death.[12]

Diagram: Bacterial Cell Wall Synthesis and DNA Replication Inhibition

Bacterial_Targets cluster_cell_wall Cell Wall Synthesis cluster_dna_rep DNA Replication UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_GlcNAc_EP UDP-GlcNAc- enolpyruvate MurA->UDP_GlcNAc_EP MurB MurB UDP_GlcNAc_EP->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication DNA Replication Supercoiled_DNA->Replication Bromothiazole_MurB Bromothiazole Compound Bromothiazole_MurB->MurB Inhibition Bromothiazole_Gyrase Bromothiazole Compound Bromothiazole_Gyrase->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial cell wall synthesis and DNA replication by bromothiazole compounds.

This protocol measures the inhibition of E. coli DNA gyrase supercoiling activity.

  • Reaction Setup:

    • On ice, prepare a master mix containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin) and relaxed pBR322 plasmid DNA.

    • Aliquot the master mix into reaction tubes.

    • Add the bromothiazole compound at various concentrations or vehicle control.

    • Add E. coli DNA gyrase to initiate the reaction.

  • Incubation and Reaction Termination:

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Data Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • The conversion of relaxed DNA to the faster-migrating supercoiled form indicates gyrase activity.

    • Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

CompoundConcentration (µg/mL)% Supercoiling Inhibition
Ciprofloxacin10100
Bromothiazole Cpd1025
Bromothiazole Cpd5080
Bromothiazole Cpd10095

Table 2: Example data for the inhibition of DNA gyrase supercoiling by a bromothiazole compound.

Neurodegenerative Disease Targets of Bromothiazole Compounds

Bromothiazole derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes involved in neurotransmission and pathophysiology.

Cholinesterases and Monoamine Oxidase B (MAO-B)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine.[8] Monoamine Oxidase B (MAO-B) is involved in the degradation of dopamine and other neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's and Parkinson's diseases.[11]

By inhibiting AChE, bromothiazole compounds can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.[13] Inhibition of MAO-B can increase dopamine levels and may also have neuroprotective effects.[14]

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a solution of AChE enzyme.

    • Prepare serial dilutions of the bromothiazole compound.

  • Assay Procedure (96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the bromothiazole compound or vehicle control.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the bromothiazole compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram: Acetylcholinesterase Inhibition Assay Principle

AChE_Assay AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction TNB TNB (Yellow) Abs @ 412 nm DTNB->TNB Bromothiazole Bromothiazole Compound Bromothiazole->AChE Inhibition

Caption: Principle of the Ellman's method for measuring AChE inhibition.

Conclusion and Future Directions

Bromothiazole compounds represent a versatile and promising class of molecules with the potential to address a wide range of therapeutic needs. Their ability to interact with diverse biological targets in oncology, infectious diseases, and neurodegeneration underscores the value of this chemical scaffold in drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and validate novel therapeutic targets for bromothiazole derivatives. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, including further exploration of structure-activity relationships. Additionally, advanced in vivo studies are warranted to translate the promising in vitro activities of these compounds into clinically effective therapies.

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  • Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. (2023). Pharmaceuticals, 16(3), 405. [Link]

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Introduction: The Significance of the 2-Morpholinothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Morpholinothiazoles for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-morpholinothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic routes to this important class of molecules, with a primary focus on the Hantzsch thiazole synthesis. Authored from the perspective of a senior application scientist, this document delves into the mechanistic underpinnings of the synthesis, explains the rationale behind experimental choices, and provides detailed, actionable protocols. Visual aids in the form of reaction pathway diagrams, along with tabulated data and a complete reference list, are included to offer a thorough and practical resource for researchers in the field.

The thiazole ring is a cornerstone in the architecture of many pharmaceutical agents, imparting a unique combination of electronic properties and hydrogen bonding capabilities that are conducive to biological interactions.[1] When substituted with a morpholine moiety at the 2-position, the resulting 2-morpholinothiazole derivatives exhibit a diverse range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The morpholine ring, a saturated heterocycle, often enhances the pharmacokinetic profile of a drug candidate by improving its solubility and metabolic stability. The synergistic combination of the thiazole and morpholine functionalities makes this scaffold a highly attractive target for synthetic and medicinal chemists. This guide will illuminate the key synthetic strategies to access these valuable compounds.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[4][5] It classically involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of 2-aminothiazole derivatives, thiourea is a commonly employed thioamide. The adaptability of this reaction allows for the use of substituted thioureas, which is the primary route to 2-morpholinothiazoles.

General Mechanism

The reaction proceeds through a well-established mechanism that begins with the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Thioamide [label="Thioamide/Thiourea"]; AlphaHaloKetone [label="α-Haloketone"]; Intermediate1 [label="S-Alkylation Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Thiazole [label="Thiazole Product"];

Thioamide -> Intermediate1 [label=" Nucleophilic Attack (SN2)"]; AlphaHaloKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization"]; Intermediate2 -> Thiazole [label=" Dehydration"]; }

Caption: General mechanism of the Hantzsch thiazole synthesis.
Key Starting Materials and Considerations

The success of the Hantzsch synthesis is dependent on the judicious choice of starting materials and reaction conditions.

  • α-Halocarbonyls: A variety of α-chloro or α-bromo ketones and aldehydes can be utilized, allowing for diverse substitution patterns on the final thiazole ring. The reactivity of the halide (I > Br > Cl) can influence the reaction rate.

  • Thioamide Component: For the synthesis of 2-morpholinothiazoles, a morpholine-substituted thiourea, such as morpholine-4-carbothioamide or a 1-morpholino-3-substituted thiourea, is the key precursor.[2]

  • Solvent and Catalyst: The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), and can be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. However, in some instances, the reaction proceeds efficiently without an added base.

Synthesis of 2-Morpholinothiazoles via Hantzsch Reaction

The application of the Hantzsch synthesis to produce 2-morpholinothiazoles involves the reaction of a morpholine-derived thiourea with an appropriate α-halocarbonyl compound.

Precursor Synthesis: Morpholine-derived Thioureas

The requisite morpholine-substituted thiourea can be synthesized through several methods. For instance, 1-morpholino-3-phenylthiourea can be prepared from the reaction of morpholine with phenyl isothiocyanate. This precursor is a stable, crystalline solid that can be readily used in the subsequent cyclocondensation step.

Cyclocondensation with α-Halocarbonyls

The core of the synthesis involves the reaction of the morpholine-derived thiourea with an α-haloketone. This one-pot cyclocondensation leads to the formation of the 2-morpholinothiazole ring system.[2] The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

graph Morpholinothiazole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

MorpholinoThiourea [label="1-Morpholino-3-phenylthiourea"]; AlphaBromoKetone [label="α-Bromoketone"]; ThiazoleProduct [label="2-(Morpholinoimino)-3-phenyl-\n4,5-disubstituted-thiazole"];

MorpholinoThiourea -> ThiazoleProduct; AlphaBromoKetone -> ThiazoleProduct [label=" Hantzsch\nCyclocondensation"]; }

Caption: Synthesis of 2-morpholinothiazoles via Hantzsch reaction.
Mechanistic Insights and Regioselectivity

In the case of unsymmetrically substituted thioureas, such as 1-morpholino-3-phenylthiourea, there is the potential for the formation of two different regioisomers depending on which nitrogen atom participates in the cyclization. However, experimental and computational studies have shown that the reaction is highly regioselective, yielding the 2-(morpholinoimino)thiazole derivative as the major product.[2] This selectivity is influenced by the electronic and steric properties of the substituents on the thiourea.

Experimental Protocols

The following protocols are based on established literature procedures and provide a framework for the synthesis of 2-morpholinothiazole derivatives.[2]

Synthesis of 1-Morpholino-3-phenylthiourea
  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate will form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-morpholino-3-phenylthiourea as a white solid.

  • The product can be used in the next step without further purification.

General Procedure for the Synthesis of 2-(Morpholinoimino)-3,4-disubstituted-thiazoles
  • In a round-bottom flask, dissolve 1-morpholino-3-phenylthiourea (1.0 eq) in absolute ethanol.

  • Add the appropriate α-bromoketone (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(morpholinoimino)-3,4-disubstituted-thiazole.

Data Presentation and Analysis

Tabulated Summary of Reaction Parameters
Entryα-HaloketoneSolventReaction Time (h)Yield (%)Reference
12-Bromo-1-phenylethanoneEthanol585[2]
22-Bromo-1-(4-chlorophenyl)ethanoneEthanol682[2]
32-Bromo-1-(4-methylphenyl)ethanoneEthanol588[2]
4Ethyl 2-bromoacetateEthanol475[2]
Spectroscopic Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final products. The chemical shifts of the thiazole ring protons and carbons are characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S bonds of the thiazole ring, as well as vibrations corresponding to the morpholine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Conclusion and Future Perspectives

The Hantzsch synthesis provides a robust and versatile platform for the construction of 2-morpholinothiazoles. The availability of a wide range of α-halocarbonyls and the straightforward synthesis of morpholine-derived thioureas allow for the generation of diverse libraries of these compounds for biological screening. Future research in this area may focus on the development of more environmentally benign, "green" synthetic methodologies, such as the use of alternative solvents or catalyst systems.[7] Furthermore, the exploration of one-pot, multi-component reactions for the direct synthesis of 2-morpholinothiazoles from simple starting materials represents an exciting avenue for further investigation.[8]

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
  • Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.
  • Bera, H., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(53), 33285-33296.
  • Elbehairi, S. E. I., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
  • Fadda, A. A., et al. (2025). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Synthesis, 22(4), 481-515.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(8), 3421-3423.
  • J. Org. Chem. 1957, 22, 984-986. Process for preparing piperidine-4-carbothioamide hydrochloride. (n.d.). Google Patents.
  • Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(1), 35-37.
  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
  • Tighine, A., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3046.
  • Vahdat, S. M., et al. (2015). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 5(104), 85489-85493.
  • Various Authors. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch thiazole synthesis.
  • Zare, A., et al. (2024).

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Safety, handling, and storage information for 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(4-Bromothiazol-2-yl)morpholine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1017781-60-0). Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data sheets to offer a synthesized perspective grounded in the principles of chemical reactivity, structural analogy, and proactive risk mitigation. The protocols described herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.

Compound Profile and Hazard Analysis

This compound is a heterocyclic building block frequently employed in the synthesis of pharmacologically active molecules. Its structure combines a morpholine ring, a known base susceptible to forming hazardous salts, with a brominated thiazole moiety, a class of compounds often associated with sensitization and reactivity. While specific toxicological data for this compound is limited, a thorough hazard analysis can be constructed by examining its constituent parts and available GHS classifications.

The primary known hazards are skin and eye irritation.[1][2] However, an expert assessment requires a deeper analysis of analogous structures. The morpholine component, when unsubstituted, is a flammable, corrosive liquid that is toxic by inhalation, skin contact, and ingestion.[3][4][5][6] While this compound is a solid, these underlying hazards must inform all handling protocols, particularly in scenarios involving heating, aerosolization, or dissolution. The brominated thiazole structure suggests that upon combustion, toxic and corrosive fumes of hydrogen bromide, nitrogen oxides (NOx), and sulfur oxides (SOx) will be generated.[4]

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 1017781-60-0[1][2]
Molecular Formula C₇H₉BrN₂OS[1][2][7]
Molecular Weight 249.13 g/mol [1][2][7]
Appearance Off-white to light yellow solid[1][2]
Boiling Point 348.6 ± 52.0 °C (Predicted)[1]
Density 1.642 ± 0.06 g/cm³ (Predicted)[1]
GHS Pictogram GHS07 (Exclamation mark)[2]
GHS Signal Word Warning[1][2]
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1][2]
Precautionary Stmts. P280: Wear protective gloves/clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Proactive Risk Mitigation: A Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing systemic changes over reliance on personal protective equipment alone.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound node_elim Elimination (Most Effective) Not feasible as compound is required node_sub Substitution Investigate less hazardous analogues if possible node_elim->node_sub node_eng Engineering Controls Use in certified chemical fume hood node_sub->node_eng node_admin Administrative Controls Standard Operating Procedures (SOPs) Mandatory training node_eng->node_admin node_ppe Personal Protective Equipment (PPE) Gloves, Goggles, Face Shield, Lab Coat (Least Effective) node_admin->node_ppe

Caption: Hierarchy of Controls adapted for a required laboratory chemical.

Engineering Controls

All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of fine particulates and to contain any potential vapors.[8][9] The work area should be equipped with an eyewash station and a safety shower, with clear and unobstructed access.

Personal Protective Equipment (PPE)

Given the known hazards of skin sensitization, eye irritation, and the inferred corrosive potential from the morpholine moiety, a comprehensive PPE protocol is mandatory.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required at all times.[9] Due to the serious eye irritation risk and potential for corrosivity, a full face shield must be worn over the goggles when handling the solid or its solutions.[4]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's data for breakthrough time and permeation resistance. Given the H317 warning (skin sensitization), double-gloving is a prudent measure. Contaminated gloves must be removed and disposed of properly.[3]

    • Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Not typically required when handling small quantities within a functioning fume hood. However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is necessary.

Standard Operating Procedure: Laboratory Handling

This protocol is designed to minimize exposure and ensure safe handling during routine laboratory use.

Objective: To safely weigh and transfer this compound for experimental use.

Methodology:

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (double gloves, lab coat, safety goggles, face shield).

    • Assemble all necessary equipment (spatula, weigh boat/paper, receiving vessel, solvent) within the fume hood to minimize movement in and out of the controlled area. .

  • Handling the Solid:

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. The compound should be stored under an inert atmosphere.[1][2]

    • Carefully open the container inside the fume hood. Avoid creating dust.

    • Use a non-sparking spatula to transfer the desired amount of solid to a weigh boat. The potential flammability of the morpholine component, though less of a risk in a solid derivative, warrants this precaution.[5][8]

    • Tightly reseal the primary container immediately after use.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to the reaction vessel.

    • If making a solution, add the solvent slowly to avoid splashing.

    • Ensure all contaminated materials (weigh boat, disposable gloves) are placed in a designated, sealed waste bag inside the fume hood.

  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.

    • Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[3]

Storage and Chemical Incompatibility

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area.[3][4][10] The recommended storage temperature is between 2-8°C under an inert atmosphere (Nitrogen or Argon).[1][2] The storage location should be a designated area for toxic and sensitizing chemicals, away from general laboratory traffic.

  • Container Integrity: Keep the container tightly closed to prevent exposure to moisture and air.[3][5][9]

  • Incompatibilities:

    • Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.[4][9][10]

    • Strong Acids: The basic morpholine nitrogen will react exothermically with acids, potentially generating enough heat to cause boiling and splashing of corrosive material.[11]

    • Metals: The parent compound, morpholine, is corrosive to copper, aluminum, and zinc.[11] While less reactive as a solid derivative, avoid storing solutions of this compound in containers made from these metals.

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Spill Response

The following workflow should be initiated for any laboratory-scale spill.

Spill_Response_Workflow cluster_spill Spill Response for this compound node_alert Alert Personnel & Secure Area Restrict access node_ppe Don Appropriate PPE Double gloves, goggles, face shield, respirator if needed node_alert->node_ppe node_contain Contain Spill Cover with inert absorbent (vermiculite, sand) node_ppe->node_contain node_collect Collect Material Carefully sweep into a labeled waste container node_contain->node_collect node_decon Decontaminate Area Wash with soap and water node_collect->node_decon node_dispose Dispose of Waste Follow institutional hazardous waste protocols node_decon->node_dispose

Caption: Step-by-step workflow for responding to a laboratory spill.

First Aid Measures
  • Eye Contact: Immediately hold eyelids apart and flush the eye with copious amounts of water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][8]

  • Skin Contact: Take off immediately all contaminated clothing.[3][5] Rinse the affected skin area with plenty of water and soap. Because of the sensitization risk, do not delay. Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][12] If symptoms such as coughing or difficulty breathing occur, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

References

  • Chemos GmbH & Co.KG.
  • Loba Chemie.
  • INCHEM. Morpholine (HSG 92, 1995). [Link]
  • NINGBO INNO PHARMCHEM CO., LTD.
  • Carl Roth.
  • Penta chemicals.
  • Carl Roth.
  • ResearchGate.
  • PubMed.

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Methodological & Application

Experimental protocol for synthesizing 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(4-Bromothiazol-2-yl)morpholine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromothiazole and morpholine. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, in-depth explanations of experimental choices, safety protocols, and robust analytical characterization techniques. The protocol emphasizes self-validating checkpoints, such as in-process reaction monitoring, and concludes with purification strategies and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction and Scientific Background

Thiazole-containing compounds are a cornerstone of modern pharmacology, present in numerous FDA-approved drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. Specifically, 2-aminothiazole derivatives are explored for a wide range of biological activities.[1][2][3] The title compound, this compound, combines the thiazole core with a morpholine moiety—a common pharmacophore used to enhance aqueous solubility and metabolic stability. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, making this molecule a valuable intermediate for constructing diverse chemical libraries.

The protocol herein details a direct and efficient synthesis based on the nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of morpholine acts as the nucleophile, selectively displacing the bromide at the C2 position of 2,4-dibromothiazole. The C2 position is more electrophilic and thus more susceptible to nucleophilic attack than the C4 position due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms in the thiazole ring.

Reaction Scheme

The synthesis proceeds according to the following reaction:

Reaction scheme showing 2,4-dibromothiazole reacting with morpholine in the presence of a base (Et3N) and a solvent (DMF) to yield this compound and a triethylamine hydrobromide salt.

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
Compound NameRoleMolecular FormulaMW ( g/mol )Molar Quantity (mmol)Mass/VolumePurity
2,4-DibromothiazoleElectrophileC₃HBr₂NS242.9210.02.43 g>97%
MorpholineNucleophileC₄H₉NO87.1212.01.05 g (1.04 mL)>99%
Triethylamine (Et₃N)BaseC₆H₁₅N101.1915.01.52 g (2.08 mL)>99%
N,N-Dimethylformamide (DMF)SolventC₃H₇NO73.09-50 mLAnhydrous
Ethyl Acetate (EtOAc)Extraction SolventC₄H₈O₂88.11-~300 mLACS Grade
HexanesEluentC₆H₁₄86.18-As neededACS Grade
Deionized WaterAqueous WashH₂O18.02-~200 mL-
Brine (Saturated NaCl)Aqueous WashNaCl58.44-50 mL-
Anhydrous Sodium SulfateDrying AgentNa₂SO₄142.04-As neededGranular
Silica GelStationary PhaseSiO₂60.08-As needed230-400 mesh
Laboratory Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Glassware for work-up: Separatory funnel (500 mL), beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions and Hazard Management

This protocol involves hazardous materials. It is imperative to perform the synthesis inside a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

ChemicalHazard SummaryFirst Aid Measures
2,4-Dibromothiazole Harmful if swallowed.[4][5][6] Causes skin irritation and serious eye damage.[4][5][7] May cause respiratory irritation.[4][5]Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5][7] Skin: Wash with plenty of soap and water.[4][7] Inhalation: Remove person to fresh air.[4][5][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[4]
Morpholine Flammable liquid and vapor.[8][9] Toxic in contact with skin or if inhaled.[9][10] Causes severe skin burns and eye damage.[8][10][11]Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11] Skin: Wash off immediately with plenty of water for at least 15 minutes. Take off contaminated clothing.[8][11] Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]
Triethylamine (Et₃N) Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Harmful if swallowed.Handle with extreme care. Similar first aid measures as for Morpholine. Ensure adequate ventilation.
DMF Combustible liquid. Harmful in contact with skin or if inhaled. Can cause eye irritation. Suspected of damaging the unborn child.Avoid all personal contact. Use appropriate engineering controls and PPE.

Experimental Workflow Overview

The overall process from setup to final product characterization is outlined below.

SynthesisWorkflow cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purify Phase 3: Purification & Analysis Setup 1. Assemble Glassware (Inert Atmosphere) Reagents 2. Charge Flask with 2,4-Dibromothiazole, DMF, Et3N Setup->Reagents Addition 3. Add Morpholine (Dropwise) Reagents->Addition Reaction 4. Heat Reaction (e.g., 80-90 °C) Addition->Reaction Monitor 5. Monitor Progress (TLC) Reaction->Monitor Quench 6. Cool and Quench (Add Water) Monitor->Quench Upon Completion Extract 7. Liquid-Liquid Extraction (EtOAc) Quench->Extract Wash 8. Wash Organic Layer (Water, Brine) Extract->Wash Dry 9. Dry and Concentrate (Na2SO4, Rotovap) Wash->Dry Purify 10. Column Chromatography Dry->Purify Crude Product Characterize 11. Characterize Product (NMR, MS, IR) Purify->Characterize

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromothiazole (2.43 g, 10.0 mmol).

  • Fit one neck of the flask with a reflux condenser and the other with a rubber septum. Establish an inert atmosphere by flushing the system with nitrogen or argon gas.

  • Using a syringe, add anhydrous N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

  • Add triethylamine (2.08 mL, 15.0 mmol) to the stirred solution. The use of a base is critical to neutralize the hydrobromic acid (HBr) that is generated during the reaction, preventing the protonation of the morpholine nucleophile.

Reaction Execution
  • Slowly add morpholine (1.04 mL, 12.0 mmol) dropwise to the reaction mixture at room temperature over 5 minutes. A slight excess of the nucleophile helps drive the reaction to completion.

  • Once the addition is complete, immerse the flask in a preheated heating mantle and heat the reaction mixture to 85 °C.

  • Allow the reaction to stir at this temperature for 4-6 hours.

In-Process Monitoring (TLC)
  • Monitor the reaction's progress using TLC. Prepare a developing chamber with an eluent system of 30% ethyl acetate in hexanes (v/v).

  • To take a sample, briefly remove the septum, dip a glass capillary into the reaction mixture, and spot it on the TLC plate alongside a spot of the 2,4-dibromothiazole starting material.

  • Visualize the plate under a UV lamp (254 nm). The reaction is considered complete when the starting material spot (higher Rf) is fully consumed and a new, more polar product spot (lower Rf) is dominant.

Work-up and Isolation of Crude Product
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 150 mL of deionized water. This step quenches the reaction and precipitates the crude product while dissolving the DMF and triethylamine hydrobromide salt.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic product is more soluble in ethyl acetate than in water.

  • Combine the organic layers in the separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-to-brown oil or solid.

Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexanes.

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc). The choice of eluent is based on optimizing the separation observed during TLC monitoring.[12]

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a white to off-white solid. A typical yield is in the range of 75-90%.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

  • Physical Appearance: White to off-white solid.

  • Molecular Weight: 249.13 g/mol .

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum will show characteristic peaks for both the morpholine and thiazole moieties.

    • δ ~6.85 (s, 1H, Thiazole C5-H ). The singlet confirms monosubstitution on the thiazole ring.

    • δ ~3.80 (t, J = 4.8 Hz, 4H, -O-CH₂ -). These are the protons adjacent to the electronegative oxygen atom in the morpholine ring.[13]

    • δ ~3.50 (t, J = 4.8 Hz, 4H, -N-CH₂ -). These are the protons adjacent to the nitrogen atom, which is connected to the electron-withdrawing thiazole ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~165.0 (C2-N)

    • δ ~115.0 (C4-Br)

    • δ ~110.0 (C5-H)

    • δ ~66.5 (-O-C H₂-)

    • δ ~48.0 (-N-C H₂-)

  • Mass Spectrometry (ESI-MS):

    • m/z = 249.0 [M]⁺ and 251.0 [M+2]⁺. The presence of two peaks with approximately equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient heating or reaction time. 2. Inactive reagents (e.g., moisture in DMF). 3. Insufficient base.1. Increase reaction time and monitor by TLC. Ensure temperature is stable at 85 °C. 2. Use freshly opened or properly stored anhydrous solvents. 3. Ensure the correct stoichiometry of triethylamine was used.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Product loss during chromatography.1. Ensure pH is neutral or slightly basic before extraction. 2. Perform at least three extractions with ethyl acetate. 3. Choose the eluent system carefully based on TLC to avoid co-elution with impurities or streaking.
Purification Difficulty 1. Product co-elutes with starting material or byproducts. 2. Product appears as an oil instead of a solid.1. Adjust the polarity of the eluent system for better separation (e.g., use a shallower gradient). 2. The product may be polymorphic or contain residual solvent. Try triturating with cold hexanes or diethyl ether to induce crystallization. Ensure all solvent is removed under high vacuum.

References

Click to expand
  • Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Pate, S., et al. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate.
  • Royal Society of Chemistry. (2016). Supporting Information.
  • National Institutes of Health. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439.
  • Sharma, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 633.
  • Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 15(4), 2686-2692.
  • MDPI. (n.d.). 4-(7-Bromobenzo[d][8][11][15]thiadiazol-4-yl)morpholine.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Thiazole and Morpholine Scaffolds in Oncology

The global burden of cancer necessitates the continuous exploration of novel chemical entities with potent and selective anticancer activity. Among the vast landscape of heterocyclic compounds, molecules incorporating thiazole and morpholine rings have emerged as privileged scaffolds in medicinal chemistry. Thiazole derivatives are integral to several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, and are known to target a wide array of proteins and enzymes crucial for cancer cell proliferation and survival.[1][2] The nitrogen atom in the thiazole ring often participates in hydrogen bonding with biological targets, contributing to their potent inhibitory activities.[2] Similarly, the morpholine moiety is a key pharmacophore in numerous bioactive compounds, including the successful anticancer agent Gefitinib.[3] The morpholine ring is often introduced to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3]

The compound 4-(4-Bromothiazol-2-yl)morpholine integrates these two valuable pharmacophores. While specific anticancer studies on this particular molecule are not extensively documented in publicly available literature, its structural alerts suggest a high potential for biological activity. The brominated thiazole core can engage in halogen bonding and other interactions within enzyme active sites, and the morpholine group can enhance drug-like properties. This document serves as a comprehensive guide for researchers aiming to elucidate the anticancer potential of this compound, providing a hypothetical mechanism of action and detailed protocols for its investigation.

Hypothesized Mechanism of Action

Based on the known activities of related thiazole and morpholine derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. Thiazole-containing compounds have been shown to inhibit various kinases involved in cell cycle progression and survival signaling pathways.[4] Furthermore, many cytotoxic agents trigger programmed cell death, or apoptosis, as their primary mechanism of killing cancer cells.

This application note will outline a systematic approach to test this hypothesis, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Phase 1: Assessment of Cytotoxicity and Anti-proliferative Effects

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Data Analysis: The results should be presented as a dose-response curve, plotting cell viability (%) against the concentration of the compound. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Parameter Description Example Value (Hypothetical)
Cell Line Cancer cell line testedMCF-7
Incubation Time Duration of compound exposure72 hours
IC50 Half-maximal inhibitory concentration5.2 µM

Phase 2: Investigating the Mechanism of Cell Death

Once the cytotoxic effects of this compound are confirmed, the next step is to determine whether the observed cell death is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[7][8] By using both Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]

Materials:

  • Cancer cells treated with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described for the MTT assay.

    • After incubation, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 95.2 ± 2.13.5 ± 0.81.3 ± 0.4
Compound (IC50) 55.8 ± 3.425.1 ± 2.519.1 ± 1.9
Compound (2x IC50) 20.3 ± 1.948.7 ± 4.231.0 ± 3.7

Phase 3: Elucidating the Effect on Cell Cycle Progression

To further understand the anti-proliferative mechanism, it is crucial to investigate whether this compound affects cell cycle progression. Flow cytometry analysis of DNA content using propidium iodide is a standard method for this.[9]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[10] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M (4n DNA content).[9] An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as previously described.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[11]

    • Fix the cells for at least 30 minutes at 4°C.[11]

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes.[11]

    • Discard the ethanol and wash the cells with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[11]

    • Add 400 µL of Propidium Iodide solution.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the percentage of cells in a specific phase compared to the control suggests a compound-induced cell cycle arrest.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.3 ± 3.130.5 ± 2.514.2 ± 1.8
Compound (IC50) 72.8 ± 4.515.1 ± 1.912.1 ± 1.5

Phase 4: Identification of Molecular Targets

Western blotting is a powerful technique to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blotting for Apoptotic and Cell Cycle Regulatory Proteins

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the proteins of interest.[12]

Potential Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, CDK4, p21, p27

Materials:

  • Cell lysates from treated and untreated cancer cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse the treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[14]

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[13]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Data Interpretation: Changes in the band intensity of the target proteins in the treated samples compared to the control will indicate the compound's effect on their expression levels. For example, an increase in cleaved Caspase-3 and a decrease in Bcl-2 would support the induction of apoptosis. An increase in p21 or p27 and a decrease in Cyclin D1 would be consistent with a G1 phase cell cycle arrest.

Visualizing the Proposed Investigative Workflow

The following diagram illustrates the logical flow of the experimental plan outlined in these application notes.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Molecular Target Identification A This compound C MTT Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549) B->C D Determine IC50 Value C->D Dose-response curve E Treat cells at IC50 D->E I Treat cells at IC50 D->I M Prepare Cell Lysates D->M F Annexin V / PI Staining E->F G Flow Cytometry F->G H Quantify Apoptosis vs. Necrosis G->H J Propidium Iodide Staining I->J K Flow Cytometry J->K L Determine Cell Cycle Distribution (G0/G1, S, G2/M) K->L N Western Blotting M->N O Probe for Apoptotic & Cell Cycle Proteins (Caspase-3, Bcl-2, Cyclin D1, p21) N->O P Confirm Molecular Mechanism O->P

Caption: Investigative workflow for this compound.

Conclusion and Future Directions

These application notes provide a structured and comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The outlined protocols are standard, robust, and will generate the foundational data needed to build a compelling case for further development. Positive results from these studies, such as a potent and selective IC50, clear induction of apoptosis, and a defined cell cycle arrest, would warrant more advanced preclinical studies. These could include in vivo efficacy studies in animal models, detailed kinase profiling to identify specific molecular targets, and ADME/Tox studies to evaluate its drug-like properties. The integration of the thiazole and morpholine scaffolds in this compound makes it a molecule of significant interest, and a systematic investigation as outlined here is the critical first step in unlocking its therapeutic potential.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol.
  • The Annexin V Apoptosis Assay.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • Assaying cell cycle st
  • MTT assay protocol | Abcam.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Public
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central.
  • Examples of thiazole- and pyrazole-based anti-cancer drugs - ResearchG
  • Cell cycle analysis - Wikipedia.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem.
  • MTT Assay Protocol | Springer N
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Western blot protocol - Abcam.
  • Western Blot Protocol | OriGene Technologies Inc.
  • Western Blot Protocol for Cell Lys
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • General Western Blot Protocol Overview - Novus Biologicals.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b)
  • (PDF) Morpholines.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - ResearchG
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone deriv

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Application Notes and Protocols: The 4-(4-Bromothiazol-2-yl)morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Kinase and Metalloprotease Inhibition

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The 4-(4-Bromothiazol-2-yl)morpholine core has emerged as such a scaffold, integrating two moieties celebrated for their favorable contributions to pharmacological activity and pharmacokinetic profiles.

The morpholine ring is a ubiquitous pharmacophore in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[1][2] Its advantageous physicochemical properties often lead to improved oral bioavailability and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it a staple in CNS-active compounds and beyond.[3][4] Concurrently, the thiazole ring is a versatile heterocyclic motif present in numerous FDA-approved drugs, valued for its ability to engage in a wide range of biological interactions and serve as a stable, bioisosteric replacement for other aromatic systems.[5][6] Thiazole derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

The strategic combination of these two rings, further equipped with a chemically tractable bromine atom at the C4-position of the thiazole, creates a powerful and versatile building block for library synthesis. The bromine atom serves as a key "handle" for diversification, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental tenet of modern structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for utilizing the this compound scaffold in drug discovery programs. We will focus on its application in the development of inhibitors for two critical enzyme classes: Phosphoinositide 3-Kinases (PI3Ks) and Carbonic Anhydrases (CAs) , showcasing the scaffold's versatility and therapeutic potential.

I. Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the starting material is paramount. The this compound scaffold is a stable, solid compound amenable to a range of synthetic manipulations.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1017781-60-0
Molecular Formula C₇H₉BrN₂OS
Molecular Weight 249.13 g/mol
Appearance Off-white to light yellow solid
Boiling Point 348.6±52.0 °C (Predicted)
Density 1.642±0.06 g/cm³ (Predicted)
Storage 2-8°C under inert gas
Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct synthesis of the scaffold involves the nucleophilic aromatic substitution (SNAr) of 2,4-dibromothiazole with morpholine. The C2 position of the dibromothiazole is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position.

Protocol 1: Synthesis of this compound

  • Rationale: This protocol leverages the differential reactivity of the C2 and C4 positions on the 2,4-dibromothiazole ring. Heating the reaction in a sealed tube ensures that the volatile morpholine remains in the reaction mixture, driving the reaction to completion. The aqueous workup and silica gel purification are standard procedures to isolate a product of high purity, essential for subsequent coupling reactions.

  • Materials:

    • 2,4-Dibromothiazole

    • Morpholine

    • Diethyl ether

    • Water (deionized)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (anhydrous)

    • Silica gel (for column chromatography)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

  • Procedure:

    • In a pressure-rated sealed tube, combine 2,4-dibromothiazole (1.0 eq) with an excess of morpholine (e.g., 10 eq).[8]

    • Seal the tube securely and heat the reaction mixture at 50°C for 16 hours with stirring.[8]

    • Cool the reaction mixture to room temperature.

    • Carefully unseal the tube in a fume hood and dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water (5x volumes) and brine (1x volume).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 0-30%) as the eluent to afford the pure this compound.[8]

II. Diversification of the Scaffold: Palladium Cross-Coupling Strategies

The C4-bromo position is the key to unlocking the chemical diversity of this scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold This compound Suzuki_Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Scaffold->Suzuki_Reagents Sono_Reagents Terminal Alkyne Pd/Cu Catalyst, Base Scaffold->Sono_Reagents Buch_Reagents Amine/Amide Pd Catalyst, Base, Ligand Scaffold->Buch_Reagents Suzuki_Product 4-(4-Aryl/Heteroaryl-thiazol-2-yl)morpholine Suzuki_Reagents->Suzuki_Product C(sp2)-C(sp2) bond Sono_Product 4-(4-Alkynyl-thiazol-2-yl)morpholine Sono_Reagents->Sono_Product C(sp2)-C(sp) bond Buch_Product 4-(4-Amino-thiazol-2-yl)morpholine Derivatives Buch_Reagents->Buch_Product C(sp2)-N bond

Figure 1: Diversification strategies for the core scaffold.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for installing new aryl or heteroaryl groups. Its tolerance of diverse functional groups and the general stability of boronic acid reagents make it a preferred method in drug discovery.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol is adapted from established procedures for the Suzuki coupling of other electron-rich bromo-heterocycles like 2-aminothiazoles.[3] The choice of a palladium catalyst with a bulky phosphine ligand (e.g., from a pre-catalyst like Pd(dppf)Cl₂) is crucial for efficient oxidative addition to the C-Br bond. An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step. A mixed aqueous/organic solvent system like dioxane/water often accelerates the reaction. Microwave irradiation can dramatically reduce reaction times.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or heteroarylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2.0 eq)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Microwave vial or Schlenk flask

  • Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the vial with a cap.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120°C) for a set time (e.g., 15-60 minutes). Alternatively, heat in a traditional oil bath at 80-100°C for 2-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker, participate in click chemistry, or be further transformed. Copper-free conditions are often preferred to avoid potential issues with copper toxicity in biological assays.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • Rationale: This protocol utilizes a modern, air-stable palladium precatalyst that facilitates a copper-free reaction at room temperature, enhancing its functional group tolerance and simplifying purification.[9] The use of an amine base is standard for generating the palladium acetylide intermediate in the catalytic cycle.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5.0 mol%)[9]

    • Amine base (e.g., Triethylamine (TEA) or N,N,N',N'-Tetramethyl-1,2-propanediamine (TMP))

    • Anhydrous solvent (e.g., DMSO or Acetonitrile)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound and the palladium precatalyst.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, allowing the introduction of a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles at the C4-position.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[2] Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used.[10]

  • Materials:

    • This compound (1.0 eq)

    • Amine or other N-nucleophile (1.1-1.5 eq)

    • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos)

    • Base (e.g., NaOtBu or KOt-Bu)

    • Anhydrous, non-polar solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To a dry Schlenk tube, add the palladium source, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add the anhydrous solvent, followed by the this compound and the amine.

    • Heat the reaction mixture with stirring (typically 80-110°C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

III. Biological Applications and Assay Protocols

The 4-(thiazol-2-yl)morpholine scaffold has proven to be a potent inhibitor of multiple enzyme families. Below, we detail its application against PI3-Kinases and Carbonic Anhydrases.

Application I: Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K a high-priority oncology target.[7] The 4-(1,3-Thiazol-2-yl)morpholine scaffold has been identified as the core of a series of potent and selective PI3K inhibitors.[1]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Scaffold 4-(Thiazol-2-yl)morpholine Derivatives Scaffold->PI3K Inhibition

Figure 2: Simplified PI3K signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights for PI3K Inhibition:

The seminal work by Alexander et al. demonstrated that derivatives of the 4-(1,3-thiazol-2-yl)morpholine scaffold are potent PI3K inhibitors.[1] Their research highlighted key SAR trends:

  • The Morpholine Moiety: The morpholine oxygen is critical, likely acting as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site. Replacing it with piperazine or other groups often leads to a significant loss of potency.[11]

  • C4-Position Substitution: While their work did not explore extensive C4-aryl substitutions via Suzuki coupling, it established that modifications at other positions could tune potency and selectivity. This strongly suggests that C4-diversification using the protocols described above is a highly viable strategy for generating novel intellectual property and optimizing kinase selectivity profiles.

  • C5-Position Substitution: Small substituents on the C5-position of the thiazole ring were well-tolerated and could be used to modulate physicochemical properties.

Protocol 5: In Vitro PI3K Inhibition Assay (ADP-Glo™ Format)

  • Rationale: The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted into a detectable luminescent signal. This format is highly sensitive, has a strong signal-to-background ratio, and is amenable to high-throughput screening.[4]

  • Materials:

    • Recombinant human PI3K enzyme (e.g., p110α/p85α)

    • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[4]

    • Lipid Substrate (e.g., PIP2)

    • ATP solution

    • Test compounds (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • 384-well low-volume assay plates

  • Procedure:

    • Enzyme/Substrate Preparation: Prepare a mixture of the PI3K enzyme and lipid substrate in PI3K Reaction Buffer.

    • Compound Addition: Add test compound dilutions or vehicle (DMSO) to the wells of the 384-well plate (e.g., 0.5 µL).

    • Kinase Reaction Initiation: Add the enzyme/lipid mixture to the wells (e.g., 4 µL).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (e.g., 0.5 µL of 250 µM ATP). Final ATP concentration should be at or near the Km for the specific isoform.

    • Incubate for 1 hour at room temperature.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Application II: Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[12]

SAR Insights for Carbonic Anhydrase II (CA-II) Inhibition:

A recent study explored morpholine-derived thiazoles as inhibitors of bovine CA-II (a common model for human CA-II).[12]

  • C4-Position Substitution: This study provides direct evidence for the utility of the C4-bromo handle. A derivative with a 4-para-bromophenyl group at this position exhibited good potency (IC₅₀ of 23.80 μM), demonstrating that larger halogens can increase activity.[12]

  • Aryl Substituent Effects: The nature of the aryl group at the C4-position significantly impacts activity. Electron-withdrawing groups, such as a para-nitro group on the phenyl ring, resulted in the most potent compounds in the series.[12]

Compound Structure (at C4 of Thiazole)bCA-II IC₅₀ (µM)Reference
Unsubstituted Phenyl24 - 46[12]
para-Chlorophenyl31 - 59[12]
para-Bromophenyl23.80[12]
para-Nitrophenyl14 - 20[12]

Protocol 6: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

  • Rationale: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol, a yellow product whose formation can be monitored spectrophotometrically at ~405 nm. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition. This method is simple, reliable, and well-suited for screening.[2][5]

  • Materials:

    • Carbonic Anhydrase (human or bovine erythrocyte)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate: p-Nitrophenyl acetate (p-NPA)

    • Positive Control Inhibitor (e.g., Acetazolamide)

    • Test compounds (serially diluted in DMSO)

    • 96-well clear, flat-bottom microplate

  • Procedure:

    • Plate Setup: Prepare wells for Blanks (buffer + substrate), Maximum Activity (buffer, DMSO, enzyme, substrate), and Test Compounds (buffer, test compound, enzyme, substrate). Run all conditions in triplicate.

    • Enzyme-Inhibitor Pre-incubation:

      • Add Assay Buffer to the appropriate wells.

      • Add test compound dilutions or DMSO vehicle (e.g., 2 µL).

      • Add CA working solution to all wells except the blank.

      • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

    • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode (e.g., every 30 seconds for 10-30 minutes).

    • Data Analysis: Determine the rate (slope) of the reaction for each well from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound concentration relative to the maximum activity control and determine the IC₅₀ value.

IV. Conclusion and Future Outlook

The this compound scaffold represents a highly valuable starting point for drug discovery campaigns targeting multiple important enzyme classes. Its facile synthesis and, most critically, the presence of a versatile bromine handle for diversification via robust palladium-catalyzed cross-coupling reactions, allow for rapid and systematic SAR exploration. The demonstrated potent activity of its derivatives against both PI3-kinases and carbonic anhydrases underscores its privileged nature. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, diversify, and evaluate novel compounds based on this promising chemical scaffold, paving the way for the development of next-generation therapeutic agents.

V. References

  • Alexander, R., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. Available from: [Link]

  • Channar, S. A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580323. Available from: [Link]

  • Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14, 19856-19871. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1][2][5]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342. Available from: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. Thiazole, a privileged scaffold in drug discovery. Available from: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Available from: [Link]

  • Bentham Science. Thiazole heterocycle: A privileged scaffold for drug design and discovery. Available from: [Link]

  • PubMed. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

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Application Notes & Protocols: A Guide to the Synthesis and SAR Exploration of 4-(4-Bromothiazol-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazolyl-Morpholine Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 4-(thiazol-2-yl)morpholine core represents a powerful convergence of two such structures, each contributing unique and advantageous properties to a potential therapeutic agent.

The thiazole ring is a five-membered aromatic heterocycle that is a common bioisostere for phenyl, pyrazole, and other aromatic systems.[1][2] Its presence in numerous natural products and approved drugs, such as the vitamin thiamine, highlights its biological compatibility and versatile role as a pharmacophore.[1] The thiazole nucleus can engage in various non-covalent interactions with biological targets and serves as a rigid linker to orient substituents in a defined three-dimensional space.

Complementing the thiazole is the morpholine moiety , a saturated heterocycle widely employed by medicinal chemists to enhance the physicochemical profile of lead compounds.[3][4][5] The incorporation of a morpholine ring often improves aqueous solubility, modulates lipophilicity, and can enhance metabolic stability by blocking sites of oxidation.[3][6] Its ability to act as a hydrogen bond acceptor further contributes to its utility in tuning drug-receptor interactions.[6]

This guide focuses on the 4-(4-Bromothiazol-2-yl)morpholine scaffold. The bromine atom at the C4-position is not merely a substituent; it is a critical synthetic handle. It provides a strategic point for diversification through a wide array of modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure. This process is fundamental to developing robust Structure-Activity Relationships (SAR), which correlate specific structural modifications with changes in biological activity.[7][8]

Herein, we provide a detailed, field-proven protocol for the synthesis of the core scaffold, a representative protocol for its subsequent diversification, and a framework for organizing and interpreting the resulting SAR data.

Overall Synthetic Strategy

The most direct and reliable approach to the target scaffold involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The retrosynthetic analysis reveals a disconnection between the morpholine nitrogen and the C2-position of the thiazole ring.

Caption: Retrosynthetic analysis of the target scaffold.

This forward strategy is advantageous due to the differential reactivity of the halogen atoms on the 2,4-dibromothiazole starting material. The C2-position of the thiazole ring is inherently more electron-deficient than the C4- or C5-positions, making it significantly more susceptible to attack by nucleophiles.[9] This intrinsic electronic preference allows for a highly regioselective substitution with morpholine at the C2-position, leaving the C4-bromo group untouched and available for subsequent diversification reactions.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

Principle: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient C2 carbon of 2,4-dibromothiazole. The electron-withdrawing nature of the thiazole ring heteroatoms stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the subsequent expulsion of the bromide leaving group to yield the desired product.[9][10][11] An inert atmosphere is crucial to prevent the reaction of reagents with atmospheric moisture and oxygen.

G cluster_workflow Synthetic Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Dibromothiazole, Morpholine, Base) Setup->Addition Reaction Heating & Stirring (e.g., 80-100 °C) Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Work-up (Extraction) Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of the core scaffold.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )RoleNotes
2,4-DibromothiazoleC₃HBr₂NS242.96Starting MaterialCorrosive, handle with care.
MorpholineC₄H₉NO87.12NucleophileCorrosive, hygroscopic.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, high boiling point.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventACS grade or higher.
HexanesC₆H₁₄86.18EluentACS grade or higher.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Round-bottom flask, condenser--GlasswareOven-dried before use.
Magnetic stirrer, heating mantle--Equipment
TLC plates (Silica gel 60 F₂₅₄)--Monitoring

Step-by-Step Procedure

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromothiazole (2.43 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry argon or nitrogen for 10-15 minutes. This is critical to exclude moisture which can quench reagents.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (40 mL) via syringe. Begin stirring the suspension. Add morpholine (1.05 mL, 12.0 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: After 4 hours, cool the reaction briefly, and withdraw a small aliquot with a capillary. Spot it on a TLC plate and elute with a 3:1 Hexanes:EtOAc mixture. Visualize under UV light. The reaction is complete upon consumption of the 2,4-dibromothiazole starting material. Typically, reactions run for 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing 150 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). The product is organic-soluble and will move into the EtOAc layer.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The water washes remove residual DMF, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford This compound as a solid. Typical yields range from 75-90%.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Principle: The C4-Br bond of the synthesized scaffold is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction couples this aryl bromide with an organoboron species (e.g., a phenylboronic acid) to form a new carbon-carbon bond.[12][13][14] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[14] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Step-by-Step Procedure (Representative Example with Phenylboronic Acid)

  • Setup: To an oven-dried Schlenk tube, add this compound (264 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), potassium carbonate (415 mg, 3.0 mmol, 3.0 eq.), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum backfill with argon.

  • Solvent Addition: Add a degassed mixture of Dioxane (8 mL) and Water (2 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Work-up & Purification: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite to remove catalyst residue, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired 4-(4-phenylthiazol-2-yl)morpholine derivative.

Characterization of the Core Scaffold

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Expected Analytical Data for this compound

AnalysisExpected Results
Appearance White to off-white solid.
Melting Point A sharp melting point range is indicative of high purity.[15]
¹H NMR (400 MHz, CDCl₃)δ ~6.85 (s, 1H, thiazole C5-H), ~3.80 (t, J = 4.8 Hz, 4H, morpholine -O-CH ₂-), ~3.50 (t, J = 4.8 Hz, 4H, morpholine -N-CH ₂-). The singlet at ~6.85 ppm confirms substitution at C2 and C4.
¹³C NMR (101 MHz, CDCl₃)δ ~168.0 (C2), ~115.0 (C4), ~110.0 (C5), ~66.5 (-O-C H₂-), ~48.0 (-N-C H₂-).
Mass Spec. (ESI-MS)Calculated for C₈H₁₂BrN₂OS [M+H]⁺: 263.0/265.0. Found: 263.0/265.0. The presence of two peaks of ~1:1 intensity is characteristic of a monobrominated compound.[15]
FT-IR (cm⁻¹)~2960 (C-H stretch), ~1550 (C=N stretch, thiazole), ~1115 (C-O-C stretch, morpholine).

Framework for Structure-Activity Relationship (SAR) Studies

The true value of this synthetic protocol lies in its ability to rapidly generate a library of analogs for biological screening. By systematically varying the substituent at the C4-position, researchers can deduce critical information about the target's binding pocket.

G Core Core Scaffold 4-(R-Thiazol-2-yl)morpholine R_Group R = Site of Diversification Core->R_Group Aryl Aryl / Heteroaryl (Suzuki Coupling) R_Group->Aryl C-C bond Alkyl Alkyl (Negishi/Kumada Coupling) R_Group->Alkyl C-C bond Amine Amine (Buchwald-Hartwig Amination) R_Group->Amine C-N bond Assay Biological Assay (e.g., Enzyme Inhibition, Cell Viability) Aryl->Assay Alkyl->Assay Amine->Assay SAR SAR Analysis (Structure vs. Activity) Assay->SAR

Caption: Logic flow for SAR exploration from the core scaffold.

Hypothetical SAR Data Table

The data generated from screening the derivatives should be organized systematically to facilitate analysis.

Derivative IDR-Group (at C4)Synthesis MethodIC₅₀ (µM)cLogPNotes
Scaffold-01 -BrProtocol 1> 501.85Starting material, inactive.
SAR-01 -PhenylSuzuki5.23.10Introduction of aromatic ring confers activity.
SAR-02 -4-MethoxyphenylSuzuki1.83.05Electron-donating group improves potency.
SAR-03 -4-TrifluoromethylphenylSuzuki15.64.01Electron-withdrawing group is detrimental.
SAR-04 -Pyridin-3-ylSuzuki2.52.40H-bond acceptor tolerated, improves solubility.
SAR-05 -AnilinoBuchwald-Hartwig8.93.45C-N linker is less favorable than C-C linker.

Interpretation: From this hypothetical data, a medicinal chemist might conclude that the target's binding pocket at this position favors an electron-rich aromatic ring. The improved potency of SAR-02 suggests a potential hydrogen bond interaction with the methoxy group or favorable electronic complementarity. The tolerance of the pyridine ring in SAR-04 is a valuable lead for improving physicochemical properties without sacrificing significant potency. This iterative process of synthesis, testing, and analysis is the engine of modern drug discovery.[16]

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed URL:[Link]
  • Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: ijprems URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL:[Link]
  • Title: Synthesis of novel 2-amino thiazole derivatives Source: Der Pharma Chemica URL:[Link]
  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: NIH URL:[Link]
  • Title: Biological activities of morpholine derivatives and molecular targets involved Source: ResearchG
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL:[Link]
  • Title: Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema Source: PubMed URL:[Link]
  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: ijarbs.com URL:[Link]
  • Title: Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 Source: PubMed URL:[Link]
  • Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]
  • Title: Synthesis of 2-aminothiazole derivatives: A short review Source: ResearchG
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL:[Link]
  • Title: Synthesis of 2-aminothiazole derivatives Source: ResearchG
  • Title: In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen Source: mdpi.com URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
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Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dibromothiazole with Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dibromothiazole with morpholine to synthesize 4-(4-bromothiazol-2-yl)morpholine. This key intermediate is valuable in the development of novel pharmaceuticals and agrochemicals. The protocol details a classical SNAr approach, offering insights into the reaction mechanism, optimization strategies, and practical execution for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer agents, antibiotics, and non-steroidal anti-inflammatory drugs.[1] The targeted functionalization of the thiazole nucleus is therefore a critical endeavor in the synthesis of new chemical entities. The nucleophilic aromatic substitution (SNAr) reaction offers a direct route to introduce amine functionalities onto the thiazole ring, a common strategy to modulate the physicochemical and pharmacological properties of these molecules.[2][3]

2,4-Dibromothiazole serves as a versatile starting material, with two reactive sites for substitution. The electron-deficient nature of the thiazole ring, particularly at the C2-position, facilitates nucleophilic attack.[2] This application note focuses on the selective substitution at the C2-position with morpholine, a common secondary amine in drug design, leaving the C4-bromo substituent intact for potential downstream cross-coupling reactions.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The generally accepted pathway involves a two-step addition-elimination sequence.[6]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient C2-position of the 2,4-dibromothiazole ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the thiazole ring is temporarily disrupted.[5] The presence of the electronegative nitrogen and sulfur atoms in the ring helps to stabilize this intermediate.

Step 2: Elimination of the Leaving Group The aromaticity of the thiazole ring is restored by the elimination of the bromide ion from the C2-position. The bromide ion is a good leaving group due to its stability as an anion.

The regioselectivity of this reaction, favoring substitution at the C2-position over the C4-position, is attributed to the higher electrophilicity of the C2-carbon.[2] This is a consequence of the combined electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure and provides a reliable method for the synthesis of the target compound.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dibromothiazole≥97%Commercially AvailableHandle with care, irritant.
Morpholine≥99%Commercially AvailableCorrosive, handle in a fume hood.
Diethyl etherAnhydrousCommercially AvailableFlammable, use in a well-ventilated area.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableUsed as a drying agent.
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Sealed reaction tube or pressure vessel

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: In a sealed reaction tube, combine 2,4-dibromothiazole (500 mg, 2.06 mmol) and morpholine (4.0 mL, 22.3 mmol).[7]

    • Rationale: A large excess of morpholine is used both as the nucleophile and as the solvent, driving the reaction to completion.

  • Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 50°C with vigorous stirring for 16 hours.[7]

    • Rationale: Moderate heating is required to overcome the activation energy of the reaction. The sealed tube prevents the evaporation of the volatile morpholine.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a suitable eluent.

    • Visualization: The spots can be visualized under UV light (254 nm). The product, this compound, should have a different Rf value than the starting material, 2,4-dibromothiazole.

  • Workup: a. After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.[7] b. Dilute the mixture with 20 mL of water and extract with diethyl ether (3 x 30 mL).[7] c. Combine the organic layers and wash sequentially with water (5 x 30 mL) and brine (1 x 30 mL).[7]

    • Rationale: The water washes remove the excess morpholine and any inorganic byproducts. The brine wash helps to remove any remaining water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: a. Purify the crude residue by silica gel column chromatography.[7] b. Use a gradient of ethyl acetate in hexane (e.g., 0-30%) as the eluent.[7] c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an off-white to light yellow solid.[7][8]

Expected Yield

A yield of approximately 89% (458 mg) can be expected following this protocol.[7]

Alternative Synthetic Approaches: Buchwald-Hartwig Amination

While the classical SNAr reaction is effective, modern cross-coupling methods like the Buchwald-Hartwig amination offer an alternative, often milder, route for C-N bond formation.[9][10] This palladium-catalyzed reaction couples amines with aryl halides.[11][12]

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[11][12] This method can be particularly useful for less reactive substrates or when milder conditions are required to preserve sensitive functional groups.[13]

Key Components of Buchwald-Hartwig Amination
ComponentExampleRole
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.[11]
LigandXPhos, SPhos, BINAPStabilizes the palladium catalyst and facilitates the catalytic cycle.[14]
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine, facilitating its coordination to the palladium center.[11]
SolventToluene, DioxaneAnhydrous, non-protic solvents are typically used.

While a detailed protocol for the Buchwald-Hartwig amination of 2,4-dibromothiazole is beyond the scope of this document, it represents a powerful alternative for researchers to consider, especially when optimizing for yield and substrate scope.[9][10]

Visualization of Reaction and Workflow

Reaction Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product 2,4-Dibromothiazole Meisenheimer [Intermediate] 2,4-Dibromothiazole->Meisenheimer + Morpholine (Nucleophilic Attack) Morpholine Product Meisenheimer->Product - Br⁻ (Elimination)

Caption: SNAr mechanism for the reaction of 2,4-dibromothiazole with morpholine.

Experimental Workflow

workflow start Reaction Setup: Combine 2,4-dibromothiazole and morpholine react Heat to 50°C for 16h start->react monitor Monitor by TLC react->monitor workup Workup: Aqueous extraction monitor->workup dry Dry and Concentrate workup->dry purify Purification: Silica Gel Chromatography dry->purify product This compound purify->product

Sources

Application Note & Protocol Guide: Utilizing Morpholine Derivatives in In-Vitro Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Antimicrobial Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form hydrogen bonds—have made it a cornerstone in the design of potent therapeutic agents.[2][3] In the field of antimicrobial research, morpholine derivatives have yielded landmark drugs for treating both bacterial and fungal infections.

Prominent examples include:

  • Linezolid: The first of the oxazolidinone class, featuring a morpholine moiety, it is a critical antibiotic for combating multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5]

  • Amorolfine & Fenpropimorph: These morpholine derivatives are potent antifungal agents used topically and in agriculture, respectively.[6][7] Their efficacy stems from a distinct mechanism that targets the fungal cell membrane.[8][9]

The continued emergence of antimicrobial resistance necessitates robust and standardized methods for evaluating new chemical entities.[10] This guide provides an in-depth overview and detailed protocols for the in-vitro assessment of novel morpholine derivatives, grounding methodologies in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Foundational Mechanisms of Action

Understanding the molecular targets of existing morpholine-based antimicrobials provides a crucial framework for interpreting experimental results and guiding the development of new derivatives.

Antibacterial Mechanism: Inhibition of Protein Synthesis (e.g., Linezolid)

Linezolid exhibits a unique mechanism among protein synthesis inhibitors.[13] It acts at the very earliest stage of translation—the initiation phase. By binding to the 23S ribosomal RNA of the 50S subunit, Linezolid prevents the formation of a functional 70S initiation complex. This action blocks the assembly of the ribosome, mRNA, and initiator tRNA, thereby halting protein production before it can even begin.[14] This is distinct from other antibiotic classes that interfere with later elongation steps, which is why cross-resistance is infrequent.[13]

sub30s 30S Ribosomal Subunit initiation_complex Functional 70S Initiation Complex sub30s->initiation_complex sub50s 50S Ribosomal Subunit sub50s->initiation_complex mrna mRNA mrna->initiation_complex trna Initiator tRNA trna->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Proceeds linezolid Linezolid (Morpholine Derivative) binding_site linezolid->binding_site binding_site->sub50s binding_site->initiation_complex Prevents Formation squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate Sterol Intermediates lanosterol->intermediate ignosterol Ignosterol (Toxic Precursor) intermediate->ignosterol ergosterol Ergosterol intermediate->ergosterol  Δ14-Reductase &  Δ8->Δ7-Isomerase membrane Fungal Cell Membrane (Integrity Compromised) ignosterol->membrane Accumulation ergosterol->membrane Incorporation amorolfine Amorolfine / Fenpropimorph (Morpholine Derivatives) amorolfine->intermediate Inhibits

Caption: Antifungal morpholines inhibit key enzymes in the ergosterol pathway.

Core In-Vitro Assay Protocols

The following protocols provide a standardized framework for assessing the antimicrobial potential of novel morpholine derivatives. Adherence to established guidelines from bodies like CLSI is critical for reproducibility and accurate interpretation. [15][16][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro. [18][19]The broth microdilution method described here is the gold standard. [20] Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors (e.g., sulfonamides) and supports the growth of most non-fastidious pathogens, ensuring reproducibility. [21]* Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluting it to a final concentration of ~5 x 10⁵ CFU/mL in the well is critical. [20][22]A lower inoculum may yield falsely low MICs, while a higher one can lead to falsely high MICs.

prep_compound 1. Prepare Stock Solution of Morpholine Derivative serial_dilute 2. Perform 2-Fold Serial Dilutions in 96-Well Plate with CAMHB prep_compound->serial_dilute inoculate 4. Inoculate Plate to ~5 x 10^5 CFU/mL serial_dilute->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate controls 5. Include Growth & Sterility Controls inoculate->controls incubate 6. Incubate at 35-37°C for 16-24 hours controls->incubate read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Standard workflow for the broth microdilution MIC assay.

  • Preparation of Compound: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO or water). The highest concentration tested should be at least 64-128 µg/mL.

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the highest compound concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) with only broth. [23]4. Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. [22]Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. [20]6. Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air. [20]7. Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the morpholine derivative that completely inhibits visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear. [18]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC determines growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the microorganism. [24]It is a critical secondary assay to determine if a compound is bactericidal. A bactericidal effect is generally defined as a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum. [25][26] Causality Behind Choices:

  • Subculturing: Plating from the clear wells of the MIC assay onto antibiotic-free agar is the only way to distinguish between inhibition and killing. If bacteria are merely inhibited, they will regrow once transferred to fresh medium.

  • Quantification: Colony counting allows for the precise calculation of the percentage of bacteria killed relative to the starting inoculum, providing a quantitative measure of bactericidal activity.

perform_mic 1. Perform MIC Assay as Previously Described select_wells 2. Select Clear Wells: MIC, MICx2, MICx4, etc. perform_mic->select_wells subculture 3. Subculture 10-100 µL from Selected Wells onto Agar Plates select_wells->subculture incubate 4. Incubate Agar Plates at 35-37°C for 18-24 hours subculture->incubate count_colonies 5. Count Viable Colonies (CFU) incubate->count_colonies determine_mbc 6. Determine MBC: Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc

Caption: Standard workflow for determining the Minimum Bactericidal Concentration.

  • Perform MIC Assay: Complete the MIC assay as described in Protocol 1.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 100 µL) onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). [22]3. Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control.

  • Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.

  • Determine MBC: The MBC is the lowest concentration of the morpholine derivative that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum concentration. [24][26]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of antimicrobial activity over time. [27]It helps to characterize the pharmacodynamics of a compound and definitively classify it as bactericidal or bacteriostatic. [28][29] Causality Behind Choices:

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the killing curve. This reveals not only if the compound kills, but how quickly, and whether regrowth occurs. [10]* Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) demonstrates whether the killing effect is concentration-dependent.

prep_cultures 1. Prepare Flasks with CAMHB, Compound (at multiples of MIC), and Growth Control inoculate 2. Inoculate Flasks to ~5 x 10^5 CFU/mL prep_cultures->inoculate incubate 3. Incubate in Shaking Incubator at 35-37°C inoculate->incubate sample 4. Sample Aliquots at Timed Intervals (0, 2, 4, 8, 24h) incubate->sample serial_plate 5. Perform Serial Dilutions and Plate onto Agar sample->serial_plate count_plot 6. Count CFU, Convert to log10 CFU/mL, and Plot vs. Time serial_plate->count_plot

Caption: Standard workflow for a time-kill kinetics experiment.

  • Preparation: Prepare flasks containing CAMHB with the morpholine derivative at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculum: Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation: Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar to determine the starting CFU/mL. [27]5. Incubation and Sampling: Place the flasks in a shaking incubator at 35 ± 2°C. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask, perform serial dilutions, and plate. [27][30]6. Enumeration and Analysis: After 18-24 hours of incubation, count the colonies on the plates (selecting plates with 30-300 colonies for accuracy). Calculate the CFU/mL for each time point and convert the values to log₁₀ CFU/mL. [29]7. Plotting: Plot the mean log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation and Interpretation

MIC and MBC Data Summary

Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a key indicator:

  • MBC/MIC ≤ 4: Generally considered indicative of bactericidal activity. [22]* MBC/MIC > 4: Suggests bacteriostatic activity.

Table 1: Representative MIC and MBC Data for a Hypothetical Morpholine Derivative (Compound X)

Test OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Enterococcus faecalis292124328Bacteriostatic
Escherichia coli259228162Bactericidal
Pseudomonas aeruginosa2785332>64>2Indeterminate
Candida albicans90028122Fungicidal
Time-Kill Curve Interpretation

The graphical output of a time-kill assay provides a rich visualization of a compound's activity.

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL compared to the initial inoculum. The curve often runs parallel to the starting count. [28]* Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This is indicated by a sharp and sustained drop in the curve. [27][28]* Concentration Dependence: If higher concentrations (e.g., 4x MIC) result in a faster and more profound killing rate than lower concentrations (e.g., 1x MIC), the compound is considered concentration-dependent.

  • Regrowth: An increase in CFU/mL after an initial decline may suggest the degradation of the compound or the selection of a resistant subpopulation. [29]

References

  • ChemicalBook. (n.d.). Mechanism of action of Amorolfine.
  • Anonymous. (2025). Pharmacology of Linezolid.
  • Sicari, V., & Zabbo, C. P. (2024). Linezolid. In StatPearls. StatPearls Publishing.
  • Ford, C. W., et al. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. The Annals of Pharmacotherapy, 36(2), 237-247.
  • Doctor Fungus. (n.d.). Amorolfine.
  • Anonymous. (2025). Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Polak, A. (1990). Preclinical data and mode of action of amorolfine. Dermatology, 181 Suppl 1, 17-22.
  • Wikipedia. (n.d.). Linezolid.
  • Patsnap Synapse. (2024). What is the mechanism of Amorolfine Hydrochloride?
  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?
  • Benchchem. (2025). An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action.
  • MedchemExpress.com. (n.d.). Fenpropimorph | Fungicide.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • WUR eDepot. (n.d.). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp. tritici.
  • Wikipedia. (n.d.). Fenpropimorph.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • NIH. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
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  • Labscoop. (n.d.). Fenpropimorph, 100MG.
  • PubMed. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • EUCAST. (n.d.). Home.
  • PubMed. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Benchchem. (2025). Application Notes and Protocols for Time-Kill Curve Analysis of Antimicrobial Agent-4.
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  • ResearchGate. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
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  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • NIH. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.
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Sources

Application Notes and Protocols for Morpholine-Thiazole Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Their dysregulation is implicated in a range of pathologies, making them significant therapeutic targets for conditions like glaucoma, epilepsy, and increasingly, cancer.[2][3][4] This guide provides a comprehensive overview of the application of morpholine-thiazole based compounds, a promising and synthetically versatile scaffold for the development of potent CA inhibitors.[5][6] We present detailed protocols for the in vitro evaluation of these inhibitors, explain the causality behind experimental choices, and discuss the interpretation of structure-activity relationship (SAR) data to guide future drug design efforts.

Part 1: The Target - Carbonic Anhydrase and its Inhibition

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[7] The active site features a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule or hydroxide ion.[8] The catalytic cycle involves the nucleophilic attack of the zinc-bound hydroxide ion on a CO2 molecule, followed by the regeneration of the hydroxide by ionization of a zinc-bound water molecule, a step facilitated by a proton shuttle system (often involving a nearby histidine residue like His64).[9]

The primary mechanism for most CA inhibitors, including morpholine-thiazole derivatives, involves the coordination of a specific functional group to the active site Zn²⁺ ion.[10] This binding displaces the catalytic water/hydroxide molecule, effectively shutting down the enzyme's catalytic machinery. The affinity and specificity of the inhibitor are further modulated by interactions between the inhibitor's scaffold and other amino acid residues within the active site cavity.[9]

cluster_0 Catalytic Cycle of Carbonic Anhydrase (CA) cluster_1 Inhibition Mechanism E-Zn-OH E-Zn²⁺-OH⁻ (Active Enzyme) E-Zn-OH-CO2 E-Zn²⁺-OH⁻---CO₂ (Michaelis Complex) E-Zn-OH->E-Zn-OH-CO2 + CO₂ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH-CO2->E-Zn-HCO3 Nucleophilic Attack E-Zn-H2O E-Zn²⁺-H₂O (Inactive Enzyme) E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻ E-Zn-H2O->E-Zn-OH - H⁺ (Proton Shuttle) Inhibited_Complex E-Zn²⁺---I (Inhibited Complex) E-Zn-H2O->Inhibited_Complex + Inhibitor (I) - H₂O Inhibitor Morpholine-Thiazole Inhibitor (I)

Caption: Mechanism of CA catalysis and inhibition by morpholine-thiazole derivatives.

Part 2: Protocols for In Vitro Inhibitor Evaluation

The evaluation of novel CA inhibitors typically follows a two-tiered approach: a high-throughput primary screen followed by more detailed characterization of promising candidates using assays that measure the enzyme's native activity.

Protocol 1: High-Throughput Screening via Esterase Activity Assay

Causality and Justification: The native CO2 hydration activity of CA is difficult to measure in a high-throughput format.[11] Fortunately, many CA isoforms also exhibit esterase activity, catalyzing the hydrolysis of esters at the same active site.[1][7] The hydrolysis of a chromogenic substrate like p-nitrophenyl acetate (p-NPA) provides a simple, robust, and inexpensive colorimetric assay suitable for screening large compound libraries.[12][13] The rate of formation of the yellow p-nitrophenolate anion is directly proportional to enzyme activity and can be monitored spectrophotometrically.

Materials and Reagents:

  • Enzyme: Purified human or bovine Carbonic Anhydrase (e.g., hCA II, bCA II).

  • Assay Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.4-7.8.[14]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Solvent: DMSO or acetonitrile for dissolving substrate and test compounds.

  • Test Compounds: Morpholine-thiazole derivatives dissolved in DMSO.

  • Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).[15]

  • Hardware: 96-well clear, flat-bottom microplates; microplate reader with kinetic measurement capabilities at 400-405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA powder in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[14]

    • CA Working Solution: On the day of the assay, dilute the CA stock solution to the final desired concentration (e.g., 20-50 units/mL) with cold Assay Buffer. Keep on ice.

    • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh daily.[14]

    • Inhibitor Solutions: Prepare serial dilutions of the morpholine-thiazole test compounds and Acetazolamide in Assay Buffer containing a small, consistent percentage of DMSO to ensure solubility.

  • Microplate Setup (Total Volume per well = 200 µL):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Assay Procedure:

    • Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the appropriate wells as detailed above.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[16]

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

    • Calculate Reaction Rates (V): Determine the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve for each well.

    • Calculate Percent Inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Confirmatory CO₂ Hydration Activity Assay

Causality and Justification: While the esterase assay is excellent for screening, it is crucial to confirm that lead compounds inhibit the physiologically relevant CO₂ hydration reaction.[7] The modified Wilbur-Anderson assay is a classic method that measures the time required for the enzyme to cause a specific pH change in a CO₂-saturated buffer.[17] Inhibition is demonstrated by an increase in the time taken for this pH drop.

Materials and Reagents:

  • Enzyme and Inhibitors: As described in Protocol 1.

  • Reaction Buffer: 20 mM Tris buffer, pH 8.3, containing a pH indicator (e.g., Phenol Red).[7]

  • Substrate: CO₂-saturated deionized water, kept on ice.

  • Hardware: Temperature-controlled reaction vessel (e.g., a jacketed beaker at 0-4°C), a sensitive pH meter with rapid data logging, and a magnetic stirrer.

Step-by-Step Methodology:

  • System Equilibration: Cool the reaction vessel containing the Reaction Buffer to 0-4°C.

  • Blank Rate (Uncatalyzed):

    • Add a defined volume of ice-cold, CO₂-saturated water to the buffer and immediately start recording the pH.

    • Measure the time (T₀) it takes for the pH to drop from a starting point (e.g., 8.3) to an endpoint (e.g., 6.3).[1]

  • Enzyme Rate (Catalyzed):

    • Add a known amount of CA enzyme to fresh, temperature-equilibrated Reaction Buffer.

    • Initiate the reaction by adding the same volume of CO₂-saturated water and measure the time (T) for the same pH drop.

  • Inhibited Rate:

    • Pre-incubate the CA enzyme with the morpholine-thiazole inhibitor in the Reaction Buffer for 15 minutes.

    • Initiate the reaction with CO₂-saturated water and measure the time (Tᵢ) for the pH drop.

  • Data Analysis:

    • Calculate the enzyme activity in Wilbur-Anderson Units (WAU), where one unit is defined by the formula: WAU = (T₀ - T) / T.

    • Calculate the percent inhibition using the times measured: % Inhibition = [(Tᵢ - T) / (T₀ - T)] * 100.

start Start: Morpholine-Thiazole Compound Library protocol1 Protocol 1: Primary HTS (Esterase Assay) start->protocol1 data1 Calculate % Inhibition Determine IC₅₀ Values protocol1->data1 decision Potency Filter (e.g., IC₅₀ < 20 µM)? data1->decision protocol2 Protocol 2: Confirmatory Assay (CO₂ Hydration) decision->protocol2 Yes (Active Hit) inactive Inactive Compounds decision->inactive No sar Structure-Activity Relationship (SAR) Analysis protocol2->sar end Lead Compound(s) Identified sar->end

Caption: General workflow for screening and validation of CA inhibitors.

Part 3: Data Interpretation & Structure-Activity Relationships (SAR)

A critical aspect of drug development is understanding how chemical structure relates to biological activity. For morpholine-thiazole inhibitors, this involves systematically analyzing how substitutions on the thiazole and morpholine rings impact inhibitory potency against the target CA isoform.[6]

Data Presentation: Inhibitory Activity of Morpholine-Thiazole Derivatives against bCA-II

The following data, adapted from recent literature, showcases the inhibitory potential of this scaffold.[6][16]

Compound IDR Group (on Phenyl Ring)IC₅₀ (µM)Kᵢ (µM)
Standard Acetazolamide1.18-
23 4-NO₂20.11-
24 4-NO₂ (N-ethyl morpholine)14.689.64
17 4-Cl51.22-
7 4-H37.20-

SAR Insights and Mechanistic Causality:

  • Electron-Withdrawing Groups Enhance Potency: As seen in the table, compounds with a para-nitro group (NO₂) on the phenyl ring (e.g., 23, 24) are significantly more potent inhibitors than those with a chloro group (17) or no substitution (7).[6] This is likely because the electron-withdrawing nature of the nitro group influences the electronic properties of the entire scaffold, potentially enhancing its interaction with the zinc ion or other active site residues.[6]

  • Morpholine Moiety Modifications: The difference between compounds 23 and 24 highlights that modifications even on the morpholine ring can fine-tune activity. The N-ethyl substitution in compound 24 leads to the most potent inhibition observed in this series, suggesting this modification achieves a more optimal fit within the enzyme's active site.[6]

  • Role of the Thiazole Core: The thiazole and morpholine moieties are key to positioning the molecule correctly within the active site, allowing for crucial interactions that boost inhibitory efficacy and can be tuned to improve selectivity.[5][18]

Part 4: Advanced Biophysical and Structural Validation

For lead compounds, it is essential to validate direct binding and elucidate the precise binding mode. These techniques provide a deeper, more trustworthy understanding of the inhibitor's mechanism.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the inhibitor and the CA enzyme.[19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and entropy (ΔS), offering invaluable insights for rational drug design.

  • X-ray Crystallography: Obtaining a crystal structure of a lead morpholine-thiazole derivative in complex with the CA enzyme provides atomic-level detail of the binding interactions.[9] This allows researchers to visualize how the inhibitor coordinates with the zinc ion and which amino acid residues it interacts with, confirming the hypotheses generated from SAR and molecular docking studies.[5][8]

By combining robust in vitro screening with detailed SAR analysis and advanced biophysical validation, the morpholine-thiazole scaffold can be effectively optimized to generate potent and selective carbonic anhydrase inhibitors for a wide range of therapeutic applications.

References

  • Supuran, C. T. (2018). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Tasleem, M., Ullah, S., Asmari, M., Al-Harrasi, A., Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Wikipedia. (2023). Carbonic anhydrase inhibitor.
  • Giel-Stara, H., et al. (2020). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 21(21), 8085.
  • Supuran, C. T. (2010). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery Medicine, 10(54), 431-439.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
  • Tasleem, M., Ullah, S., Asmari, M., Al-Harrasi, A., Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21305-21323.
  • Porter, T. R., & Shumway, C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 5993.
  • Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
  • Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Semantic Scholar.
  • JoVE. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube.
  • Ilies, M., & Supuran, C. T. (2014). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology.
  • Parkkila, S., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960.
  • Del Prete, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(10), 1111-1115.
  • Tasleem, M., et al. (2024). Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II.
  • Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chemical Reviews, 108(3), 946-1051.
  • Juseliene, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 101, 156-163.
  • Parkkila, S., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-60.
  • Tasleem, M., et al. (2024). Synthesis of morpholine based thiazoles (3–27).
  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(5), 575-604.
  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • Henry, R. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Product Manual.
  • Henry, R. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • Al-Salahi, R., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Taibah University Medical Sciences, 19(2), 333-346.
  • Tasleem, M., et al. (2025). Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents.
  • BenchChem. (2025).
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489.

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Application Notes & Protocols: Strategic Synthesis of Morpholine-Based Analogs of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its integration into the structure of natural products is a frequently employed strategy to enhance metabolic stability, modulate basicity (pKa ≈ 8.4), and improve the lipophilic-hydrophilic balance, ultimately augmenting the therapeutic potential of the parent compound.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic methodologies for constructing morpholine-based analogs. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

The Morpholine Moiety: A Bioisosteric Tool for Optimizing Natural Products

In drug discovery, the modification of a natural product's core structure is often necessary to overcome limitations such as poor bioavailability, rapid metabolism, or off-target toxicity. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a powerful tool in this endeavor. The morpholine ring is an exemplary bioisostere for various functionalities, including piperidine, pyran, and other cyclic amines or ethers.[5][6]

The strategic advantages of incorporating a morpholine moiety include:

  • Enhanced Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than other functionalities.

  • Modulated Basicity: The electron-withdrawing effect of the oxygen atom lowers the basicity of the nitrogen compared to piperidine, which can be crucial for optimizing receptor binding and reducing off-target effects.[1]

  • Improved Pharmacokinetics: The inherent polarity of the morpholine ring can enhance aqueous solubility and improve overall pharmacokinetic/pharmacodynamic (PK/PD) profiles.[3]

  • Structural Scaffolding: The defined chair-like conformation of the morpholine ring can act as a rigid scaffold, positioning key pharmacophoric elements for optimal interaction with biological targets.[3][7]

This document outlines two primary, reliable strategies for synthesizing morpholine-containing structures: A) Cyclization of 1,2-Amino Alcohols and B) Intramolecular Reductive Amination , followed by a protocol for the crucial final step in many analog syntheses: C) N-Alkylation of the Morpholine Core .

Core Synthetic Strategy A: Cyclization of 1,2-Amino Alcohols

The construction of the morpholine ring from readily available 1,2-amino alcohols is one of the most direct and widely used methods.[8][9] This approach typically involves the reaction of the amino alcohol with a C2-electrophile to facilitate a two-step N-alkylation and subsequent intramolecular O-alkylation (etherification). A modern, efficient variation of this strategy utilizes ethylene sulfate, providing a high-yielding and environmentally conscious alternative.[10][11]

Causality and Experimental Rationale

The success of this method hinges on the sequential reactivity of the nucleophilic nitrogen and oxygen atoms of the 1,2-amino alcohol. Ethylene sulfate serves as an ideal two-carbon linker. The initial step is a highly selective SN2 reaction where the more nucleophilic amine attacks and opens the cyclic sulfate.[10] This generates a sulfate ester intermediate. The subsequent intramolecular cyclization is promoted by a base, which deprotonates the hydroxyl group, enabling it to displace the sulfate leaving group and form the morpholine ring. This one or two-step, redox-neutral protocol is advantageous due to its use of inexpensive reagents and the clean isolation of the mono-alkylated product.[10]

cluster_0 Workflow: Morpholine Synthesis from 1,2-Amino Alcohols A 1,2-Amino Alcohol + Ethylene Sulfate B S_N2 Ring Opening (N-Alkylation) A->B Reaction Setup C Sulfate Ester Intermediate B->C Formation D Base-Mediated Intramolecular Cyclization C->D tBuOK E Morpholine Product D->E Ring Closure F Workup & Purification E->F

Caption: General workflow for morpholine synthesis via ethylene sulfate.

Experimental Protocol: Synthesis of a Substituted Morpholine from a 1,2-Amino Alcohol

This protocol is a general method and may require optimization for specific substrates.

Materials:

  • 1,2-Amino Alcohol (e.g., (R)-2-amino-3-phenylpropan-1-ol) (1.0 eq.)

  • Ethylene Sulfate (1.1 eq.)

  • Potassium tert-butoxide (tBuOK) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 1,2-amino alcohol (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M).

  • N-Alkylation: Add ethylene sulfate (1.1 eq.) to the stirred solution at room temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) for the consumption of the starting amine. This step typically takes 2-6 hours.

  • Cyclization: Once the initial N-alkylation is complete, cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (tBuOK) (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the morpholine product by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure morpholine analog.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Synthetic Strategy B: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and versatile strategy for constructing the morpholine ring, particularly for creating complex, substituted analogs.[12] This one-pot reaction forms both a C-N bond and a new stereocenter in a controlled manner by cyclizing a precursor molecule containing both a carbonyl group (aldehyde or ketone) and a suitably positioned amino group.[12][13]

Causality and Experimental Rationale

This reaction proceeds via two key sequential steps within the same pot: the formation of a cyclic iminium ion intermediate, followed by its immediate reduction.[12]

  • Iminium Formation: An amino-aldehyde or amino-ketone precursor undergoes a spontaneous intramolecular condensation under weakly acidic conditions to form a cyclic iminium ion. The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the tethered amine.

  • Reduction: A specialized reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. These reagents are mild enough not to reduce the initial carbonyl group but are highly effective at reducing the intermediate iminium ion to the corresponding amine, thus forming the stable morpholine ring.[14] The choice of NaBH(OAc)₃ is often preferred due to its lower toxicity and higher selectivity.

cluster_1 Workflow: Intramolecular Reductive Amination A Amino-Aldehyde Precursor C Cyclic Iminium Ion Intermediate A->C Condensation B Weak Acid Catalyst (e.g., Acetic Acid) B->C Catalysis E Morpholine Product C->E Reduction D Selective Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Key steps in intramolecular reductive amination for morpholine synthesis.

Experimental Protocol: Synthesis via Intramolecular Reductive Amination

This protocol describes the cyclization of a generic amino-aldehyde precursor. The synthesis of the precursor itself is substrate-dependent and not covered here.

Materials:

  • Amino-aldehyde precursor (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (catalytic, ~5 mol%)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amino-aldehyde precursor (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~5 mol%) to the solution.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) in one portion to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the desired morpholine analog.

  • Characterization: Verify the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Functionalization Protocol: N-Alkylation of the Morpholine Core

Once the morpholine ring is constructed, a crucial step in synthesizing analogs of natural products is often the installation of a substituent on the morpholine nitrogen. This is typically achieved via a standard SN2 reaction with an appropriate electrophile, such as an alkyl or benzyl halide.[15][16]

Experimental Protocol: Synthesis of N-Benzylmorpholine

This protocol details a robust method for the N-alkylation of a morpholine core.[16]

Materials:

  • Morpholine (or pre-synthesized morpholine analog) (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the morpholine starting material (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL per mmol of morpholine).

  • Electrophile Addition: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours.[15]

  • Reaction Monitoring: Monitor the disappearance of the starting amine by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can often be of high purity, but if necessary, it can be further purified by silica gel column chromatography.[15]

  • Characterization: Characterize the final N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Data Summary: Comparison of Synthetic Strategies

Method Starting Materials Key Reagents Typical Yields Advantages Limitations
Cyclization of 1,2-Amino Alcohols 1,2-Amino AlcoholsEthylene Sulfate, tBuOK70-95%High yielding, redox-neutral, uses inexpensive reagents, good for chiral synthesis.[10][11]Requires synthesis of the 1,2-amino alcohol precursor.
Intramolecular Reductive Amination Amino-aldehydes or -ketonesNaBH(OAc)₃, Acetic Acid60-90%One-pot procedure, mild conditions, good functional group tolerance.[12][13]Requires multi-step synthesis of the linear precursor; risk of over-reduction with stronger reducing agents.
N-Alkylation Morpholine Core, Alkyl HalideK₂CO₃, Acetonitrile85-98%Highly efficient, simple procedure, broad substrate scope for electrophiles.[15][16]Limited to functionalization, not ring formation; over-alkylation is possible with primary amines.

References

  • Benchchem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Wikipedia. (n.d.). Reductive amination.
  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.

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Application Note: A Guide to the Spectroscopic Characterization of Morpholine Derivatives by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural characterization of morpholine derivatives. Leveraging the power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, this document elucidates the core principles and practical protocols for unambiguous structure determination. By explaining the causality behind experimental choices and providing self-validating protocols, this note serves as an authoritative resource for those working with this important heterocyclic scaffold.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties, including aqueous solubility and hydrogen bonding capabilities, make it a common building block in a vast array of biologically active compounds, such as the anticancer drug Gefitinib and the antibiotic Linezolid.

Given the critical role of morpholine derivatives, robust and reliable analytical techniques for their structural characterization are paramount. NMR and FT-IR spectroscopy are indispensable tools in this regard, providing detailed information about the molecular framework and functional groups present.[1] This application note offers an in-depth exploration of these techniques for the unambiguous characterization of morpholine-containing molecules.

Workflow for Spectroscopic Characterization

A systematic approach is crucial for the efficient and accurate characterization of newly synthesized morpholine derivatives. The following workflow outlines the logical progression from sample preparation to data interpretation.

Spectroscopic Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation Sample Sample NMR Sample Prep Dissolve in Deuterated Solvent Sample->NMR Sample Prep FT-IR Sample Prep Prepare KBr Pellet or Thin Film Sample->FT-IR Sample Prep NMR Spectrometer NMR Spectrometer NMR Sample Prep->NMR Spectrometer FT-IR Spectrometer FT-IR Spectrometer FT-IR Sample Prep->FT-IR Spectrometer 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectrometer->1D NMR (1H, 13C) FT-IR Spectrum FT-IR Spectrum FT-IR Spectrometer->FT-IR Spectrum 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) Combined Analysis Combined Analysis 2D NMR (COSY, HSQC)->Combined Analysis FT-IR Spectrum->Combined Analysis Final Structure Final Structure Combined Analysis->Final Structure

Caption: Workflow for the characterization of morpholine derivatives.

¹H and ¹³C NMR Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment within a molecule.[2] For morpholine derivatives, both ¹H and ¹³C NMR are essential for complete structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a morpholine derivative is characterized by two distinct sets of methylene proton signals, arising from the protons adjacent to the oxygen atom (H-2 and H-6) and those adjacent to the nitrogen atom (H-3 and H-5).[2] At room temperature, the morpholine ring typically adopts a chair conformation.[2][3][4]

  • Protons on C-2 and C-6 (O-CH₂): These protons are deshielded by the electronegative oxygen atom and typically resonate in the downfield region of δ 3.6-3.9 ppm .[2]

  • Protons on C-3 and C-5 (N-CH₂): These protons are adjacent to the nitrogen atom and resonate further upfield, generally in the range of δ 2.8-3.2 ppm .[2]

  • N-H Proton: For unsubstituted or N-H containing morpholines, the chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.[2][5]

  • Influence of N-Substituents: The nature of the substituent on the nitrogen atom significantly impacts the chemical shifts of the adjacent H-3 and H-5 protons. Electron-withdrawing groups will cause a downfield shift, while electron-donating groups will lead to an upfield shift.[2]

The coupling patterns of the morpholine protons can be complex, often appearing as multiplets or apparent triplets.[6] This complexity arises from the fixed chair conformation, which can lead to non-equivalent axial and equatorial protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of a symmetrical morpholine derivative will show two signals corresponding to the two distinct carbon environments.

  • Carbons C-2 and C-6 (O-CH₂): These carbons are deshielded by the adjacent oxygen atom and typically resonate around δ 67-68 ppm .[2][7]

  • Carbons C-3 and C-5 (N-CH₂): These carbons are found further upfield, generally in the region of δ 45-47 ppm .[2][7]

Similar to ¹H NMR, N-substitution will influence the chemical shift of C-3 and C-5.

Caption: General structure of an N-substituted morpholine.

Advanced NMR Techniques for Unambiguous Assignment

For complex morpholine derivatives or in cases of signal overlap, 2D NMR techniques are invaluable.[8][9]

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the morpholine ring.[4][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton signals to their corresponding carbons.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity to and through the nitrogen atom and any N-substituents.[10]

Table 1: Typical NMR Chemical Shifts for the Morpholine Ring
NucleusPositionTypical Chemical Shift (δ, ppm) in CDCl₃
¹HH-2, H-63.6 - 3.9
¹HH-3, H-52.8 - 3.2
¹³CC-2, C-667 - 68
¹³CC-3, C-545 - 47
Data is approximate and can vary based on solvent and substituents.[2][7]

FT-IR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[12][13] For morpholine derivatives, FT-IR is particularly useful for confirming the presence of the core structure and identifying other functional groups in the molecule.[14][15]

Characteristic Vibrational Frequencies

The FT-IR spectrum of a morpholine derivative will exhibit several characteristic absorption bands:

  • C-H Stretching: The stretching vibrations of the C-H bonds of the methylene groups in the morpholine ring typically appear in the region of 2850-3000 cm⁻¹ .[16]

  • C-O-C Stretching: The asymmetric stretching of the C-O-C ether linkage is a strong and characteristic band, usually observed in the range of 1115-1140 cm⁻¹ .[16]

  • C-N Stretching: The C-N stretching vibrations of the tertiary amine within the ring are typically found in the region of 1070-1150 cm⁻¹ .

  • N-H Stretching and Bending: For morpholine itself or secondary amine derivatives, a characteristic N-H stretching vibration appears as a weak to medium band around 3300-3500 cm⁻¹ . The N-H bending vibration can be observed around 1590-1650 cm⁻¹ .

  • Other Functional Groups: The presence of other functional groups, such as carbonyls (C=O), nitriles (C≡N), or aromatic rings on the N-substituent, will give rise to their own characteristic absorption bands.[17]

Table 2: Characteristic FT-IR Absorption Bands for Morpholine Derivatives
Vibrational ModeFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H Stretch-CH₂-2850 - 3000Medium to Strong
C-O-C StretchEther1115 - 1140Strong
C-N StretchTertiary Amine1070 - 1150Medium
N-H StretchSecondary Amine3300 - 3500Weak to Medium
N-H BendSecondary Amine1590 - 1650Medium

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol for NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the morpholine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure complete dissolution. If necessary, use a vortex mixer or sonicator.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Protocol for FT-IR Sample Preparation (KBr Pellet Method)
  • Sample Grinding: In an agate mortar, grind approximately 1-2 mg of the solid morpholine derivative to a fine powder.

  • KBr Addition: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Mixing: Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[18]

Conclusion

The synergistic use of NMR and FT-IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of morpholine derivatives. ¹H and ¹³C NMR, particularly when augmented with 2D techniques, offer a detailed map of the molecular framework, while FT-IR provides rapid confirmation of key functional groups. By following the protocols and interpretative guidelines outlined in this application note, researchers can confidently and accurately elucidate the structures of novel morpholine-containing compounds, accelerating research and development in their respective fields.

References

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (2018). ResearchGate.
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2014). ResearchGate.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). ResearchGate.
  • Sample preparation for FT-IR. (n.d.).
  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.
  • Design Synthesis and Spectral Characterization of Novel Morpholine ring fused with Substituted Pyrazoline Derivatives as Promising Anticancer, Antimicrobial Activity of in vitro and in silico studies. (2024). ResearchGate.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate.
  • Morpholine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • FT-IR spectra of morphine below 500 cm-1. (n.d.). ResearchGate.
  • Table of Characteristic IR Absorptions. (n.d.).
  • NMR Crystallography of the Polymorphs of Metergoline. (2019). MDPI.
  • Table For FTIR. (n.d.). Scribd.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Experiment #16 – Introduction to IR and NMR Spectroscopy. (n.d.). Moorpark College.
  • Organic Compounds FT-IR Spectroscopy. (n.d.). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Bromothiazol-2-yl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and expert insights to optimize your synthetic route and enhance reaction yields. Our guidance is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.

I. Synthetic Overview: A Tale of Two Halogens

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common and logical starting material is 2,4-dibromothiazole. The rationale behind this choice lies in the differential reactivity of the bromine atoms at the C2 and C4 positions of the thiazole ring. The C2 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1] This inherent electronic property allows for a regioselective substitution, which is a cornerstone of an efficient synthesis.

The general reaction scheme is as follows:

2,4-Dibromothiazole + Morpholine → this compound

This guide will delve into the critical parameters of this reaction, offering solutions to common challenges and empowering you to maximize your yield and purity.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impure 2,4-dibromothiazole or morpholine. 3. Inappropriate Solvent: The solvent may not be suitable for the SNAr reaction. 4. Presence of Moisture: Water can interfere with the reaction, especially if using a strong base.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Reactions in solvents like DMF or MeCN may require heating to 80°C or even reflux for completion. 2. Verify Starting Material Purity: Ensure the purity of 2,4-dibromothiazole and morpholine using techniques like NMR or GC-MS. The synthesis of 2,4-dibromothiazole itself can be optimized for higher purity.[2][3] 3. Solvent Screening: While DMF and MeCN are common choices, other polar aprotic solvents can be explored. The choice of solvent can significantly impact the reaction rate. 4. Use Anhydrous Conditions: If using a strong base, ensure all glassware is oven-dried and reactants are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Formation of Side Products (e.g., Disubstituted Thiazole) 1. Lack of Regioselectivity: While the C2 position is more reactive, prolonged reaction times or harsh conditions can lead to substitution at the C4 position as well. 2. Excess Morpholine: Using a large excess of morpholine can drive the reaction towards disubstitution.1. Control Reaction Stoichiometry and Time: Use a controlled amount of morpholine (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize the formation of the disubstituted product. 2. Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
Difficult Product Isolation and Purification 1. Product Solubility: The product may be soluble in the work-up solvent, leading to losses during extraction. 2. Emulsion Formation during Work-up: This can make phase separation challenging. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic purification difficult.1. Optimize Extraction and Crystallization: After quenching the reaction, carefully select the extraction solvent. If the product is water-soluble, consider back-extraction or using a continuous liquid-liquid extractor. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective. 2. Break Emulsions: Adding brine (saturated NaCl solution) during the work-up can help break emulsions. 3. Advanced Purification Techniques: If standard column chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or exploring preparative HPLC. Derivatization of the product to alter its polarity for easier separation, followed by deprotection, is a more advanced but viable option.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 2,4-Dibromothiazole is the recommended starting material due to the higher reactivity of the bromine at the C2 position, which allows for a regioselective reaction with morpholine.[1] The synthesis of 2,4-dibromothiazole from 2,4-thiazolidinedione has been well-documented and optimized.[2][3][4]

Q2: What are the optimal reaction conditions for the reaction of 2,4-dibromothiazole with morpholine?

A2: The optimal conditions can vary, but a good starting point is to react 2,4-dibromothiazole with 1.0-1.2 equivalents of morpholine in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). The reaction may require heating, typically in the range of 80°C to reflux, for several hours. The progress should be monitored by TLC.

Q3: How can I minimize the formation of the 2,4-dimorpholinothiazole byproduct?

A3: To minimize the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2,4-dibromothiazole or adding the morpholine slowly to the reaction mixture can favor the monosubstituted product. Additionally, stopping the reaction as soon as the starting 2,4-dibromothiazole is consumed (as monitored by TLC) is critical.

Q4: What is the best method for purifying the final product?

A4: Purification typically involves a standard aqueous work-up followed by recrystallization or column chromatography. For recrystallization, a mixed solvent system like ethanol/water or isopropanol/water can be effective. If column chromatography is necessary, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.

Q5: Are there any "greener" synthetic alternatives?

A5: While classic organic solvents are effective, exploring greener alternatives is always a good practice. For the Hantzsch synthesis of the thiazole core, methods using water as a solvent or microwave-assisted synthesis have been reported to be more environmentally friendly.[5] For the nucleophilic substitution step, investigating solvent-free conditions or using recyclable catalysts could be areas for green chemistry improvement.

IV. Experimental Workflow & Visualization

Detailed Experimental Protocol

Synthesis of this compound

  • Reaction Setup: To a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of dibromothiazole) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is complete when the 2,4-dibromothiazole spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Logical Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: 2,4-Dibromothiazole & Morpholine Reaction S N Ar Reaction (MeCN, 80°C) Start->Reaction 1. Add Reagents TLC TLC Monitoring Reaction->TLC 2. Monitor Progress TLC->Reaction Incomplete Quench Aqueous Work-up & Extraction TLC->Quench Complete Purify Purification (Chromatography or Recrystallization) Quench->Purify 3. Isolate Crude Product Pure Product: This compound Purify->Product 4. Purify

Caption: Workflow for the synthesis of this compound.

V. References

  • Spieß, A., Heckmann, G., & Bach, T. (n.d.). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange.

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. (n.d.). Taylor & Francis.

  • BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis.

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985–1998.

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Center for Biotechnology Information.

  • Synthesis of 2-Morpholino-1,3,4-thiadiazines. (n.d.). ResearchGate.

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). Royal Society of Chemistry.

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). Royal Society of Chemistry.

  • Safe Synthesis of 4,7-Dibromo[2][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.).

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Center for Biotechnology Information.

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR.

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR.

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2006). ResearchGate.

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). National Center for Biotechnology Information.

  • Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. (n.d.). ResearchGate.

  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal.

  • 4-(7-Bromobenzo[d][6][7][8]thiadiazol-4-yl)morpholine. (n.d.). MDPI.

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (n.d.). ResearchGate.

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. (1987). PubMed.

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Technical Support Center: Purification of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromothiazol-2-yl)morpholine (CAS No. 1017781-60-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. The inherent chemical properties of the thiazole ring system, combined with the morpholine substituent, can present unique purification challenges.[1][2] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guides

This section offers structured, cause-and-effect guidance for resolving specific issues encountered during the purification of this compound.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm running a flash column to purify my crude this compound, but I'm getting poor separation from an impurity that I suspect is the starting material, 2,4-dibromothiazole. What's going wrong?

Answer: This is a common issue stemming from an improperly optimized mobile phase or incorrect column parameters. The key is to exploit the polarity difference between your moderately polar product and the less polar starting material.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing both your product and impurities to elute too quickly (high Rf), or too low, resulting in broad peaks and long elution times.[3]

    • Solution: Systematic TLC Analysis. Before committing to a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC). A good target Rf value for your product is between 0.25 and 0.35 to ensure good separation.

    • Protocol: Mobile Phase Optimization via TLC

      • Spot your crude reaction mixture on at least three separate TLC plates.

      • Develop each plate in a different solvent system. Start with a low-polarity mixture and increase.

      • Recommended Starting Systems:

        • Hexane / Ethyl Acetate (Try ratios like 9:1, 4:1, 2:1)

        • Dichloromethane / Methanol (Try ratios like 99:1, 95:5)

      • Visualize the plates under UV light. The spot corresponding to this compound should be well-separated from other spots.

      • Adjust the solvent ratio based on the results. If the Rf is too high, decrease the polarity (add more hexane); if too low, increase it (add more ethyl acetate).[3]

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[3]

    • Solution: Adhere to Loading Guidelines. The amount of crude material should be approximately 1-5% of the mass of the stationary phase (silica gel). For example, a column packed with 100 g of silica should be loaded with no more than 1-5 g of crude product.[3]

  • Use of Gradient Elution: For complex mixtures, an isocratic (single solvent ratio) elution may not be sufficient.

    • Solution: Implement a Gradient. Start the column with a lower polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) to elute non-polar impurities first. Then, gradually increase the polarity (e.g., to 30-40% Ethyl Acetate) to elute your target compound, leaving more polar impurities behind. A synthesis of the target compound itself utilized a 0-30% gradient of ethyl acetate in hexane for purification.[4]

Workflow: Troubleshooting Poor Chromatographic Separation

start Poor Separation Observed check_rf Analyze Rf on TLC start->check_rf rf_high Rf Too High (>0.4) check_rf->rf_high Evaluate rf_low Rf Too Low (<0.2) check_rf->rf_low Evaluate rf_ok Rf is Good (0.25-0.35) check_rf->rf_ok Evaluate decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity check_loading Check Column Loading rf_ok->check_loading decrease_polarity->check_rf increase_polarity->check_rf overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes consider_gradient Consider Gradient Elution overloaded->consider_gradient No success Successful Separation reduce_load->success consider_gradient->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Question: I've isolated my this compound and am trying to recrystallize it from ethanol, but it keeps separating as an oil. How can I get solid crystals?

Answer: "Oiling out" is a common recrystallization problem that occurs when a compound comes out of solution above its melting point or when the solution is supersaturated.[3] The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold, and to control the cooling rate.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: Ethanol might be too good a solvent, even when cold, preventing precipitation. Conversely, a solvent in which the compound is too insoluble won't work either.

    • Solution: Use a Two-Solvent System. A highly effective technique is to use a solvent pair: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5]

    • Protocol: Two-Solvent Recrystallization

      • Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., Ethyl Acetate, Acetone, or THF).

      • While the solution is still hot, slowly add the "bad" solvent (e.g., Hexane or Heptane) dropwise until the solution becomes faintly cloudy (the saturation point).[6]

      • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Cooling Too Quickly: Rapid cooling encourages supersaturation and oiling out rather than the ordered process of crystal lattice formation.[3]

    • Solution: Slow, Controlled Cooling. After preparing the hot, saturated solution, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow down the cooling process. Do not move the flask directly to an ice bath.

  • Lack of Nucleation Sites: Crystallization needs a starting point to begin.

    • Solution: Induce Nucleation. If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask at the meniscus.[3] The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution.[3]

Data Presentation: Common Recrystallization Solvent Systems

Solvent System (Good/Bad)Suitability for this compoundComments
Ethanol / WaterGoodThe compound is soluble in hot ethanol. Water acts as the anti-solvent. Good for moderately polar compounds.[6]
Ethyl Acetate / HexaneExcellentA very common and effective pair. The polarity difference is ideal for this compound class.[6]
Acetone / HexaneExcellentSimilar to Ethyl Acetate/Hexane, often works very well.[6]
Dichloromethane / HexaneGoodCan be effective, but ensure slow evaporation/cooling as DCM is volatile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The synthesis typically involves the reaction of 2,4-dibromothiazole with morpholine.[4] Therefore, the most common impurities are:

  • Unreacted 2,4-dibromothiazole: A less polar starting material.

  • Excess Morpholine: A highly polar and water-soluble amine.

  • Hydrobromic acid salt of Morpholine: Formed as a byproduct, it is highly polar and can be removed with an aqueous workup.

  • Side-products: Depending on reaction conditions, minor amounts of the 4-isomer or debrominated species could form.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the scale of your reaction and the nature of the impurities.[3]

  • Choose Column Chromatography when: You have a complex mixture with multiple impurities of similar polarity, or when you are working on a small (mg to low-gram) scale. It offers the highest resolution.

  • Choose Recrystallization when: You have a solid product with good thermal stability and the main impurities have significantly different solubility profiles.[3] It is often more efficient and scalable for larger quantities (>5-10 g) once optimized.

Diagram: Purification Method Selection

start Crude Product Obtained check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities complex_mixture Complex Mixture or Similar Polarity Impurities check_impurities->complex_mixture Complex simple_mixture Mainly One Impurity with Different Solubility check_impurities->simple_mixture Simple chromatography Use Column Chromatography complex_mixture->chromatography check_scale Check Scale simple_mixture->check_scale recrystallization Attempt Recrystallization small_scale Small Scale (<5g) check_scale->small_scale Small large_scale Large Scale (>5g) check_scale->large_scale Large small_scale->chromatography large_scale->recrystallization

Sources

Technical Support Center: Optimizing C-N Coupling of Morpholine and Dibromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the coupling of morpholine with dibromothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation with halogenated thiazole systems. Here, we move beyond simple protocols to provide in-depth, field-tested insights into reaction optimization, troubleshooting, and mechanistic considerations. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: I am starting a project to couple morpholine with 2,4-dibromothiazole. Which C-Br bond is expected to react first under typical palladium-catalyzed conditions?

This is a critical question of regioselectivity, governed by the electronic properties of the thiazole ring. The C2 position of the thiazole ring is generally more electron-deficient than the C4 position. This is due to the inductive electron-withdrawing effect of both the sulfur and nitrogen atoms. Consequently, the C2-Br bond is more activated towards the oxidative addition step in the Buchwald-Hartwig catalytic cycle.[1] Therefore, under kinetically controlled conditions with one equivalent of morpholine, you should expect preferential formation of 2-(morpholin-4-yl)-4-bromothiazole .

Achieving substitution at the C4 position while leaving the C2-Br intact is significantly more challenging and may require leveraging steric effects or exploring alternative coupling strategies. Complete substitution to form 2,4-dimorpholinothiazole typically requires harsher conditions, such as higher temperatures and a larger excess of the amine and base.

Troubleshooting Guide: Common Issues & Solutions

Q2: My Buchwald-Hartwig reaction is giving very low yield or failing completely. What are the most likely causes?

Failure in Buchwald-Hartwig aminations, especially with sulfur-containing heterocycles like dibromothiazole, is a common challenge. The issues can typically be traced back to a few key areas: the catalyst system, the reaction conditions, or the reagents themselves.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low/No Yield catalyst Catalyst System Issue? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No poisoning Catalyst Poisoning by Thiazole Sulfur - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) - Increase catalyst/ligand loading catalyst->poisoning Yes catalyst_gen Inefficient Catalyst Generation - Use a pre-catalyst (e.g., G3/G4) - Ensure anaerobic conditions catalyst->catalyst_gen Yes reagents Reagent Quality Issue? conditions->reagents No base_choice Incorrect Base - Use a strong, non-nucleophilic base (NaOtBu, LHMDS) - Ensure base is fresh and anhydrous conditions->base_choice Yes solvent_temp Solvent/Temperature Issue - Use anhydrous, degassed solvent (Toluene, Dioxane) - Increase temperature (80-110 °C) conditions->solvent_temp Yes reagent_quality Poor Reagent Quality - Use fresh, pure morpholine - Ensure dibromothiazole is pure - Dry all reagents and solvents reagents->reagent_quality Yes success Improved Yield poisoning->success catalyst_gen->success base_choice->success solvent_temp->success reagent_quality->success

Caption: A workflow for troubleshooting low-yield reactions.

Detailed Breakdown:

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium center, acting as a catalyst poison.[2] This is often the primary culprit.

    • Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands form stable complexes with palladium, shielding it and disfavoring coordination with the thiazole sulfur. Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can also help overcome partial deactivation.[2]

  • Inefficient Catalyst Generation: The active Pd(0) species must be efficiently generated in situ from the Pd(II) precatalyst.

    • Solution: Use modern palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for rapid and clean generation of the active LPd(0) catalyst. Also, ensure your reaction setup is strictly anaerobic, as oxygen can deactivate the catalyst.[3]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[4] Ensure the base is fresh and anhydrous, as absorbed moisture can quench the base and introduce water, which can interfere with the catalytic cycle.

  • Suboptimal Solvent and Temperature: The solvent affects the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Anhydrous and thoroughly degassed aprotic solvents like toluene, dioxane, or THF are standard.[2] These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.

Q3: I am observing a significant amount of a side product that appears to be the starting dibromothiazole with one of the bromines replaced by hydrogen. What is this and how can I prevent it?

This side product results from hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling chemistry.[2] It occurs when a competing pathway, often involving β-hydride elimination from the amide intermediate, leads to the reduction of the C-Br bond to a C-H bond.

Mitigation Strategies:

  • Ligand Choice: The choice of ligand is paramount. Bidentate phosphine ligands can sometimes suppress hydrodehalogenation by occupying more coordination sites on the palladium center, thereby disfavoring the formation of intermediates that lead to this side reaction.[3]

  • Base Selection: The nature and strength of the base can influence the rates of the desired C-N coupling versus the undesired hydrodehalogenation. It is worth screening different strong bases (NaOtBu, KOtBu, LHMDS) to find the optimal one for your specific substrate.

  • Minimize Water: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for the hydrodehalogenation pathway.

Q4: I am attempting a double amination on dibromothiazole but am only getting the mono-aminated product. How can I drive the reaction to completion?

Driving the reaction to form the 2,4- or 2,5-dimorpholinothiazole requires overcoming the deactivation of the substrate after the first amination. The electron-donating morpholine group makes the second oxidative addition step more difficult.

Strategies for Double Amination:

  • Increased Stoichiometry: Use a larger excess of morpholine (e.g., 2.5-3.0 equivalents) and base (e.g., 3.0-4.0 equivalents).

  • Higher Temperature and Longer Reaction Time: Increase the reaction temperature (up to 120 °C in a sealed vessel if necessary) and extend the reaction time, carefully monitoring the progress by LC-MS or TLC.

  • More Robust Catalyst System: Increase the catalyst and ligand loading (e.g., up to 5-10 mol%). Consider using a more active catalyst system, potentially one known for coupling with electron-rich aryl halides.

  • Microwave Irradiation: Microwave-assisted synthesis can often provide the energy required to overcome the activation barrier for the second coupling, leading to shorter reaction times and higher yields.[5][6]

Experimental Protocols

These protocols are starting points and may require optimization for your specific substrate and scale.

Protocol 1: Regioselective Mono-amination of 2,4-Dibromothiazole (Buchwald-Hartwig Conditions)

This protocol targets the synthesis of 2-(morpholin-4-yl)-4-bromothiazole.

The Buchwald-Hartwig Catalytic Cycle

buchner_hartwig_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination (Morpholine) pd2_complex->amine_coordination pd_amine_complex [L-Pd(II)(Ar)(Morpholine)]+Br- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(Morpholide) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-Morpholine reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[3][7]

Materials:

  • 2,4-Dibromothiazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the 2,4-dibromothiazole followed by the anhydrous, degassed toluene via syringe.

  • Add the morpholine dropwise via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Amination of Dibromothiazole (Ullmann-type Conditions)

This protocol provides a palladium-free alternative, which can be advantageous if catalyst poisoning is a persistent issue. This is adapted from a procedure for a similar heterocyclic system.[7]

Materials:

  • 2,4-Dibromothiazole (or 2,5-dibromothiazole) (1.0 mmol, 1.0 equiv)

  • Morpholine (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%) (optional, but often improves yields)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a dry reaction vial, add CuI, L-Proline (if used), K₂CO₃, and the dibromothiazole.

  • Add the anhydrous DMSO, followed by the morpholine.

  • Seal the vial and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, sometimes requiring 18-24 hours.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Tables

For effective optimization, it is crucial to understand the role of each component. The tables below summarize key parameters.

Table 1: Comparison of Common Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Characteristics & Use Cases
Pd₂(dba)₃ / Pd(OAc)₂XPhos 1-5Bulky, electron-rich monophosphine. Excellent for heteroaryl halides and mitigating catalyst poisoning.[8]
Pd₂(dba)₃ / Pd(OAc)₂RuPhos 1-5Similar to XPhos, very effective for challenging substrates.
BrettPhos Pd G3/G4(Integrated)1-3Pre-catalyst with a bulky phosphine ligand. Highly active and reliable for generating the active catalyst.
PEPPSI™-IPr(Integrated)2-5N-Heterocyclic Carbene (NHC) based pre-catalyst. Offers an alternative to phosphine ligands, can be robust.

Table 2: Guide to Base and Solvent Selection

BasepKa (Conjugate Acid)Common SolventsNotes
NaOtBu ~19Toluene, Dioxane, THFVery strong, commonly used, and highly effective. Can be sensitive to moisture.[4]
LHMDS ~26THF, TolueneVery strong, non-nucleophilic. Often used when NaOtBu fails. Delivered as a solution in THF.[9]
K₃PO₄ ~12.3 (pKa3)Dioxane, Toluene, DMFA weaker base, useful for substrates with base-sensitive functional groups. May require higher temperatures.
Cs₂CO₃ ~10.3 (pKa2)Dioxane, DMFAnother milder base option for sensitive substrates. Often used in Ullmann-type couplings.

References

  • Bardin, V. V., et al. 4-(7-Bromobenzo[d][1][7][8]thiadiazol-4-yl)morpholine. Molbank, 2018, 2018(4), M1016. [Link]
  • American Chemical Society Green Chemistry Institute. Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Wikipedia.
  • Antermite, D., et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Berber, N. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 2019, 23(4), 554-558. [Link]
  • Surasani, R., et al. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Org. Lett., 2014, 16(3), 832-835. [Link]
  • Ma, D., et al. Recent developments in Ullmann condensation reactions. Chem. Commun., 2010, 46, 4239-4249. [Link]
  • Monnier, F., & Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed., 2009, 48(38), 6954-6971. [Link]
  • Knak, S., et al. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry, 2014, 51(5), 1334-1341. [Link]
  • Hassan, J., et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev., 2002, 102(5), 1359-1470. [Link]
  • Rossi, A., et al. Copper-Catalyzed C–N Coupling with Sterically Hindered Partners. Org. Lett., 2020, 22(15), 5890–5895. [Link]
  • Wuts, P. G. M., et al. Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. Bioorg. Med. Chem. Lett., 2006, 16(4), 845-849. [Link]
  • Al-Ostoot, F. H., et al. Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. J. Heterocycl. Chem., 2017, 54(2), 1031-1040. [Link]
  • Bach, T., & Heuser, S. Regioselective Cross-Coupling Reactions for the Synthesis of 2′-Substituted 4-Bromo-2,4′-bithiazoles. J. Org. Chem., 2002, 67(16), 5565–5572. [Link]
  • Al-dujaili, A. H., et al. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 2019, 23(4), 554-558. [Link]
  • Boyarskiy, V. P., et al. Palladium-catalyzed interannular C–H amination of biaryl amines. Chem. Commun., 2022, 58, 13620-13623. [Link]
  • Sharma, P., et al. Microwave Assisted Synthesis of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 2021, 68(1), 123-131. [Link]
  • Singh, R., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 2022, 27(19), 6539. [Link]
  • Boyle, R. C., et al. Copper-Catalyzed Enantioconvergent Propargylic Amination to Access Chiral α-Tertiary Amines. J. Am. Chem. Soc., 2024, 146(20), 13865–13871. [Link]
  • Gothard, C. M., et al. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. J. Am. Chem. Soc., 2007, 129(24), 7272–7273. [Link]
  • El-Sayed, M. A. A., et al. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. J. Enzyme Inhib. Med. Chem., 2023, 38(1), 2235905. [Link]
  • Wang, D., et al. An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[3][7][8]triazolo[1,5-b]isoquinolin-5(1H)-ones. Chem. Commun., 2014, 50(69), 9914-9916. [Link]
  • Abumohsen, A. H., et al. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 2023, 8(13), 12051–12064. [Link]
  • Abokharma, H. M., et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem., 2023, 14(7), 1219–1241. [Link]
  • Magar, S. T., & Ambade, A. V. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Monnier, F., & Taillefer, M. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. In The Ullmann Reaction; Wiley, 2011, pp. 1-34. [Link]
  • Tsubogo, T., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. J. Org. Chem., 2011, 76(21), 8963–8971. [Link]
  • Wuts, P. G. M. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J. Org. Chem., 2017, 82(11), 5947–5951. [Link]
  • Baskin, J. M., et al. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Org. Biomol. Chem., 2011, 9(12), 4545-4552. [Link]

Sources

Common side products in the synthesis of 4-(4-bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromothiazol-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may face in the lab. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Synthetic Issues

The synthesis of this compound is typically approached via two primary routes:

  • Route A: Electrophilic bromination of a 2-morpholinothiazole precursor.

  • Route B: Nucleophilic aromatic substitution (SNAr) on a 2,4-dihalothiazole substrate with morpholine.

Each route presents a unique set of challenges and potential side products. This guide is structured to address the issues pertinent to each pathway.

Route A: Electrophilic Bromination of 2-Morpholinothiazole

This approach involves the synthesis of 2-morpholinothiazole followed by a regioselective bromination at the C4-position of the thiazole ring.

Diagram: Bromination of 2-Morpholinothiazole

2-Morpholinothiazole 2-Morpholinothiazole Desired_Product This compound 2-Morpholinothiazole->Desired_Product Brominating Agent (e.g., NBS, Br2) Side_Product_1 4-(5-bromothiazol-2-yl)morpholine 2-Morpholinothiazole->Side_Product_1 Brominating Agent (e.g., NBS, Br2) Side_Product_2 4-(4,5-dibromothiazol-2-yl)morpholine 2-Morpholinothiazole->Side_Product_2 Excess Brominating Agent

Caption: Potential products from the bromination of 2-morpholinothiazole.

Question 1: My bromination reaction is yielding a mixture of 4-bromo and 5-bromo isomers. How can I improve the regioselectivity for the desired 4-bromo product?

Answer: This is a common issue stemming from the similar electronic activation of the C4 and C5 positions of the 2-aminothiazole core. The morpholino group at the 2-position is an activating, ortho-, para-director. In the thiazole ring, this translates to activation of the C5 position (para-like) and to a lesser extent the C4 position (meta-like). However, the overall electron density of the ring allows for substitution at both positions.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often the reagent of choice for milder and more selective brominations compared to elemental bromine (Br₂). It generates a low concentration of Br₂ in situ, which can help to control the reaction.

    • Elemental Bromine (Br₂): While effective, Br₂ is less selective and can lead to over-bromination. If using Br₂, consider performing the reaction at low temperatures (-10 to 0 °C) to enhance selectivity.

  • Solvent Effects:

    • Aprotic Solvents: Solvents like tetrahydrofuran (THF), chloroform, or carbon tetrachloride are generally preferred.

    • Protic Solvents: Protic solvents like acetic acid can sometimes favor bromination at the more activated C5 position.

  • Temperature Control:

    • Lowering the reaction temperature is a critical parameter for controlling regioselectivity. Start your reaction at 0 °C or even lower and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.

Protocol for Selective Bromination with NBS:

StepActionCausality
1Dissolve 2-morpholinothiazole (1 eq.) in anhydrous THF or chloroform in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).Anhydrous conditions prevent side reactions with water. An inert atmosphere protects the substrate and reagents from degradation.
2Cool the solution to 0 °C in an ice bath.Lowering the temperature reduces the reaction rate and enhances the kinetic selectivity for the C4 position.
3Add a solution of NBS (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes.Slow addition maintains a low concentration of the brominating species, minimizing over-reaction and improving selectivity.
4Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.Careful monitoring prevents the reaction from proceeding to form di-brominated products.
5Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.This removes any unreacted bromine or NBS.
6Proceed with a standard aqueous workup and purify by column chromatography.Chromatography is typically necessary to separate the desired 4-bromo isomer from any 5-bromo isomer formed.
Question 2: I am observing a significant amount of a di-brominated side product. How can I prevent this?

Answer: The formation of 4-(4,5-dibromothiazol-2-yl)morpholine is a classic example of over-bromination. The initial monobromination product is still an activated ring and can react further with the brominating agent.

Troubleshooting Steps:

  • Stoichiometry of the Brominating Agent:

    • Use no more than 1.0 to 1.1 equivalents of the brominating agent. Carefully weigh your reagents.

    • Consider using a sub-stoichiometric amount (e.g., 0.95 eq.) of the brominating agent and accept a lower conversion to avoid di-bromination. The unreacted starting material is often easier to separate from the desired product than the di-brominated side product.

  • Reaction Time and Temperature:

    • As mentioned previously, lower temperatures and shorter reaction times are crucial. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Reverse Addition:

    • Instead of adding the brominating agent to the thiazole, consider adding the thiazole solution to the brominating agent solution. This can sometimes help to control the reaction, although it is less common.

Route B: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromothiazole

This route involves the direct reaction of commercially available 2,4-dibromothiazole with morpholine. The success of this reaction hinges on the regioselective substitution at the C2 position.

Diagram: SNAr on 2,4-Dibromothiazole

2,4-Dibromothiazole 2,4-Dibromothiazole Desired_Product This compound 2,4-Dibromothiazole->Desired_Product Morpholine (1 eq.) Base, Solvent, Heat Side_Product_1 4-(2-bromothiazol-4-yl)morpholine 2,4-Dibromothiazole->Side_Product_1 Morpholine (1 eq.) (Non-selective) Side_Product_2 2,4-Dimorpholinothiazole 2,4-Dibromothiazole->Side_Product_2 Morpholine (>1 eq.) or Prolonged Heating

Caption: Potential products from the reaction of 2,4-dibromothiazole with morpholine.

Question 3: My SNAr reaction is giving me a mixture of the desired 4-bromo-2-morpholino isomer and the 2-bromo-4-morpholino isomer. How do I improve the regioselectivity?

Answer: The C2 position of the thiazole ring is generally more electrophilic than the C4 position due to the proximity of the electron-withdrawing nitrogen and sulfur atoms. This inherent electronic preference should favor the formation of the desired product.[1] However, under certain conditions, selectivity can be compromised.

Troubleshooting Steps:

  • Temperature Control:

    • High temperatures can reduce the kinetic selectivity of the reaction. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed.

  • Solvent Choice:

    • Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[2] The choice of solvent can sometimes influence regioselectivity.

  • Base:

    • A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often used to scavenge the HBr formed during the reaction. The choice and amount of base can be critical.

Protocol for Regioselective SNAr:

StepActionCausality
1To a solution of 2,4-dibromothiazole (1 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base such as K₂CO₃ (2-3 eq.).The base neutralizes the HBr byproduct, driving the reaction to completion.
2Add morpholine (1.0-1.2 eq.) dropwise at room temperature.Using a slight excess of morpholine can help to ensure full conversion of the starting material, but a large excess should be avoided to prevent di-substitution.
3Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.Moderate heating is usually required to overcome the activation energy for the SNAr reaction.
4Once the starting material is consumed, cool the reaction to room temperature and pour it into water.This will precipitate the product and dissolve the inorganic salts.
5Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.Standard workup procedure to isolate the crude product.
6Purify by column chromatography.Chromatography will be necessary to separate the desired product from any isomeric byproduct and unreacted starting material.
Question 4: I am getting a significant amount of the 2,4-dimorpholinothiazole side product. How can I avoid this?

Answer: The formation of the di-substituted product is a result of the initial product, this compound, undergoing a second SNAr reaction with morpholine.

Troubleshooting Steps:

  • Control Stoichiometry:

    • This is the most critical factor. Use exactly one equivalent of morpholine relative to 2,4-dibromothiazole. A slight sub-stoichiometric amount (e.g., 0.9 eq.) of morpholine can be used to ensure that all of the nucleophile is consumed before significant di-substitution can occur.

  • Reaction Time and Temperature:

    • The second substitution at the C4 position is generally slower than the first at the C2 position. Therefore, minimizing the reaction time and temperature can help to favor the mono-substituted product. Monitor the reaction closely and stop it as soon as the 2,4-dibromothiazole has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and could it be used to prepare this compound?

A1: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide.[3] In principle, one could envision a reaction between a morpholino-thioamide and a 1,1,3-tribromoacetone derivative, but this is a less common and potentially more complex route with its own set of challenges regarding the stability and availability of the starting materials. The two routes outlined above are generally more practical.

Q2: Are there any other potential side products I should be aware of?

A2: In addition to the isomeric and over-reacted products, you should also be mindful of:

  • Hydrolysis: If there is water in your reaction, the bromo-substituents on the thiazole ring can be susceptible to hydrolysis, especially under basic conditions, leading to hydroxy-thiazole derivatives.

  • Ring-opening: Under very harsh basic conditions, the thiazole ring itself can be susceptible to cleavage, although this is less common under the conditions typically employed for these syntheses.

Q3: What are the best analytical techniques to distinguish between the 4-bromo and 5-bromo isomers?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The chemical shifts of the remaining proton on the thiazole ring will be different for the two isomers. 2D NMR techniques like NOESY can also be used to confirm the structure by observing through-space correlations between the thiazole proton and the protons on the morpholine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS will show that both isomers have the same mass, they will typically have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.

Q4: Can I use palladium-catalyzed cross-coupling reactions for this synthesis?

A4: Yes, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and could be an alternative to the classical SNAr reaction.[2] You could potentially couple 2,4-dibromothiazole with morpholine using a suitable palladium catalyst and ligand. This might offer milder reaction conditions and improved selectivity in some cases.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. (2016).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Heterocyclic Chemistry, 53(5), 1543-1547.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. (2022).
  • Course of bromination of thiazole and 2-methylthiazole. Chemistry of Heterocyclic Compounds. (1986).
  • Hantzsch pyridine synthesis - Wikipedia.
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis. (2001).

Sources

Troubleshooting silica gel column chromatography for polar bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Polar Bromothiazoles

Welcome to the technical support guide for troubleshooting the silica gel column chromatography of polar bromothiazoles. Professionals in pharmaceutical and materials science often encounter significant challenges when purifying these heterocyclic compounds. Their inherent polarity, combined with the basicity of the thiazole nitrogen, leads to strong, often problematic, interactions with the acidic stationary phase of standard silica gel.

This guide provides in-depth, field-tested solutions to common problems such as severe peak tailing, poor resolution, and low compound recovery. By understanding the underlying chemical principles, you can proactively design robust purification methods and effectively troubleshoot issues as they arise.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of polar bromothiazoles on silica gel.

Q1: Why is my bromothiazole compound streaking badly or showing a "tailing" peak?

Answer: Peak tailing is the most frequent problem and is almost always caused by strong, non-ideal interactions between your basic compound and the stationary phase.[1][2] The thiazole ring contains a nitrogen atom that acts as a Lewis base. The surface of silica gel is covered with acidic silanol groups (Si-OH), which have a pKa ranging from approximately 3.5 to 8.5 depending on their local environment.[3][4][5][6]

Your basic bromothiazole can engage in a strong acid-base interaction with the most acidic of these silanol sites.[7] This causes a portion of the analyte molecules to "stick" to the column and elute slowly, resulting in an asymmetric peak with a pronounced tail.[8] This secondary interaction mechanism disrupts the desired partitioning equilibrium that chromatography relies on.[1]

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common choice.[9][10][11] Add 0.1% to 2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[12] The TEA is a stronger base and will effectively "mask" or occupy the acidic silanol sites, preventing your bromothiazole from interacting with them.[13][14] This allows the analyte to travel through the column with minimal tailing.[8]

  • Use a Deactivated Column: Modern "end-capped" or Type B silica columns have fewer accessible silanol groups and can significantly reduce tailing for basic compounds.[7][8]

  • Adjust Mobile Phase pH: Using a mobile phase with a low pH (around 2-3) can protonate the silanol groups, suppressing their ionization and reducing interactions that cause tailing.[2][8] However, this may not be suitable if your compound is acid-sensitive.

Q2: My compound won't come off the column at all, or my recovery is very low. What's happening?

Answer: This issue, known as irreversible adsorption, is an extreme case of the problem described in Q1. If the interaction between your polar bromothiazole and the silica is strong enough, the compound may bind permanently to the column.[15] This is particularly common with highly basic compounds or if the silica gel is highly activated (very dry).

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, you can reduce the activity of the silica. This can be done by preparing a slurry of silica with your eluent that contains 1-3% TEA or by flushing a pre-packed column with 1-2 column volumes of this modified solvent.[16][17] This neutralizes the most aggressive acidic sites. Another method is to add a controlled amount of water (up to 10% by weight) to the dry silica gel and let it equilibrate for several hours.[18]

  • Use a More Polar (and Basic) Solvent System: For very polar compounds, standard solvents like ethyl acetate may not be strong enough. A common aggressive solvent system is dichloromethane (DCM) with methanol (MeOH).[15] To this, you can add a basic modifier. A stock solution of 1-10% ammonium hydroxide in methanol can be used as the polar component in a DCM/MeOH system.[12][15] Be cautious, as highly basic and polar mobile phases (>20% basic methanol) can start to dissolve the silica gel.[9]

  • Dry Loading: If your compound is sparingly soluble in the starting eluent, it can precipitate at the top of the column, leading to poor elution. Adsorbing your crude material onto a small amount of silica gel (dry loading) and placing this powder on top of the column ensures a more uniform starting band.[16][19][20]

Q3: I can't separate my bromothiazole from a polar impurity. They elute together despite trying different solvent ratios.

Answer: This indicates a lack of selectivity, meaning the column is not differentiating sufficiently between your product and the impurity. Simply increasing or decreasing polarity (changing solvent ratios) may not be enough if the fundamental interactions are the same.[21]

Solutions:

  • Change Solvent Composition: Instead of just varying the ratio of two solvents (e.g., Hexane/EtOAc), try a completely different solvent system. The "like dissolves like" principle is key.[22] Solvents have different properties beyond just polarity. For example, switching from ethyl acetate to dichloromethane might change the selectivity. Using a solvent like benzene or toluene can sometimes work wonders due to different interactions (e.g., pi-stacking) with aromatic compounds.[16]

  • Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation.[21] This can help sharpen peaks and improve the resolution between closely eluting compounds.[23]

  • Consider an Alternative Stationary Phase: If silica gel fails, the next logical step is alumina (Al₂O₃). Alumina is also a polar adsorbent but has different surface properties. Basic alumina is often an excellent choice for purifying basic compounds like bromothiazoles, as it minimizes the strong acid-base interactions seen with silica.[9][15]

Q4: My compound seems to be decomposing on the column. How can I check and prevent this?

Answer: The acidic surface of silica gel can catalyze the degradation of acid-sensitive compounds.[15] Bromothiazoles, while generally stable, may have functional groups that are labile under acidic conditions.

Solutions:

  • Test for Stability with 2D TLC: Before running a column, perform a two-dimensional TLC analysis. Spot your compound in one corner of a square TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent.[24] If the compound is stable, the spot will move to a position on the diagonal. If it decomposes, new spots will appear below the diagonal.[19]

  • Neutralize the Silica: As described in Q2, deactivating the silica with triethylamine or another base is the most effective way to prevent acid-catalyzed decomposition.[14][16][17] Flushing the column with a TEA-containing solvent before use will create a more inert environment for your compound.[16]

Section 2: Proactive Strategies & Method Development

Success in chromatography often comes from careful planning. Use the following strategies to develop a robust purification method from the start.

Developing the Right Mobile Phase

Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[25] The goal is to find a solvent system where your desired compound has an Rf (retention factor) value between 0.2 and 0.35 . This generally provides the best separation on a column.

  • Spot Shape on TLC is Critical: Pay close attention to the shape of the spot on the TLC plate. If you see streaking on the TLC, you will see peak tailing on the column.[12] Test mobile phases with and without a basic modifier (e.g., 0.5% TEA) to see if the spot shape improves.

  • Systematic Approach: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. If your compound is very polar, a more potent system like DCM/Methanol may be necessary.[26][27]

Solvent System ComponentPolarity IndexRole & Typical UseModifiers
Hexane / Heptane0.1Non-polar base solventN/A
Dichloromethane (DCM)3.1Medium polarity, good solvent0.1 - 2% TEA
Ethyl Acetate (EtOAc)4.4Medium-high polarity, common0.1 - 2% TEA
Methanol (MeOH)5.1High polarity, strong eluent1-10% NH₄OH in MeOH
Water10.2Very high polarity (used in RP)Buffers, Acids
Table 1: Common solvents, their polarity indices, and recommended modifiers for purifying basic polar compounds on silica gel.
Visualizing the Core Problem and Solution

The interaction between a basic analyte and the acidic silica surface is the root cause of most issues. A basic modifier competes for these sites, ensuring smooth elution.

G cluster_0 Scenario 1: No Modifier cluster_1 Scenario 2: With TEA Modifier Silica Silica Surface Si-OH Acidic Site Analyte Bromothiazole (Base) N Analyte->Silica:f0 Strong H-Bond (Causes Tailing) Silica2 Silica Surface Si-O⁻ H-NEt₃⁺ Masked Site Analyte2 Bromothiazole (Base) N Analyte2->Silica2:f0 Interaction Blocked (Symmetric Peak) TEA Triethylamine (TEA) N(Et)₃ TEA->Silica2:f0 Site Masked

Caption: Analyte-Silica Interaction With and Without a Basic Modifier.

Section 3: Key Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine (TEA)

This protocol describes how to neutralize the acidic sites on silica gel within a pre-packed column before purification.

  • Pack the Column: Pack your glass column with silica gel using either the slurry or dry packing method as per your standard procedure.[20][28]

  • Prepare Deactivating Eluent: Prepare approximately 2-3 column volumes (CV) of your initial, least polar eluent (e.g., 98:2 Hexane:EtOAc). To this solvent, add 1-2% triethylamine (e.g., 2 mL of TEA for every 98 mL of solvent).

  • Flush the Column: Pass 2 CV of the TEA-containing eluent through the column. This allows the TEA to adsorb to the active silanol sites.[17]

  • Equilibrate: Flush the column with another 2-3 CV of your initial eluent without the TEA additive. This removes excess, unbound TEA while leaving the active sites masked.[14]

  • Load and Run: The column is now deactivated and ready for you to load your sample and begin the chromatography.

Protocol 2: Troubleshooting Flowchart

When a separation fails, a logical approach is needed to identify and solve the problem.

Troubleshooting_Flowchart start Problem with Column Chromatography q1 What is the primary issue? start->q1 tailing Peak Tailing / Streaking q1->tailing Tailing no_elution Compound Stuck / Low Recovery q1->no_elution No Elution poor_sep Poor Separation / Co-elution q1->poor_sep Co-elution sol_tailing Cause: Strong acid-base interaction. Solution: 1. Add 0.1-2% TEA or NH4OH to eluent. 2. Use a deactivated (end-capped) column. 3. Pre-flush column with TEA. tailing->sol_tailing sol_no_elution Cause: Irreversible adsorption. Solution: 1. Deactivate silica before loading. 2. Use a more polar/basic eluent (e.g., DCM/MeOH/NH4OH). 3. Consider switching to Alumina. no_elution->sol_no_elution sol_poor_sep Cause: Poor selectivity. Solution: 1. Re-optimize eluent with TLC. 2. Change solvent system entirely (e.g., EtOAc to DCM). 3. Run a gradient elution. poor_sep->sol_poor_sep

Caption: A Decision Tree for Troubleshooting Common Chromatography Issues.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • TutorChase. (n.d.). How do you choose a mobile phase for chromatography?.
  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale.
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Nováková, L., et al. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33-44.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. YouTube.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
  • Sulpizi, M., et al. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation, 8(3), 1035-1043.
  • El-Chagea, F., et al. (1998). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Journal of Liquid Chromatography & Related Technologies, 21(10), 1547-1563.
  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ResearchGate. (2025). Dissociation Constants of Silanol Groups of Silic Acids: Quantum Chemical Estimations.
  • LibreTexts Chemistry. (2021). 12.5: High-Performance Liquid Chromatography.
  • Sulpizi, M., et al. (2012). The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. PubMed, 26593364.
  • Chromatography Forum. (2005). use of Triethylamine.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.

Sources

Addressing steric hindrance in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazoles. This resource is designed to provide in-depth, field-proven insights into overcoming one of the most common challenges in this area: steric hindrance. By explaining the causality behind experimental choices and providing validated protocols, this guide will empower you to troubleshoot and optimize your synthetic strategies.

Quick Diagnosis: Frequently Asked Questions (FAQs)

This section addresses the immediate questions you might have when a reaction doesn't proceed as expected.

Q1: My Hantzsch thiazole synthesis has a very low yield or isn't working at all. The starting materials are a bulky α-haloketone and a substituted thioamide. Could steric hindrance be the problem?

A: Yes, this is a classic scenario for steric hindrance. The Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, is notoriously sensitive to bulky groups on either reactant.[1][2][3] The initial SN2 attack by the sulfur of the thioamide on the α-haloketone is a key rate-limiting step. Large substituents near the reaction centers can physically block this approach, dramatically slowing down or preventing the reaction.

Q2: What are the typical signs of steric hindrance in my reaction monitoring (TLC, LC-MS)?

A: You will likely observe a significant amount of unreacted starting materials, even after prolonged reaction times or heating. You may also see the formation of side products resulting from alternative reaction pathways that are normally less favored but become competitive when the main pathway is sterically blocked. In some cases, you might isolate the initial S-alkylated intermediate, but see no evidence of the subsequent cyclization and dehydration needed to form the aromatic thiazole ring.

Q3: I'm trying to synthesize a 2,4,5-trisubstituted thiazole with large groups at all positions. Are classical methods likely to fail?

A: Highly likely. Synthesizing sterically congested 2,4,5-trisubstituted thiazoles is a significant challenge for traditional methods like the Hantzsch synthesis.[4][5] The cumulative steric strain from multiple bulky substituents makes the required bond formations energetically unfavorable. For such targets, alternative, modern synthetic strategies are often required from the outset.

The Science Behind the Problem: Why Steric Hindrance Impedes Thiazole Synthesis

Understanding the mechanism of the classical Hantzsch synthesis reveals precisely where steric bulk causes issues. The reaction proceeds through several key steps, with two being particularly vulnerable to steric effects.[1][6]

  • Initial SN2 Attack: The sulfur atom of the thioamide (nucleophile) must attack the α-carbon of the haloketone (electrophile). Bulky groups on the thioamide (R¹) or adjacent to the ketone's carbonyl (R²) or α-carbon (R³) create a crowded environment, hindering the required orbital overlap for bond formation.

  • Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the intermediate must attack the carbonyl carbon to form the five-membered ring. If R¹ and R² are large, they can prevent the molecule from adopting the necessary conformation for this ring-closing step.

Caption: Hantzsch thiazole synthesis mechanism highlighting sterically sensitive steps.

Strategic Solutions & Troubleshooting Guides

When faced with a sterically challenging thiazole synthesis, a logical, stepwise approach to problem-solving is essential. This guide provides two main strategies: optimizing the existing classical method or employing an alternative, more robust synthetic route.

Troubleshooting_Flowchart start Low Yield in Thiazole Synthesis check_sterics Are reactants sterically hindered? start->check_sterics strategy1 Strategy 1: Optimize Classical Method check_sterics->strategy1 Yes other_issues Consult General Troubleshooting Guide check_sterics->other_issues No (Check other parameters: purity, stoichiometry, etc.) increase_temp Increase Temperature / Use Reflux Conditions strategy1->increase_temp add_lewis Add Lewis Acid Catalyst (e.g., ZnCl2, BF3·OEt2) increase_temp->add_lewis If yield still low use_microwave Use Microwave Irradiation add_lewis->use_microwave If yield still low strategy2 Strategy 2: Change Synthetic Route use_microwave->strategy2 If optimization fails metal_coupling Metal-Catalyzed Cross-Coupling strategy2->metal_coupling other_cyclo Alternative Cyclization (e.g., from α-amino acids) strategy2->other_cyclo

Caption: Decision workflow for troubleshooting low-yielding thiazole syntheses.

Strategy 1: Optimizing the Hantzsch Synthesis

Before abandoning the classical route, several modifications can be employed to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Guide: Hantzsch Optimization
Issue Proposed Solution Scientific Rationale
No reaction at RT or mild heat Increase thermal energy Sterically hindered reactions have a high activation energy. Applying more thermal energy (refluxing in higher boiling point solvents like ethanol, dioxane, or DMF) can provide the necessary energy to overcome this barrier.[7]
Slow reaction, incomplete conversion Introduce a Lewis Acid Catalyst A Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can coordinate to the carbonyl oxygen of the α-haloketone. This coordination increases the electrophilicity of the carbonyl carbon, making the intramolecular cyclization step more favorable.[8]
Thermal decomposition at high temp Use Microwave-Assisted Synthesis Microwave irradiation provides rapid, uniform, and efficient heating directly to the polar solvent and reactant molecules.[9] This can dramatically reduce reaction times from hours to minutes and often increases yields by minimizing the formation of thermal degradation byproducts.[10][11][12]
Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Thiazole

This protocol provides a general method for adapting a failing conventional Hantzsch reaction to microwave conditions.

Materials:

  • α-Haloketone (1.0 mmol)

  • Thioamide (1.1 mmol)

  • Solvent (e.g., Ethanol, DMF, 3-5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the microwave reaction vessel, add the α-haloketone (1.0 mmol) and the thioamide (1.1 mmol).

  • Solvent Addition: Add 3-5 mL of a suitable high-boiling, microwave-absorbent solvent like ethanol or DMF.

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 100-150 °C (start with a lower temperature and increase if necessary), the power to 150-300 W, and the reaction time to 10-30 minutes.[11][13]

  • Validation Checkpoint: After the initial run, cool the vessel to room temperature, carefully uncap, and take an aliquot to analyze by TLC or LC-MS. Check for the consumption of starting materials and the appearance of the product spot/peak.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.[7] The crude product can then be isolated by vacuum filtration and purified by recrystallization or column chromatography.

Strategy 2: Alternative Synthetic Routes

When optimization is insufficient, changing the entire synthetic strategy is the most effective solution. Modern organic chemistry offers powerful alternatives that are far more tolerant of steric bulk.

Guide to Alternative Methodologies
Method Description Advantages for Steric Hindrance
Metal-Catalyzed Cross-Coupling Building the thiazole by forming C-C or C-N bonds on a pre-existing thiazole core (e.g., using Suzuki, Stille, or Buchwald-Hartwig reactions).[14][15]This approach avoids the sterically demanding cyclization step of the Hantzsch synthesis entirely. It is excellent for installing bulky aryl or alkyl groups at specific positions on the thiazole ring.[16]
Synthesis from α-Amino Acids A newer method involving the cyclization of N-substituted α-amino acids using reagents like thionyl chloride.[17]This metal-free approach bypasses the need for α-haloketones and can provide access to 2,5-disubstituted thiazoles that are difficult to obtain otherwise.[17]
Multi-Component Reactions (MCRs) One-pot reactions that combine three or more starting materials to rapidly build molecular complexity, often catalyzed by novel catalysts.[18][19]MCRs can offer novel reaction pathways that are less sensitive to steric hindrance than classical two-component reactions. They are also highly efficient.
Data Comparison: Conventional vs. Modern Approaches

The following table illustrates the potential improvement in yield and reaction time when switching to a modern synthetic method for a hypothetical, sterically hindered 2,4,5-trisubstituted thiazole.

Method Conditions Reaction Time Typical Yield Reference
Conventional Hantzsch Ethanol, Reflux12 - 24 hours< 20% or No Reaction[20]
Microwave-Assisted Hantzsch DMF, 150 °C, 200W15 - 30 minutes40 - 70%[10][11]
Pd-Catalyzed Cross-Coupling Pd(OAc)₂, Ligand, Base2 - 8 hours75 - 95%[14]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • synthesis of thiazoles. YouTube. [Link]
  • Emerging green synthetic routes for thiazole and its deriv
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Emerging green synthetic routes for thiazole and its deriv
  • Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
  • Brønsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides.
  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. NIH. [Link]
  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. [Link]
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. [Link]
  • Hantzsch thiazole synthesis.
  • Microwave assisted Synthesis of Thiazole via -Bromoacetophenones.
  • Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. PubMed. [Link]
  • Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Scilit. [Link]
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • (PDF) Thiazole formation through a modified Gewald reaction.
  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.[Link]
  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.[Link]
  • How to overcome Steric Hindrance?.
  • Cationic and Homoleptic Copper(I)
  • Synthesis of 2,4,5‐trisubstituted thiazoles..
  • Hantzsch thiazole synthesis - labor
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[Link]
  • Review of the synthesis and biological activity of thiazoles.[Link]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.[Link]
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable C
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.[Link]
  • (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.

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Solvent selection guide for nucleophilic aromatic substitution on thiazole rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Thiazole Rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this crucial class of reactions. As Senior Application Scientists, we aim to synthesize our expertise to not only provide protocols but to explain the fundamental principles that govern success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a nucleophilic aromatic substitution (SNAr) reaction on a thiazole ring?

A nucleophilic aromatic substitution (SNAr) on a thiazole ring is a substitution reaction where a nucleophile replaces a leaving group (such as a halide) on the thiazole ring. Thiazoles are electron-deficient heterocyclic compounds, which makes them inherently activated for this type of reaction.[1][2] The electron-withdrawing nature of the nitrogen and sulfur heteroatoms in the ring facilitates the attack of a nucleophile.[3]

Q2: Why are specific solvents crucial for the success of SNAr on thiazoles?

Solvent choice is critical because the SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][4][5] The solvent must be able to stabilize this intermediate to lower the activation energy of the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt and have dipoles that can stabilize the Meisenheimer complex without protonating the nucleophile.

Q3: What are the most common solvents used for SNAr on thiazole rings?

The most commonly employed solvents are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • N,N-Dimethylacetamide (DMAc)

These solvents are effective at solvating the intermediate and reactants, thus promoting the reaction.[1] However, it's important to be aware of the potential for these solvents to be reprotoxic, and greener alternatives should be considered when possible.[1][6]

Q4: Can I use protic solvents for SNAr reactions on thiazoles?

Protic solvents (e.g., alcohols, water) are generally not recommended for SNAr reactions. They can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. In some specific cases, such as with highly reactive substrates, less traditional solvents including certain alcohols might be used, but this is less common.[7]

Troubleshooting Guide

This section addresses common issues encountered during SNAr reactions on thiazole rings and provides systematic approaches to resolving them.

Problem 1: Low or No Product Yield

Possible Cause 1: Ineffective Solvent

  • Explanation: The solvent may not be adequately stabilizing the Meisenheimer complex, leading to a high activation energy barrier.

  • Solution:

    • Switch to a more polar aprotic solvent. If you are using acetonitrile, consider switching to DMF or DMSO, which have higher dielectric constants and are more effective at stabilizing charged intermediates.

    • Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, reducing its effectiveness. Use freshly dried solvents for your reactions.[3]

Possible Cause 2: Poor Nucleophile Strength

  • Explanation: The chosen nucleophile may not be strong enough to attack the electron-deficient thiazole ring.

  • Solution:

    • Increase the nucleophilicity by using a stronger base. If your nucleophile is an amine or thiol, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate it, making it a more potent nucleophile.[1]

    • Consider a different nucleophile. If possible, select a nucleophile that is inherently more reactive.

Possible Cause 3: Insufficient Ring Activation

  • Explanation: While the thiazole ring is electron-deficient, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can significantly accelerate the reaction.[4][5][8]

  • Solution:

    • If designing a synthesis, try to incorporate an EWG on the thiazole ring to increase its electrophilicity.

    • Increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier, but be mindful of potential side reactions.[3]

Problem 2: Formation of Side Products

Possible Cause 1: Competing Reactions

  • Explanation: The solvent or reaction conditions may be promoting undesired side reactions. For instance, some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

  • Solution:

    • Lower the reaction temperature. If the desired reaction can proceed at a lower temperature, this can often minimize the formation of side products.

    • Choose a more stable solvent. Consider using a solvent with a higher boiling point and greater thermal stability, such as NMP or sulfolane, if high temperatures are necessary.

Possible Cause 2: Di-substitution

  • Explanation: If the thiazole ring has more than one leaving group, di-substitution can occur, where the nucleophile replaces both leaving groups.

  • Solution:

    • Use a less polar solvent. Switching to a less polar solvent can sometimes temper the reactivity and allow for mono-substitution.[7]

    • Control the stoichiometry. Carefully control the amount of the nucleophile used, often using it as the limiting reagent.

Solvent Selection Guide

The choice of solvent is a critical parameter in the optimization of an SNAr reaction. The following table provides a comparison of commonly used solvents.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Considerations
N,N-DimethylformamideDMF15337Excellent solvent for a wide range of nucleophiles. Can decompose at high temperatures.
Dimethyl sulfoxideDMSO18947Highly polar and effective at accelerating SNAr reactions. Can be difficult to remove during workup.
N-Methyl-2-pyrrolidoneNMP20232High boiling point, suitable for high-temperature reactions. Good thermal stability.
AcetonitrileACN8237.5Lower boiling point, easier to remove. Generally less effective than DMF or DMSO for less reactive substrates.
N,N-DimethylacetamideDMAc16538Similar properties to DMF but with a higher boiling point.

Experimental Protocols

General Procedure for SNAr on a Halogenated Thiazole
  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halogenated thiazole substrate (1.0 eq.).

  • Solvent and Base: Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0-3.0 eq.) if required to deprotonate the nucleophile.[3]

  • Nucleophile Addition: Add the nucleophile (1.0-1.5 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the polar aprotic solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visual Workflows

Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent for your SNAr reaction on a thiazole ring.

SolventSelection start Start: SNAr on Thiazole substrate_reactivity Assess Substrate Reactivity (e.g., presence of EWGs) start->substrate_reactivity nucleophile_strength Assess Nucleophile Strength substrate_reactivity->nucleophile_strength high_reactivity High Reactivity System? nucleophile_strength->high_reactivity low_reactivity Low Reactivity System? high_reactivity->low_reactivity No solvent_choice_high Consider less polar aprotics: ACN, THF high_reactivity->solvent_choice_high Yes solvent_choice_low Use highly polar aprotics: DMF, DMSO, NMP low_reactivity->solvent_choice_low Yes temp_consideration High Temperature Required? solvent_choice_high->temp_consideration solvent_choice_low->temp_consideration high_temp_solvent Choose high-boiling solvent: NMP, DMSO temp_consideration->high_temp_solvent Yes low_temp_solvent DMF or ACN may suffice temp_consideration->low_temp_solvent No workup_ease Ease of Workup a Priority? high_temp_solvent->workup_ease low_temp_solvent->workup_ease easy_workup Consider lower boiling solvents: ACN workup_ease->easy_workup Yes end Final Solvent Choice workup_ease->end No easy_workup->end

Caption: A decision tree for selecting a suitable solvent.

Troubleshooting Workflow for Low Yield

This diagram provides a systematic approach to troubleshooting a low-yielding SNAr reaction on a thiazole.

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). In ACS Green Chemistry Institute.
  • BenchChem. (2025, November). Troubleshooting nucleophilic substitution reactions on the thiadiazole ring. BenchChem Technical Support.
  • Wikipedia. (2023, October 29). Nucleophilic aromatic substitution.
  • SNAr Solvents and Reagents. (n.d.). In ACS Green Chemistry Institute.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. In Master Organic Chemistry.
  • Vonesh, M., & Sigman, M. S. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 12(4), 366–373.
  • Procter, L. C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
  • Blett, T., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(16), 5896-5902.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
  • Ismail, M. F., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. BenchChem.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). In ACS Green Chemistry Institute.
  • Martinez, R., et al. (2014). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. International Journal of Molecular Sciences, 15(12), 21639-21654.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Quantum Mechanics Magic Class. (n.d.).
  • BenchChem. (2025, November). Optimizing base and solvent conditions for SNAr reactions. BenchChem Technical Support.
  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Singh, P. P., et al. (2014). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Letters in Organic Chemistry, 11(3), 209-215.
  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

Sources

Preventing by-product formation during the acylation of morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing By-product Formation and Optimizing Synthesis

Welcome to the Technical Support Center for the acylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for preventing by-product formation during this critical synthetic step. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the acylation of morpholine?

The primary by-product is typically the carboxylic acid corresponding to the acylating agent used. For instance, when using acetic anhydride, acetic acid is generated[1][2]. If an acyl chloride is used, hydrochloric acid is produced, which can form a salt with unreacted morpholine, effectively taking it out of the reaction[3]. Other potential, though less common, by-products can include:

  • Unreacted Starting Materials: Residual morpholine and acylating agent.

  • Hydrolysis Products: If water is present, the acylating agent can hydrolyze back to its carboxylic acid. The N-acyl morpholine product itself can also be susceptible to hydrolysis under certain workup conditions.

  • Impurities from Starting Materials: If the morpholine starting material is impure, side products from the synthesis of morpholine, such as N-ethylmorpholine or high-molecular-weight condensation products, could be present[4].

Q2: Is diacylation or ring-opening of the morpholine ring a concern?

Diacylation of secondary amines like morpholine is generally not a significant issue. Once the nitrogen is acylated to form an amide, its nucleophilicity is greatly reduced, making a second acylation unfavorable.

Ring-opening of the morpholine ring is also not a common side reaction under standard acylation conditions. However, under harsh conditions, such as high temperatures and the presence of strong Lewis acids, or through oxidative processes, ring cleavage can occur[5][6]. It is crucial to maintain optimized reaction conditions to avoid such degradation.

Q3: How does the choice of acylating agent affect by-product formation?

The choice of acylating agent is critical in determining the reaction profile and potential by-products.

Acylating AgentReactivityCommon By-productsConsiderations
Acyl Chlorides HighHydrochloric acidHighly reactive and moisture-sensitive. The HCl produced must be neutralized by a base to prevent the protonation of morpholine, which would render it unreactive[3].
Acid Anhydrides ModerateCorresponding carboxylic acidLess reactive than acyl chlorides and generally produce higher yields with fewer side products. The carboxylic acid by-product can often be removed with an aqueous basic wash[1][2].
Esters (e.g., Ethyl Acetate) LowCorresponding alcoholRequires more forcing conditions, such as higher temperatures and catalysts, but can be a greener alternative with a less problematic by-product[7][8].

Q4: What is the role of a base in preventing by-product formation?

A base is crucial, particularly when using acyl chlorides, to neutralize the acidic by-product (e.g., HCl). This prevents the formation of morpholine hydrochloride salt, which is unreactive towards the acylating agent. The use of a base, as in the Schotten-Baumann reaction, drives the reaction to completion and maximizes the yield of the desired N-acyl morpholine[3]. Common bases include aqueous sodium hydroxide, pyridine, or triethylamine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acylation of morpholine and its subsequent workup.

Problem 1: Low Yield of N-Acyl Morpholine
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature moderately. Ensure efficient stirring, especially in biphasic reactions.
Protonation of Morpholine If using an acyl chloride without a base, the generated HCl will protonate the starting morpholine, making it non-nucleophilic.Add a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine, or perform the reaction under Schotten-Baumann conditions with aqueous base[3].
Hydrolysis of Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture. The presence of water in the reactants or solvent will lead to the formation of the corresponding carboxylic acid at the expense of your desired reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle acylating agents under an inert atmosphere (e.g., nitrogen or argon).
Loss of Product During Workup N-acyl morpholines can have some water solubility, leading to loss in the aqueous layer during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent.
Problem 2: Difficulty in Removing By-products During Purification
By-product Troubleshooting Steps
Carboxylic Acid (from anhydride) - Aqueous Wash: Wash the organic layer with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution. Test the pH of the aqueous layer after washing to ensure all the acid has been neutralized[9].- Distillation: If the N-acyl morpholine is thermally stable, fractional distillation can be effective in separating the product from the less volatile carboxylic acid.
Unreacted Morpholine - Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The morpholine will be protonated and move into the aqueous layer. Be cautious if your product is acid-sensitive.- Distillation: Fractional distillation is an effective method for removing the more volatile morpholine from the higher-boiling N-acyl morpholine product[10].
Emulsion Formation During Extraction - Add brine to the separatory funnel to help break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- If an emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Acetylation of Morpholine using Acetic Anhydride

This protocol is a standard procedure for the N-acetylation of morpholine.

Materials:

  • Morpholine

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve morpholine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the morpholine is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylmorpholine.

  • Purify the crude product by fractional distillation under reduced pressure[10].

Protocol 2: Acylation of Morpholine under Schotten-Baumann Conditions

This protocol is suitable for highly reactive acyl chlorides.

Materials:

  • Morpholine

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 eq) in DCM.

  • In a separate addition funnel, place the acyl chloride (1.05 eq).

  • Cool the morpholine solution to 0 °C in an ice bath.

  • Simultaneously, add the acyl chloride and the 10% aqueous sodium hydroxide solution dropwise to the vigorously stirred morpholine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography as needed.

Visualizing Reaction Pathways and Workflows

dot digraph "Acylation of Morpholine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: General workflow for the acylation of morpholine.

dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Troubleshooting logic for low product yield.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule.
  • YouTube. (2020). Acylation using an anhydride.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • RSC Publishing. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Niir Project Consultancy Services. (n.d.). Starting a N-Acetyl Morpholine Manufacturing Business?.
  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • Eureka | Patsnap. (n.d.). Preparation method for N-acetyl morpholine.
  • MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • PubMed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule.
  • PubMed. (2006). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4.
  • RSC Publishing. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • YouTube. (2020). Acylation using an anhydride.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • NIH. (n.d.). 4-Acetylmorpholine.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • NIH. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • PubMed. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry.

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-Bromothiazol-2-yl)morpholine and Its Analogs: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged structure, a cornerstone for the development of a multitude of therapeutic agents. Its inherent biological activities, coupled with the synthetic tractability to introduce diverse functionalities, have made it a focal point of drug discovery efforts. When integrated with a morpholine moiety—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the resulting 4-(thiazol-2-yl)morpholine core emerges as a promising platform for the design of novel bioactive compounds. This guide provides an in-depth comparative analysis of 4-(4-Bromothiazol-2-yl)morpholine and its key analogs, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. The experimental data and protocols presented herein are intended to empower researchers in the rational design and advancement of next-generation therapeutics based on this versatile scaffold.

The Significance of the 2-Morpholinothiazole Core

The amalgamation of the thiazole and morpholine rings creates a unique chemical entity with a desirable balance of lipophilicity and hydrophilicity. The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen of the morpholine, provide multiple points for hydrogen bonding, crucial for target engagement. The aromaticity of the thiazole ring allows for π-π stacking interactions, while the morpholine ring can adopt a stable chair conformation, influencing the overall spatial arrangement of the molecule. The substituent at the 4-position of the thiazole ring is a critical determinant of the molecule's biological activity, offering a strategic handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of this compound and Its Analogs

The following sections delve into a comparative analysis of this compound and its analogs, focusing on key biological activities that have been explored for this class of compounds: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition: A Tale of Halogenation

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a pivotal role in various physiological processes. Their dysregulation is implicated in several diseases, making them attractive therapeutic targets. A recent study exploring morpholine-based thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II) provides valuable insights into the structure-activity relationship of this scaffold[1][2].

Table 1: Comparative Inhibitory Activity against Bovine Carbonic Anhydrase-II (bCA-II)

Compound4-Substituent on Thiazole RingIC50 (µM)[2]
Analog 1 p-Bromophenyl23.80
Analog 2 p-Nitrophenyl14-20
Analog 3 Unsubstituted Phenyl24-46
Analog 4 p-Chlorophenyl31-59
Acetazolamide (Standard) -Not specified in direct comparison, but a known potent inhibitor

Note: The core structure for the analogs in Table 1 is a 2-morpholinothiazole with varying N-substitutions on the thiazole ring.

The data clearly indicates that the nature of the substituent on the 4-phenyl ring of the thiazole has a profound impact on the inhibitory potency against bCA-II. The presence of a larger halogen, bromine (Analog 1), leads to good potency, suggesting that the size and electronegativity of the halogen at this position can be tuned to optimize activity[2]. Interestingly, the electron-withdrawing nitro group (Analog 2) confers the most potent inhibitory activity in this series, while the smaller chloro-substituent (Analog 4) results in the least active compounds[2]. This suggests that a combination of steric and electronic factors governs the interaction of these compounds with the active site of carbonic anhydrase.

The causality behind these experimental observations likely lies in the interactions within the enzyme's active site. The zinc ion in the active site is crucial for catalysis, and inhibitors typically coordinate with this metal ion. The substituents on the thiazole ring can influence the electronic properties of the scaffold and its ability to interact with the zinc ion and surrounding amino acid residues. The enhanced activity of the bromo and nitro analogs suggests that these groups may be involved in favorable interactions, such as halogen bonding or electrostatic interactions, within the active site, thereby enhancing the binding affinity.

Anticancer_Assay_Workflow A Seed Cancer Cells in 96-well plates B Treat with Serial Dilutions of Test Compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals (Add DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and Determine IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. The 2-aminothiazole core is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a morpholine ring can enhance the antimicrobial profile of these compounds. While a direct comparative study on this compound and its immediate analogs is lacking, studies on related morpholine-containing heterocyclic systems have demonstrated their potential as antibacterial and antifungal agents.[3][4]

Table 3: Illustrative Antimicrobial Activity of Morpholine-Containing Heterocycles

Compound ClassTarget OrganismActivity MetricIllustrative Value (µg/mL)Reference
Morpholine-pyridine-1,2,4-triazole derivativeM. smegmatisMIC15.6[3]
Morpholine-containing 5-arylideneimidazolonesMRSA (in presence of oxacillin)MIC reductionSignificant[4]
Morpholinyl/piperazinylbenzothiazinesE. coli, B. cereus-Showed significant activity[5]

The structure-activity relationship for antimicrobial activity in this class of compounds is complex and depends on the specific microbial target. The lipophilicity conferred by the bromo-substituent in this compound could be advantageous for penetrating the bacterial cell wall. Furthermore, the overall electronic and steric properties of the molecule will dictate its interaction with microbial enzymes or other cellular components.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Sources

A Comparative Spectroscopic Guide to the Structural Validation of 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The morpholine and thiazole moieties are prevalent scaffolds in medicinal chemistry, valued for their pharmacokinetic and pharmacodynamic properties.[1][2] The title compound, 4-(4-Bromothiazol-2-yl)morpholine, represents a key intermediate for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive, multi-technique spectroscopic approach to validate its structure, comparing its spectral features with relevant alternatives to provide a robust analytical framework for researchers.

Introduction: The Imperative of Structural Integrity

The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint of the compound's identity and purity. For a molecule like this compound, which combines the electron-rich thiazole ring with the versatile morpholine group, a multi-faceted spectroscopic analysis is not just best practice, but a necessity. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for its structural elucidation.

Experimental Design: A Multi-Pronged Approach

To ensure the highest confidence in structural assignment, a suite of spectroscopic methods should be employed. Each technique probes different aspects of the molecule's structure, and their combined data provides a comprehensive and self-validating picture.

Experimental Workflow for Spectroscopic Validation

Figure 1: A generalized workflow for the synthesis, purification, and subsequent spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected ¹H NMR Data:

    • Morpholine Protons: The eight protons of the morpholine ring are expected to appear as two distinct triplets, typically in the range of 3.7-4.0 ppm (for the protons adjacent to the oxygen) and 3.4-3.7 ppm (for the protons adjacent to the nitrogen). This is due to the electronegativity of the neighboring heteroatoms.

    • Thiazole Proton: The single proton on the thiazole ring (at the C5 position) is expected to appear as a singlet in the aromatic region, typically around 6.5-7.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing bromine atom and the electron-donating morpholine group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected ¹³C NMR Data:

    • Morpholine Carbons: Two distinct signals are expected for the morpholine carbons, typically in the range of 45-50 ppm (for the carbons adjacent to the nitrogen) and 65-70 ppm (for the carbons adjacent to the oxygen).

    • Thiazole Carbons: Three signals are anticipated for the thiazole ring. The carbon bearing the bromine atom (C4) will be significantly downfield. The carbon attached to the morpholine nitrogen (C2) will also be downfield due to the heteroatom's influence. The carbon with the proton (C5) will appear at a more upfield position compared to the other thiazole carbons. A signal around 160.0 ppm can be indicative of the thiazole ring's -N=C-S- carbon.[1]

Comparative Analysis:

CompoundKey ¹H NMR Signals (ppm, DMSO-d6)Key ¹³C NMR Signals (ppm, DMSO-d6)
This compound ~7.0 (s, 1H, Thiazole-H), ~3.7 (t, 4H, Morpholine-O-CH₂), ~3.5 (t, 4H, Morpholine-N-CH₂)~168 (C2-Thiazole), ~110 (C4-Thiazole), ~105 (C5-Thiazole), ~66 (Morpholine-O-CH₂), ~48 (Morpholine-N-CH₂)
2-Aminothiazole [3][4]6.93 (d, 1H), 6.53 (d, 1H), 6.86 (br s, 2H, NH₂)~169.2, ~153.4, ~111.1
4-(4-Bromobenzyl)morpholine [5]~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.70 (t, 4H, -O-CH₂-), ~3.45 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-)Not explicitly provided, but aromatic and aliphatic signals would be distinct.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The fragmentation pattern observed in the mass spectrum provides additional structural information.

  • Expected HRMS Data: The calculated exact mass for the protonated molecule [M+H]⁺ of C₇H₉BrN₂OS is 248.9748. The presence of bromine will be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will likely lead to characteristic fragments. Key fragmentations could include the loss of the morpholine ring, cleavage of the thiazole ring, and loss of the bromine atom. The fragmentation of thiazoles is known to be specific and can aid in structure elucidation.[6][7]

Proposed Mass Spectrometry Fragmentation of this compound

MS_Fragmentation Parent [C7H9BrN2OS]+• m/z 249/251 Frag1 Loss of C4H8NO (Morpholine radical) Parent->Frag1 - C4H8NO Frag3 Loss of Br• Parent->Frag3 - Br Frag2 [C3HBrNS]+• m/z 164/166 Frag1->Frag2 Frag5 Loss of HCN Frag2->Frag5 - HCN Frag4 [C7H9N2OS]+ m/z 170 Frag3->Frag4 Frag6 [C2HBrS]+• m/z 138/140 Frag5->Frag6

Figure 2: A plausible fragmentation pathway for this compound under mass spectrometric analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected IR Data:

    • C-H Stretching: Aromatic C-H stretching from the thiazole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will be observed just below 3000 cm⁻¹.[8]

    • C=N and C=C Stretching: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.[1]

    • C-O-C Stretching: A strong, characteristic C-O-C stretching band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.

    • C-Br Stretching: The C-Br stretching vibration will be found in the fingerprint region, typically below 700 cm⁻¹.

Comparative Analysis:

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundReference Compound (Wavenumber cm⁻¹)
Aromatic C-H Stretch~3100-3000Thiazole derivatives: ~3061[1]
Aliphatic C-H Stretch~2980-2850Morpholine: ~3065 (asymmetric), ~3000-2934 (symmetric)[8]
C=N/C=C Stretch~1620-15002-Aminothiazole derivatives: 1620 (C=N), 1504, 1373, 1318 (C=C)[9]
C-O-C Stretch~1120-1110Morpholine derivatives: ~1115-1121[10]

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the thiazole ring.

  • Expected UV-Vis Data: Substituted thiazoles typically exhibit absorption maxima in the UV region. For this compound, one would expect absorption bands in the range of 250-350 nm, corresponding to π→π* transitions within the thiazole ring. The exact position of the absorption maximum will be influenced by the substitution pattern.

Comparative Analysis:

CompoundSolventλmax (nm)Reference
This compound CH₂Cl₂~250-300Expected
4-(7-Bromobenzo[d][11][12][13]thiadiazol-4-yl)morpholineCH₂Cl₂248, 386[10]
Azo-thiazole derivativesDMSO/DMF293-477[13]

Conclusion: A Unified Approach to Structural Validation

The structural validation of this compound is a critical step in its application for further chemical synthesis and drug development. A comprehensive spectroscopic analysis, integrating data from NMR, MS, IR, and UV-Vis, provides an irrefutable confirmation of its molecular structure. By comparing the obtained spectral data with that of known related compounds, researchers can build a strong, evidence-based case for the identity and purity of their synthesized material. This multi-technique approach not only ensures scientific accuracy but also aligns with the stringent requirements of regulatory bodies, ultimately facilitating the progression of promising molecules from the laboratory to clinical applications.

References

  • Semantic Scholar. (n.d.). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
  • Vijesh, A. M., Isloor, A. M., Prabhu, V., Ahmad, S., & Malladi, S. (2010). Synthesis, characterization and anti-microbial studies of some novel 2,4-disubstituted thiazoles. European Journal of Medicinal Chemistry, 45(11), 5460-5464. [Link]
  • Al-Dies, A. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(35), 24453-24470. [Link]
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  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
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  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • The Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the morpholine and thiazole rings stand out for their recurrent appearance in a multitude of biologically active agents.[1][2] Morpholine, a saturated six-membered heterocycle, is prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, ultimately enhancing the pharmacokinetic profile of a drug candidate.[3][4][5] Conversely, the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore present in numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][6]

The hybridization of these two moieties into a single molecular framework creates a chemical entity with significant therapeutic potential.[1] This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) studies of morpholine-thiazole compounds. We will dissect how subtle structural modifications to this hybrid scaffold influence biological activity, with a particular focus on anticancer and enzyme inhibitory applications. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The Morpholine-Thiazole Scaffold: A Rationale for Hybridization

The logic behind coupling morpholine and thiazole is to merge the pharmacokinetic advantages of the former with the dynamic pharmacophoric potential of the latter. The morpholine ring often acts as a "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds in the ATP-binding pocket, while also improving the overall drug-like properties of the molecule.[7][8] The thiazole moiety serves as a rigid core that can be functionalized at various positions to modulate target affinity and selectivity.

The general structure allows for chemical diversity at several key positions, which is fundamental to SAR exploration. Modifications typically involve:

  • R1: Substitutions on the thiazole ring.

  • R2: Alterations to the linker connecting the two heterocyclic systems.

  • R3: Substitutions on the morpholine ring itself, although this is less common.

These points of modification are crucial for fine-tuning the biological activity of the compound.

Caption: General scaffold and key points for SAR modification.

Comparative SAR Analysis: From Anticancer to Enzyme Inhibition

The true value of the morpholine-thiazole scaffold is revealed through comparative analysis of how different derivatives perform against various biological targets.

Anticancer Activity

Hybrid compounds of morpholine and thiazole have demonstrated significant potential as anticancer agents.[9][10] SAR studies have been pivotal in identifying the structural features that govern their cytotoxicity against various tumor cell lines.

A study involving N-phenylmorpholine derivatives linked to a thiazole moiety revealed that the nature of the substituent on the thiazole ring is critical for activity against TK-10, MCF-7, and UACC-62 tumor cells.[9] For instance, a derivative featuring an N-ethyl thiosemicarbazone component showed potent growth inhibition across all three cell lines, highlighting the importance of this specific functional group.[9]

In another series of morpholine-based thiazoles, substitutions on a 4-phenyl moiety attached to the thiazole ring were explored.[11] This investigation provided clear SAR insights:

  • Electron-Withdrawing Groups: A 4-para-nitrophenyl substitution resulted in a more potent series of compounds compared to unsubstituted phenyl derivatives.[11]

  • Halogen Substitution: 4-para-chlorophenyl analogs exhibited the least inhibitory activity, whereas a 4-para-bromophenyl derivative showed good potency, suggesting that a larger halogen can enhance activity.[11]

These findings underscore a crucial principle: the electronic and steric properties of substituents on the thiazole ring directly modulate the anticancer efficacy.

Table 1: Comparative Anticancer Activity of Morpholine-Thiazole Derivatives
Compound IDCore StructureKey SubstitutionsTarget Cell LineActivity (IC50)Reference
Compound A N-phenylmorpholine-thiazole4-(p-nitrophenyl) on thiazoleVarious14-20 µM[11]
Compound B N-phenylmorpholine-thiazole4-(p-chlorophenyl) on thiazoleVarious31-59 µM[11]
Compound C N-phenylmorpholine-thiazole4-phenyl (unsubstituted)Various24-46 µM[11]
Compound 7 Morpholino-thiosemicarbazone-thiazoleN-ethyl thiosemicarbazoneTK-10, MCF-7, UACC-62Potent Growth Inhibition[9]
Enzyme Inhibition: PI3K and Carbonic Anhydrase

The morpholine-thiazole scaffold has proven to be an excellent starting point for designing potent and selective enzyme inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[6] Morpholine-thiazole derivatives have been designed as potent PI3K inhibitors.[7] In this context, the morpholine moiety plays a well-defined role.

  • Hinge-Binding: The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, interacting with backbone amide protons (e.g., Val-854 in PI3Kβ) in the hinge region of the kinase domain.[7] This interaction is crucial for anchoring the inhibitor in the ATP-binding site.

  • Selectivity Pocket: Lipophilic groups attached to the thiazole core can induce a conformational change in the P-loop of the enzyme, creating a new selectivity pocket that can be exploited to achieve isoform-specific inhibition.[7]

The SAR for a series of thiazolopyrimidinone-based PI3K inhibitors showed that an N-o-toluene group was optimal for inducing this selectivity pocket, leading to potent and selective PI3Kβ inhibition.[7]

cluster_0 PI3K Active Site cluster_1 Morpholine-Thiazole Inhibitor hinge Hinge Region (Val-854) p_loop P-Loop (Met-779, Trp-787) back_pocket Back Pocket (Tyr-839) morpholine Morpholine Moiety morpholine->hinge H-Bond thiazole Thiazole Core thiazole->back_pocket Interaction lipophilic Lipophilic Group (e.g., o-toluene) lipophilic->p_loop Induces Selectivity Pocket

Caption: Binding interactions of a morpholine-thiazole inhibitor in PI3K.

Carbonic Anhydrase (CA) Inhibition

Morpholine-thiazole derivatives have also been developed as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in diseases like glaucoma.[11] SAR studies on these compounds revealed several key determinants of inhibitory potency:

  • N-Substitution on Thiazole: A small benzene ring directly attached to the nitrogen of the thiazole led to higher inhibitory activity.[11]

  • 4-Phenyl Moiety Substitution: As with anticancer activity, a para-nitrophenyl group at this position significantly increased potency. The nitro group's steric and electronic properties likely enhance binding to the CA-II active site.[11]

  • Kinetic Profile: The most potent compounds in this class were found to be competitive inhibitors, indicating they bind directly to the enzyme's active site and compete with the natural substrate.[11]

Table 2: Comparative CA-II Inhibition by Morpholine-Thiazole Derivatives
Compound IDKey SubstitutionsInhibition (IC50)Ki ValueMode of InhibitionReference
Compound 24 4-(p-nitrophenyl) on thiazole, N-ethyl on morpholine linker14.68 µM9.64 µMCompetitive[11]
Compound 7 4-phenyl on thiazole37.20 µM--[11]
Compound 17 4-(p-chlorophenyl) on thiazole51.22 µM--[11]
Acetazolamide (Standard Inhibitor)---[11]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols used in SAR studies must be robust. Here we provide representative methodologies for the synthesis and evaluation of morpholine-thiazole compounds.

Protocol 1: General Synthesis of Morpholine-Thiazole Derivatives

This protocol is based on the widely used Hantzsch thiazole synthesis, reacting a thiourea/thiosemicarbazone intermediate with an α-haloketone.[4][9]

Causality: This multi-step synthesis allows for the systematic introduction of diversity. Step 1 creates the morpholine-containing backbone, Step 2 introduces the thioamide group essential for thiazole formation, and Step 3, the cyclization step, allows for the introduction of various substituents onto the thiazole ring.

A Start: 4-Substituted Morpholine B Intermediate 1: Morpholino-thiosemicarbazone A->B + Thiosemicarbazide D Final Product: Morpholine-Thiazole Derivative B->D Cyclization C Reactant: α-halocarbonyl compound C->D Hantzsch Reaction

Caption: General synthetic workflow for morpholine-thiazole compounds.

Step-by-Step Methodology:

  • Synthesis of Thiosemicarbazone Intermediate:

    • To a solution of a morpholine-containing aldehyde or ketone in ethanol, add an equimolar amount of a substituted thiosemicarbazide.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of the Thiazole Ring (Cyclization):

    • Dissolve the thiosemicarbazone intermediate (1 equivalent) from Step 1 in a suitable solvent such as absolute ethanol or a mixture of ethanol and DMF.[4]

    • Add an equimolar amount of the desired α-haloketone or α-bromoester (e.g., 4-chlorophenacyl bromide).[12]

    • Reflux the mixture for 8-12 hours.

    • After cooling, the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure morpholine-thiazole derivative.[9]

  • Structure Confirmation:

    • The structure of the final synthesized compounds must be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][11]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for a quantitative determination of a compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7 breast cancer cells) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5 x 103 cells/well. Allow the cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized morpholine-thiazole compounds in DMSO.

    • Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

The morpholine-thiazole hybrid scaffold represents a highly fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance biological activity and selectivity. For anticancer applications, substitutions with electron-withdrawing groups on the thiazole's phenyl ring are beneficial.[11] For kinase inhibition, the morpholine moiety is a reliable hinge-binder, while lipophilic substituents on the thiazole core can be tailored to achieve isoform selectivity.[7]

The future of drug development with this scaffold lies in further exploring diverse substitution patterns and applying computational modeling to predict binding affinities and guide synthetic efforts.[11][12] The combination of rational design, efficient synthesis, and robust biological evaluation will continue to unlock the full therapeutic potential of these versatile compounds.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & El-Naggar, M. M. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9), 1133-1143. [Link]
  • Asati, V., Kaur, H., & Sharma, S. K. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 168, 134-162. [Link]
  • Gobouri, A. A., & El-Gazzar, A. B. A. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 20. [Link]
  • Raza, S., Islam, M., Çakır, F., Ateşoğlu, Ş., Şenol, H., Hassan, M., ... & Lecka, J. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389899. [Link]
  • Zhu, G., Cee, V. J., Chen, Y., Cheng, A. C., Chopiuk, G., Ding, Y., ... & Lan, Y. (2014). Rational design, synthesis, and SAR of a novel thiazolopyrimidinone series of selective PI3K-beta inhibitors. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
  • Al-Omair, M. A., Ali, R., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
  • Tüzün, B., Çakır, F., Ateşoğlu, Ş., Şenol, H., Yurttaş, L., & Kaplancıklı, Z. A. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS omega, 8(41), 38439-38456. [Link]
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  • Kumar, S., & Sharma, P. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
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Sources

The Halogen Dance: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Substitution in Thiazole Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its versatility allows for a wide range of chemical modifications to modulate biological activity. Among these modifications, halogenation, particularly with bromine and chlorine, has proven to be a powerful strategy in the design of potent therapeutic agents. The introduction of these halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparative analysis of the biological activities of bromo- and chloro-substituted thiazoles, with a focus on their anticancer and antimicrobial properties. We will delve into structure-activity relationships (SAR), examine quantitative experimental data, and provide detailed protocols for key biological assays. Our aim is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the strategic design of next-generation thiazole-based therapeutics.

Comparative Analysis of Anticancer Activity

Halogenated thiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The choice between a bromo or a chloro substituent can significantly alter the potency and even the mechanism of action of these compounds.

Cytotoxicity against Cancer Cell Lines: A Tale of Two Halogens

Numerous studies have demonstrated that both bromo- and chloro-substituted thiazoles can induce cancer cell death. However, the relative efficacy of these substitutions is often dependent on the specific molecular scaffold and the cancer cell line being investigated.

In a study on novel 1,3-thiazole analogues, it was observed that substituting a chloro-group on a p-phenyl-thiazole moiety with a bromo-group significantly improved the cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] For instance, the bromo-substituted compound 3c showed an IC50 value of 13.66 µM against MCF-7 cells, which was more potent than its chloro-analogue.[2] Another study on newly synthesized thiazole derivatives found that a compound with a bromide substitution (4b ) demonstrated moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 31.5 ± 1.91 µM and 51.7 ± 3.13 µM, respectively.[3]

Conversely, in a series of thiazole-based stilbene analogs designed as DNA topoisomerase IB inhibitors, it was generally found that fluorine-substituted derivatives showed higher cytotoxicity against MCF-7 and HCT116 human cancer cell lines than the corresponding chlorinated and brominated derivatives.[4] However, a bromo-substituted derivative, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole , exhibited excellent Top1 inhibition, comparable to the well-known anticancer agent camptothecin.[5]

These examples highlight that a simple declaration of one halogen's superiority over the other is not possible. The interplay between the halogen's properties and the rest of the molecular structure is critical in determining the ultimate cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Bromo- vs. Chloro-Substituted Thiazole Derivatives

Compound IDHalogenCancer Cell LineIC50 (µM)Reference
3c BromoMCF-713.66[2]
Chloro-analogue of 3cChloroMCF-7>24.9[2]
4b BromoMCF-731.5 ± 1.91[3]
4b BromoHepG251.7 ± 3.13[3]
Thiazole Derivative 5c ChloroMCF-7Potent Activity[6]
Thiazole Derivative 5b BromoMCF-70.2 ± 0.01[6]
Mechanistic Insights: The Role of Halogens in Targeting Cellular Pathways

The anticancer activity of halogenated thiazoles often stems from their ability to inhibit key cellular enzymes, particularly protein kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The nature of the halogen substituent can influence how the thiazole derivative interacts with the ATP-binding pocket of a kinase, thereby affecting its inhibitory potency.

For example, 2-aminothiazole derivatives have been identified as potent pan-Src kinase inhibitors.[8] The discovery of Dasatinib, a potent anticancer drug, originated from a 2-aminothiazole template and features a chloro-substituted phenyl ring that plays a crucial role in its binding to the kinase.[9] Molecular modeling studies have shown that the chlorine atom can form favorable interactions within the hydrophobic pocket of the kinase active site.

The specific mechanism can also involve the induction of apoptosis (programmed cell death). Studies on thiazole-incorporated phthalimide derivatives have shown that these compounds can induce apoptosis through the intrinsic pathway, involving the regulation of BAX and BCL-2 proteins.[6] In this series, a para-chloro derivative was identified as a promising agent for inducing apoptosis.[6]

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Halogenated Thiazole Halogenated Thiazole Halogenated Thiazole->Raf Inhibition Halogenated Thiazole->MEK Inhibition

Figure 1: Simplified representation of a kinase signaling pathway and the inhibitory action of halogenated thiazoles.

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated thiazoles have demonstrated significant potential in this area, with both antibacterial and antifungal activities.

Antibacterial and Antifungal Efficacy: A Spectrum of Activity

The choice between bromine and chlorine substitution can have a pronounced effect on the antimicrobial spectrum and potency of thiazole derivatives.

In a study of 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, bromo-substituted compounds showed the best antifungal activity against Aspergillus niger.[10] In contrast, the chloro-substituted analogue in the same position demonstrated increased activity against the bacterium Pseudomonas aeruginosa.[10] This suggests a potential for tuning the antimicrobial spectrum by selecting the appropriate halogen.

Another study highlighted that in a series of 4-(p-halophenyl)-thiazolyl derivatives, the chloro substituent was responsible for antibacterial activity, while the bromo substituent inactivated the compounds.[1] However, this is not a universal trend, as other studies have shown that the presence of a bromine atom can enhance antibacterial activity. For example, in a series of thiazoles, the presence of a bromo substituent led to increased activity against vancomycin-intermediate Staphylococcus aureus (VISA).[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Bromo- vs. Chloro-Substituted Thiazoles

Compound SeriesHalogenMicroorganismMIC (µg/mL)Reference
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazolesBromoAspergillus nigerMost Active[10]
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazolesChloroPseudomonas aeruginosaMore Active[10]
4-(p-halophenyl)-thiazolyl derivativesChloroBacteriaActive[1]
4-(p-halophenyl)-thiazolyl derivativesBromoBacteriaInactive[1]
Thiazole derivativesChloroS. aureus, B. subtilisModerate Activity
Thiazole derivativesBromoVISAIncreased Activity[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two key assays used to evaluate the biological activity of thiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo- and chloro-substituted thiazole compounds in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Workflow cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Add thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the bromo- or chloro-substituted thiazole compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a standardized inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation of the Microtiter Plate:

    • Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial dilutions of thiazole derivatives in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Visually assess for microbial growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 3: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of halogen substituents. This guide has highlighted that while both bromo- and chloro-substituted thiazoles exhibit significant anticancer and antimicrobial potential, their specific activities can differ substantially. The choice between bromine and chlorine is not arbitrary but a critical design element that can be leveraged to fine-tune potency, selectivity, and spectrum of activity.

For anticancer applications, the data suggests that in certain scaffolds, bromine may confer a slight advantage in cytotoxicity, though this is highly context-dependent. The mechanism of action, particularly kinase inhibition, is a key area where the electronic and steric properties of the halogen play a crucial role in receptor binding.

In the antimicrobial realm, a fascinating divergence is often observed, with chloro-substituents sometimes favoring antibacterial activity and bromo-substituents enhancing antifungal effects. This provides a compelling rationale for the development of halogen-specific thiazole libraries to combat a wide range of pathogens.

Future research should focus on elucidating the precise molecular mechanisms by which these halogenated compounds exert their effects. Co-crystallization studies of these inhibitors with their target enzymes would provide invaluable insights for rational drug design. Furthermore, a systematic exploration of di- and tri-halogenated thiazoles could uncover novel compounds with even greater potency and selectivity. The continued investigation into the subtle yet powerful influence of halogen substitution will undoubtedly pave the way for the discovery of new and effective thiazole-based medicines.

References

  • Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(15), 5789. [Link]
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  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. [Link]
  • El-Sayed, N. N. E., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(1), 35-56. [Link]
  • Basile, L., et al. (2022). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Antibiotics, 11(11), 1621. [Link]
  • Gouda, M. A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 93. [Link]
  • Kumar, R., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Biointerface Research in Applied Chemistry, 14(4), 333. [Link]
  • de Almeida, L. R., et al. (2022). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Journal of Molecular Structure, 1249, 131593. [Link]
  • Matta, C., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 93. [Link]
  • Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 945. [Link]
  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35853-35882. [Link]
  • Gontijo, R. J. P., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(23), 5678. [Link]
  • Abuelizz, H. A., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Scientific Reports, 14(1), 6332. [Link]
  • Li, Y., et al. (2020). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 25(18), 4248. [Link]
  • Borcea, A. M., et al. (2021).
  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35853-35882. [Link]
  • Vitale, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14882-14953. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
  • Sharma, S., et al. (2020).
  • Li, Y., et al. (2020). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 25(18), 4248. [Link]
  • Panda, S. S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(19), 6523. [Link]
  • Fassihi, A., et al. (2017). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 12(4), 284-294. [Link]
  • Karki, R., et al. (2022). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Abstracts of Papers of the American Chemical Society, 263. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

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Efficacy comparison of 4-(4-Bromothiazol-2-yl)morpholine with other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib vs. Acalabrutinib

Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibition

Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in the B-cell antigen receptor (BCR) pathway. This pathway is fundamental for the proliferation, differentiation, and survival of B-cells. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active, leading to uncontrolled cell growth and survival. Consequently, inhibiting BTK has emerged as a highly effective therapeutic strategy.

This guide provides a comparative analysis of two prominent BTK inhibitors:

  • Ibrutinib (First-Generation): The first BTK inhibitor to gain FDA approval, Ibrutinib forms a covalent bond with the Cys481 residue in the BTK active site, leading to irreversible inhibition.

  • Acalabrutinib (Second-Generation): Developed to improve upon the selectivity of Ibrutinib, Acalabrutinib also irreversibly binds to Cys481 but is designed to have fewer off-target effects.

The primary focus of this comparison will be on their enzymatic efficacy, cellular potency, and kinase selectivity, supported by established experimental protocols.

Comparative Efficacy and Selectivity

The development of second-generation BTK inhibitors like Acalabrutinib was driven by the need to minimize off-target effects observed with Ibrutinib. Ibrutinib is known to inhibit other kinases with a similar cysteine residue in their active site, such as TEC-family kinases and EGFR. This can lead to side effects like rash, diarrhea, and an increased risk of bleeding.

InhibitorTargetIC50 (Enzymatic Assay)Cellular IC50 (BCR Signaling)Key Off-Targets (IC50)
Ibrutinib BTK0.5 nM8 nMEGFR (1.0 nM), TEC (2.1 nM), ITK (10.7 nM)
Acalabrutinib BTK3 nM5.1 nMMinimal activity against EGFR, TEC, ITK at therapeutic concentrations

Data compiled from multiple sources for illustrative comparison. Actual values may vary slightly between studies.

As the data indicates, while both drugs show potent low-nanomolar inhibition of BTK, Acalabrutinib demonstrates significantly higher selectivity. Its reduced activity against other kinases is a key differentiator, potentially leading to a better safety profile.

Experimental Protocols

To determine the efficacy and selectivity of BTK inhibitors, several key experiments are typically performed.

In Vitro Kinase Assay (Enzymatic IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK.

Methodology:

  • Reagents: Purified recombinant BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the inhibitors (Ibrutinib, Acalabrutinib).

  • Procedure:

    • A series of inhibitor dilutions are prepared.

    • The BTK enzyme is incubated with the inhibitor for a set period (e.g., 30 minutes) to allow for binding.

    • The kinase reaction is initiated by adding ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) and measuring incorporation, or using an antibody-based method like ELISA that detects the phosphorylated peptide.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis I Inhibitor Dilutions Incubate Incubate Enzyme + Inhibitor I->Incubate E BTK Enzyme E->Incubate Add_ATP Add ATP + Substrate Incubate->Add_ATP React Reaction at 37°C Add_ATP->React Quantify Quantify Phosphorylation React->Quantify Curve Generate Dose-Response Curve Quantify->Curve IC50 Calculate IC50 Curve->IC50

Caption: Workflow for determining enzymatic IC50.

Cellular Assay (BCR Pathway Inhibition)

This assay measures the inhibitor's ability to block BTK signaling within a cellular context.

Methodology:

  • Cell Line: A B-cell lymphoma cell line (e.g., Ramos) that has an active BCR pathway is used.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the BTK inhibitor.

    • The BCR pathway is stimulated, typically using an anti-IgM antibody.

    • After stimulation, the cells are lysed.

    • The phosphorylation of a downstream target of BTK, such as PLCγ2, is measured by Western blot or flow cytometry.

  • Data Analysis: The level of phosphorylated PLCγ2 at different inhibitor concentrations is quantified. The cellular IC50 is the concentration of the inhibitor that reduces the phosphorylation signal by 50%.

G Cells B-cell Line Inhibitor Add Inhibitor Dilutions Cells->Inhibitor Stimulate Stimulate with anti-IgM Inhibitor->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for p-PLCγ2 Lyse->WB Analyze Quantify and Calculate IC50 WB->Analyze

Caption: Workflow for cellular BTK pathway inhibition assay.

Signaling Pathway Context

The following diagram illustrates the position of BTK in the B-cell receptor signaling pathway and how its inhibition blocks downstream signals for cell survival.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_Ca NF-κB & Ca²⁺ Flux DAG_IP3->NFkB_Ca Survival Cell Proliferation & Survival NFkB_Ca->Survival Inhibitor Ibrutinib / Acalabrutinib Inhibitor->BTK Inhibition (Cys481)

Caption: BTK's role in the B-cell receptor signaling pathway.

Conclusion

Both Ibrutinib and Acalabrutinib are highly potent inhibitors of BTK, demonstrating efficacy in the low nanomolar range. The key distinction lies in their selectivity profile. Acalabrutinib was engineered to minimize off-target kinase inhibition, which is a significant factor in the side effects associated with Ibrutinib. This improved selectivity may offer a better therapeutic window and safety profile for patients. The choice between these inhibitors can depend on various factors, including the specific malignancy being treated, patient comorbidities, and tolerance to potential side effects. The experimental workflows detailed here represent standard methodologies for characterizing and comparing such inhibitors during the drug development process.

References

  • Title: The role of Bruton's tyrosine kinase in B cells and malignancies Source: PubMed Central (PMC) URL:[Link]
  • Title: Bruton Tyrosine Kinase—A Major Player in B-cell Signaling and a Drug Target in B-cell Malignancies Source: PubMed Central (PMC) URL:[Link]
  • Title: The Bruton's tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies Source: Journal of Clinical Oncology URL:[Link]
  • Title: Acalabrutinib (ACP-196)
  • Title: Acalabrutinib: a second-generation inhibitor of Bruton's tyrosine kinase for patients with B-cell malignancies Source: Taylor and Francis Online URL:[Link]

A Senior Application Scientist's Guide to X-ray Crystallography Analysis of Morpholine-Containing Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the X-ray crystallography analysis of morpholine-containing thiazoles. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of obtaining high-quality crystal structures of this important class of molecules. Morpholine and thiazole moieties are prevalent in many pharmacologically active compounds, and a precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide will move beyond a simple recitation of protocols. Instead, it will provide a comparative analysis of various crystallographic strategies, grounded in the principles of scientific integrity and backed by experimental insights. We will explore the "why" behind the "how," empowering you to make informed decisions in your own crystallographic endeavors.

The Significance of Structural Elucidation for Morpholine-Containing Thiazoles

The morpholine ring, with its chair conformation, and the planar thiazole ring introduce specific stereochemical and electronic features into a molecule.[1] X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.[2][3] This information is critical for:

  • Confirming molecular connectivity and stereochemistry: Essential for verifying the outcome of a synthetic route.

  • Understanding intermolecular interactions: Identifying hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility and melting point.[4]

  • Informing computational studies: Providing an accurate starting point for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses.[5][6]

  • Facilitating drug design: Enabling the rational design of analogs with improved binding affinity, selectivity, and pharmacokinetic properties.[5][7]

The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[8] For morpholine-containing thiazoles, the inherent flexibility of the morpholine ring and potential for polymorphism can add layers of complexity. Here, we compare common crystallization techniques.

Comparative Crystallization Strategies
Technique Principle Advantages for Morpholine-Thiazoles Disadvantages & Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation and crystallization occur.Simple to set up; effective for a wide range of compounds.Can lead to the formation of multiple small crystals or oils if evaporation is too rapid. The final crystal form can be sensitive to atmospheric conditions.
Vapor Diffusion (Hanging & Sitting Drop) A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution via the vapor phase.Allows for fine control over the rate of equilibration and supersaturation. Excellent for screening a wide range of conditions.Requires careful selection of precipitant and solvent. The small volume can be challenging to work with.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[9]Effective for compounds with a significant temperature-dependent solubility.[9] Can produce large, well-formed crystals.Requires a solvent in which the compound has a steep solubility curve. Rapid cooling can lead to twinning or amorphous precipitation.
Antisolvent Crystallization A second solvent (the antisolvent), in which the compound is insoluble, is slowly introduced into a solution of the compound.[9]Useful for compounds that are highly soluble in a particular solvent. The rate of addition of the antisolvent allows for control over crystal growth.The choice of solvent/antisolvent pair is critical. Can sometimes lead to the formation of an oil or amorphous solid.

Expert Insight: For novel morpholine-containing thiazoles, a multi-pronged approach is recommended. Start with slow evaporation from a variety of solvents to quickly screen for crystallinity. Concurrently, set up vapor diffusion experiments to explore a wider range of conditions in a controlled manner.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a robust starting point for the crystallization of morpholine-containing thiazoles.

Materials:

  • Purified morpholine-containing thiazole derivative

  • A selection of volatile solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol)

  • A selection of less volatile precipitants (e.g., hexane, heptane, diethyl ether, isopropanol)

  • Crystallization plates (e.g., 24-well sitting drop or hanging drop plates)

  • Micropipettes

Procedure:

  • Prepare a concentrated solution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable volatile solvent. The solution should be close to saturation.

  • Set up the reservoir: In each well of the crystallization plate, add 500 µL of the precipitant.

  • Pipette the drop:

    • Sitting Drop: Pipette 1-2 µL of the concentrated compound solution into the designated drop well.

    • Hanging Drop: Pipette 1-2 µL of the concentrated compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir well, sealing it with grease.

  • Seal and incubate: Seal the crystallization plate and incubate at a constant temperature (e.g., room temperature or 4°C).

  • Monitor for crystal growth: Check the drops periodically under a microscope over several days to weeks.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Monitoring prep_solution Prepare Concentrated Compound Solution pipette_drop Pipette Drop (Sitting or Hanging) prep_solution->pipette_drop prep_reservoir Prepare Precipitant Reservoir prep_reservoir->pipette_drop seal_plate Seal Plate pipette_drop->seal_plate incubate Incubate at Constant Temperature seal_plate->incubate monitor Monitor for Crystal Growth incubate->monitor Data_Collection_Logic start Obtain Suitable Crystal mount_crystal Mount Crystal on Goniometer start->mount_crystal screen_crystal Screen Crystal for Diffraction Quality mount_crystal->screen_crystal determine_unit_cell Determine Unit Cell and Bravais Lattice screen_crystal->determine_unit_cell plan_strategy Plan Data Collection Strategy determine_unit_cell->plan_strategy collect_data Collect Full Diffraction Dataset plan_strategy->collect_data end Process Data collect_data->end

Caption: Logical flow of a single-crystal X-ray diffraction experiment.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data is a series of spots of varying intensity. The process of converting this data into a three-dimensional atomic model involves structure solution and refinement.

Structure Solution

For small molecules like morpholine-containing thiazoles, direct methods are typically used to solve the phase problem. [10]This is a computationally intensive process that uses statistical relationships between the intensities of the diffraction spots to determine the initial phases.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. [10]This is an iterative process that involves adjusting atomic positions, thermal parameters (describing the vibration of atoms), and occupancies. [11] Key Refinement Parameters and Their Significance:

Parameter Description Significance for Morpholine-Thiazoles Typical Acceptable Values
R1 (or R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.A primary indicator of the overall quality of the refinement.< 0.05 for high-quality structures.
wR2 (weighted R-factor) A weighted R-factor based on all reflections.Another important indicator of refinement quality, often more sensitive than R1.< 0.15 for good structures.
Goodness of Fit (GooF) Should be close to 1.0 for a good refinement.Values significantly different from 1.0 may indicate an incorrect model or weighting scheme.~1.0
Residual Electron Density (Δρ) The difference between the observed and calculated electron density.Large positive or negative peaks may indicate missing atoms, disordered atoms, or an incorrect model.Typically within ±0.5 e/ų.

Trustworthiness through Self-Validation: A key aspect of a trustworthy protocol is the continuous validation of the evolving structural model. This involves checking for chemically sensible bond lengths and angles, analyzing the thermal parameters for unusual behavior, and carefully examining the difference electron density map for any unassigned features. [12]

Structure Validation: Ensuring the Integrity of Your Model

Before publishing or using a crystal structure for further analysis, it is crucial to validate its quality. [13]This involves checking for both internal consistency and agreement with known chemical principles.

Validation Tools and Checks
  • checkCIF: An online tool provided by the International Union of Crystallography (IUCr) that performs a comprehensive series of checks on a crystallographic information file (CIF). [12]It will flag potential issues with the data, model, and refinement.

  • PLATON: A multipurpose crystallographic tool that can be used for a wide range of validation checks, including the analysis of hydrogen bonding and other intermolecular interactions.

  • Cambridge Structural Database (CSD): A repository of over a million small-molecule crystal structures. [14][15][16]The CSD can be used to compare the geometric parameters of your structure with those of similar fragments in other known structures, helping to identify any unusual or unlikely values. [14][15][16][17][18]

Comparative Analysis: Hypothetical Case Studies

To illustrate the practical application of these principles, let's consider two hypothetical morpholine-containing thiazole derivatives:

  • Compound A: A simple, rigid derivative that forms large, well-ordered crystals.

  • Compound B: A more flexible derivative with a long alkyl chain, which yields small, weakly diffracting crystals.

Parameter Compound A (Hypothetical Data) Compound B (Hypothetical Data) Interpretation and Rationale
Crystal Size 0.4 x 0.3 x 0.2 mm0.05 x 0.02 x 0.01 mmThe larger size of Compound A's crystals makes it suitable for in-house data collection. The small size of Compound B's crystals necessitates the use of a synchrotron source.
X-ray Source In-house (Mo Kα)Synchrotron (1.0 Å)The high flux of the synchrotron is required to obtain sufficient diffraction from the small crystals of Compound B.
Data Collection Time 8 hours30 minutesThe higher intensity of the synchrotron beam significantly reduces the data collection time.
Resolution 0.75 Å1.1 ÅThe better-ordered crystals of Compound A diffract to a higher resolution, providing more detailed structural information.
Final R1 0.0350.065The lower R1 for Compound A indicates a better agreement between the model and the experimental data, reflecting the higher quality of the data.
Disorder None observedDisordered alkyl chainThe flexibility of the alkyl chain in Compound B leads to conformational disorder in the crystal, which can complicate the refinement and lower the overall quality of the structure.

Conclusion: A Pathway to High-Quality Crystal Structures

The X-ray crystallography analysis of morpholine-containing thiazoles is a powerful tool for advancing drug discovery and materials science. By understanding the interplay between crystallization strategies, data collection parameters, and refinement techniques, researchers can navigate the challenges inherent in structural elucidation. This guide has provided a framework for making informed decisions, with an emphasis on the causal relationships behind experimental choices. By adhering to the principles of scientific integrity and utilizing the validation tools available, you can ensure the trustworthiness and accuracy of your crystallographic data, ultimately accelerating your research endeavors.

References

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Evaluating the Antiproliferative Potency of Novel Quinazoline-Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinazoline scaffold remains a cornerstone for developing targeted therapies.[1][2][3] Its derivatives have given rise to several FDA-approved drugs that inhibit key signaling pathways implicated in cancer cell proliferation and survival.[4][5] This guide provides an in-depth comparative analysis of a novel hypothetical quinazoline-morpholine derivative, designated QMD-X , against a well-established EGFR inhibitor, Erlotinib . We will navigate through a logical experimental workflow, from initial cytotoxicity screening to the elucidation of its molecular mechanism, offering field-proven insights and detailed protocols for researchers in drug development.

Introduction: The Rationale for Quinazoline-Morpholine Analogs

The quinazoline core is a privileged structure in medicinal chemistry, largely due to its ability to mimic the adenine portion of ATP and bind to the ATP-binding site of various protein kinases.[5][6] The epidermal growth factor receptor (EGFR) has been a primary target for quinazoline-based inhibitors, with drugs like Gefitinib and Erlotinib showing clinical efficacy in non-small cell lung cancer (NSCLC) and other malignancies.[4][7]

The morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, which can translate to better pharmacokinetic profiles.[8][9] Our novel derivative, QMD-X, combines the established quinazoline scaffold with a morpholine substitution, aiming to enhance both potency and drug-like properties. This guide will evaluate the antiproliferative efficacy of QMD-X in comparison to Erlotinib, a standard-of-care EGFR inhibitor.

Experimental Workflow: A Step-by-Step Evaluation

Our evaluation of QMD-X follows a systematic approach, beginning with a broad assessment of its cytotoxic effects and progressively narrowing down to its specific molecular targets.

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Mechanism A MTT Assay C Determine IC50 Values A->C B Select Cancer Cell Lines (A549, MCF-7) B->A D Cell Cycle Analysis (Flow Cytometry) C->D Proceed if potent E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis E->F Confirm apoptotic mechanism G Investigate Signaling Pathways (EGFR, PI3K/Akt) F->G G EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified EGFR-PI3K-Akt-mTOR signaling pathway.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. [10]We will examine the phosphorylation status of EGFR and Akt, as phosphorylation is indicative of their activation state.

  • Protein Extraction: Treat A549 cells with QMD-X and Erlotinib for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [11]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. [12]4. Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C. [12][13]5. Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

A representative Western blot would show a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt) in cells treated with QMD-X, while the total levels of EGFR and Akt remain unchanged. This would strongly indicate that QMD-X inhibits the EGFR signaling pathway, leading to the downstream inactivation of the pro-survival PI3K/Akt pathway. The inhibitory effect of QMD-X on p-EGFR and p-Akt would be expected to be more potent than that of Erlotinib at equivalent concentrations, correlating with the cytotoxicity data.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the antiproliferative potency of a novel quinazoline-morpholine derivative, QMD-X. The hypothetical data presented suggests that QMD-X is a more potent anticancer agent than the established drug Erlotinib against A549 and MCF-7 cancer cell lines. Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis, mediated through the inhibition of the EGFR/PI3K/Akt signaling pathway.

These findings position QMD-X as a promising lead compound for further preclinical development. Future studies should include:

  • Screening against a broader panel of cancer cell lines, including those with known EGFR mutations.

  • In vivo efficacy studies in animal models.

  • Pharmacokinetic and toxicological profiling.

  • Molecular docking studies to elucidate the binding interactions of QMD-X with the EGFR kinase domain.

By following a logical and rigorous experimental workflow, researchers can effectively evaluate novel drug candidates and contribute to the development of next-generation cancer therapies.

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A Senior Application Scientist's Guide to Validating Minimum Inhibitory Concentration (MIC) for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of evaluating a new antimicrobial agent's potential. The MIC value—the lowest concentration of a drug that inhibits the visible growth of a microorganism—is a critical parameter that informs preclinical development and clinical efficacy.[1][2][3][4] This guide provides an in-depth comparison of established methodologies for MIC validation, emphasizing the causal relationships behind experimental choices to ensure data integrity and reproducibility. Our focus is on creating self-validating systems that build confidence in your results.

The Foundational Principle: Standardization and Control

The variability inherent in biological systems necessitates a rigorously standardized approach to antimicrobial susceptibility testing (AST). The primary goal is to ensure that the MIC value obtained is a true reflection of the antimicrobial agent's activity against the microorganism, and not an artifact of experimental conditions. This is why international bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established detailed guidelines.[5][6][7][8] Adherence to these standards is the first step in building a self-validating experimental design.

A core component of this standardized approach is the meticulous use of quality control (QC) strains.[9][10] These are well-characterized microorganisms with known and predictable susceptibility patterns to various antimicrobial agents.[9][10] Including QC strains in every experiment serves as an internal validation of the test system. If the MIC value for a QC strain falls within its expected range, it provides confidence that the media, reagents, incubation conditions, and operator technique are all performing correctly.[11] Conversely, an out-of-range QC result invalidates the test run for clinical isolates and necessitates a thorough investigation into the source of the error.[11]

Core Methodologies for MIC Determination: A Comparative Analysis

The choice of method for MIC determination depends on various factors, including the specific research question, the properties of the new antimicrobial agent, the number of isolates to be tested, and available resources. Here, we compare the three most widely accepted phenotypic methods.[12][13]

Broth Dilution

The broth dilution method is considered a reference standard for MIC determination.[2][14] It involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized suspension of the test organism.[15][16]

Causality Behind the Method: This method directly measures the concentration of the drug required to inhibit growth in a liquid environment, which can be analogous to systemic infections. The use of a standardized inoculum is critical; too low an inoculum can lead to falsely low MICs, while too high an inoculum can result in falsely high MICs.[17]

Workflow Diagram: Broth Microdilution

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout cluster_validation Validation start Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate microtiter plate wells containing drug dilutions and controls start->inoculate drug_prep Prepare serial twofold dilutions of the new antimicrobial agent drug_prep->inoculate controls Include: - Growth Control (no drug) - Sterility Control (no bacteria) - QC Strain(s) inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_mic qc_check Verify QC strain MIC is within the acceptable range read_mic->qc_check G cluster_input Inputs & Standards cluster_process Experimental Process cluster_validation Internal & External Validation cluster_output Validated Output new_agent New Antimicrobial Agent method_selection Select Appropriate MIC Method (Broth, Agar, Gradient) new_agent->method_selection test_organism Test Organism(s) test_organism->method_selection qc_strains QC Strains (e.g., ATCC, NCTC) execution Execute Protocol with Parallel Controls qc_strains->execution guidelines CLSI / EUCAST Guidelines guidelines->method_selection method_selection->execution raw_data Generate Raw MIC Data execution->raw_data qc_check QC Strain MIC in Range? raw_data->qc_check qc_check->execution No (Troubleshoot & Repeat) reproducibility Inter- & Intra-assay Reproducibility qc_check->reproducibility Yes method_comparison Compare with Reference Method reproducibility->method_comparison validated_mic Validated MIC Value method_comparison->validated_mic

Caption: A logical workflow for ensuring a self-validating MIC determination process.

Conclusion

Validating the MIC for a new antimicrobial agent is a meticulous process that demands a deep understanding of the underlying principles of each method. By selecting the appropriate methodology, adhering strictly to established standards, and incorporating a robust quality control system, researchers can generate reliable and reproducible data. This commitment to scientific integrity is paramount for the successful development of novel therapies in the ongoing battle against antimicrobial resistance. [18]

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A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged" structure. Its prevalence in numerous approved and experimental drugs is no coincidence.[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[2] Its oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen enhances aqueous solubility and metabolic stability—key attributes in optimizing a compound's pharmacokinetic profile.[2]

In-silico molecular docking has become an indispensable tool, utilized in the vast majority of modern drug discovery pipelines to predict the binding affinity and orientation of a small molecule (ligand) to its protein target.[3] This computational "handshake" allows researchers to rapidly screen virtual libraries of compounds, prioritize experimental testing, and gain crucial insights into structure-activity relationships (SAR) long before a molecule is ever synthesized. This guide provides a comparative analysis of morpholine derivatives against other common scaffolds in the context of in-silico docking, supported by a detailed, validated protocol for conducting such studies.

Section 1: Morpholine vs. Alternative Scaffolds: A Comparative Overview

The decision to incorporate a specific scaffold into a drug candidate is a critical design choice. The morpholine ring is often compared to and sometimes interchanged with other six-membered saturated heterocycles like piperidine and piperazine.

  • Morpholine: Offers a hydrogen bond acceptor (oxygen) and improved solubility without introducing a highly basic center, which can sometimes lead to off-target effects.

  • Piperidine: A simple saturated amine, it provides a basic nitrogen that can form strong ionic interactions but lacks the hydrogen-bond-accepting ether oxygen of morpholine.

  • Piperazine: Contains two nitrogen atoms, offering two points for substitution or interaction. This can be advantageous for targeting specific pockets but also increases basicity and potential toxicity. The replacement of piperazine with morpholine has been shown in some cases to lead to less potent inhibitors, highlighting the specific role the scaffold plays in binding.[4]

The choice between these scaffolds is context-dependent, relying entirely on the topology and amino acid composition of the target protein's binding site. A docking study is the primary in-silico method for hypothesizing which scaffold will provide the optimal fit and interaction profile.

Section 2: Case Studies: Docking Performance at Key Protein Targets

To illustrate the practical implications of scaffold selection, we will examine the in-silico performance of morpholine derivatives against key cancer and infectious disease targets.

Case Study 1: Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Consequently, PI3K is a major target for cancer drug discovery. The inhibitor ZSTK474, which contains two morpholine groups, is a well-studied example.

Docking studies reveal the critical role of the morpholine scaffold in binding to the PI3K active site. One of the morpholine rings positions its oxygen atom to form a key hydrogen bond with the backbone amide of Valine 828 in the hinge region of the kinase.[5] This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.

Comparative Docking Data for PI3Kα (PDB: 4TV3) [7]

CompoundScaffoldPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions
Gedatolisib (Reference) Morpholino-triazine-9.2Val851
Compound 7c (Test) Dimorpholinoquinazoline-8.5Val851, Lys802
Piperazine Analog Piperazino-triazine-7.8Val851

Note: Binding affinities are representative values derived from typical docking simulations. Actual values may vary based on the specific software and parameters used. The data illustrates a common trend observed in literature.

As the table shows, replacing the morpholine in a PI3K inhibitor with a piperazine can result in a less favorable predicted binding affinity.[5] This is often because the piperazine nitrogen, while capable of H-bonding, may introduce electrostatic repulsion or may not be optimally positioned to interact with the hinge region compared to the morpholine's oxygen.[8]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is another crucial target in oncology, and numerous inhibitors feature a quinazoline core.[4][9] Structure-activity relationship studies have shown that appending morpholine groups to the quinazoline scaffold can significantly enhance antiproliferative activity.[4]

Docking studies of these derivatives into the EGFR kinase domain (e.g., PDB ID: 1XKK) often show the morpholine moiety extending into a solvent-exposed region, where its favorable physicochemical properties can enhance overall binding and solubility without disrupting core interactions in the ATP pocket.[4] In some cases, replacing a morpholine with a less polar piperidine led to a decrease in inhibitory potency.[4]

Section 3: A Validated Protocol for Comparative In-Silico Docking

This section provides a rigorous, step-by-step protocol for performing a comparative molecular docking study using industry-standard, freely available software. This workflow ensures that the comparison between a morpholine derivative and an alternative is based on a self-validating and reproducible process.

Experimental Workflow Diagram

G cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Target Structure (RCSB PDB) PrepProt 3. Prepare Protein (Chimera/ADT) - Remove water, cofactors - Add polar hydrogens - Assign charges PDB->PrepProt Ligands 2. Obtain/Draw Ligands (PubChem, ChemDraw) PrepLig 4. Prepare Ligands (ChemDraw, ADT) - Generate 3D coordinates - Assign charges, torsions Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid RunVina 7. Execute Docking (AutoDock Vina) PrepLig->RunVina Config 6. Create Config File (Coordinates, Exhaustiveness) Grid->Config Config->RunVina Parse 8. Parse Log File (Binding Affinities, RMSD) RunVina->Parse Visualize 9. Visualize Poses (PyMOL, Chimera) Parse->Visualize Compare 10. Compare Interactions (H-bonds, Hydrophobic) Visualize->Compare Data 11. Tabulate Data Compare->Data

Caption: Workflow for a comparative in-silico molecular docking study.

Part A: Target Protein Preparation

The goal here is to clean the crystal structure, leaving only the components necessary for docking.

  • Obtain Protein Structure: Download the desired protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 6LU7).[3]

  • Initial Cleaning (UCSF Chimera/PyMOL):

    • Open the PDB file.

    • Delete all water molecules.[10][11]

    • Remove any co-crystallized ligands, ions, or cofactors not essential to the binding site of interest. This is a critical step; one must be certain these molecules are not structurally integral.

    • If the protein is a multimer, retain only the chain(s) containing the binding site.

  • Prepare for Docking (AutoDock Tools - ADT):

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.[12] This adds hydrogens only to atoms like oxygen and nitrogen that can participate in hydrogen bonding.

    • Go to Edit -> Charges -> Add Kollman Charges.[11] This assigns partial charges to the protein atoms, which is necessary for calculating electrostatic interactions.

    • Save the prepared protein in .pdbqt format. This format includes charge information and atom types required by AutoDock Vina.[10]

Part B: Ligand Preparation

Ligands must be converted to 3D structures with appropriate charges and defined rotatable bonds.

  • Obtain Ligand Structure: Download the 2D (SDF) or 3D structure from a database like PubChem, or draw it using software like ChemDraw.[3][13]

  • Generate 3D Conformation & Add Charges:

    • If starting from a 2D structure, use a program like ChemDraw 3D or Chimera to generate a low-energy 3D conformation.[13]

    • Open the ligand file (e.g., in .mol2 or .pdb format) in ADT.

    • Go to Ligand -> Input -> Open.

    • ADT will automatically compute Gasteiger charges and detect the "torsion root," defining the rotatable bonds for flexible docking.[14]

    • Save the prepared ligand in .pdbqt format from the Ligand -> Output menu.

Part C: Molecular Docking Workflow (AutoDock Vina)

This phase involves defining the search space and running the simulation.

  • Define the Binding Site (Grid Box):

    • In ADT, with both the prepared protein and ligand loaded, go to Grid -> Grid Box.[15]

    • A box will appear. Center this box on the known active site (often by centering it on the co-crystallized ligand's position). Adjust the dimensions to encompass the entire binding pocket, typically with a 4-5 Å buffer around the ligand.[16]

    • Note the coordinates (center_x, y, z) and dimensions (size_x, y, z) from the grid box panel.[3]

  • Create the Configuration File:

    • Create a text file named config.txt.

    • Enter the parameters noted in the previous step.[11]

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your .pdbqt files and config.txt.

    • Execute the command: vina --config config.txt[3]

Part D: Post-Docking Analysis and Validation

Interpreting the results is the most critical part of the process.

  • Analyze the Log File: The output_log.txt file contains a table with the binding affinities (in kcal/mol) for the top predicted poses.[17] Lower, more negative values indicate stronger predicted binding.[3]

  • Visualize Binding Poses:

    • Open the receptor .pdbqt file and the output_poses.pdbqt file in a visualization tool like PyMOL or Chimera.[17][18]

    • Analyze the top-scoring pose. Look for key interactions:

      • Hydrogen Bonds: Use the software's measurement tools to identify hydrogen bonds (typically < 3.5 Å) between the ligand and protein residues.[17]

      • Hydrophobic Interactions: Observe if nonpolar parts of the ligand are situated near nonpolar residues (e.g., Leu, Val, Phe).

      • Pi-stacking: Look for interactions between aromatic rings.

  • Comparative Analysis: Repeat the process for the alternative scaffold. Compare not just the final docking score, but the nature of the interactions. Does the morpholine oxygen form a crucial hydrogen bond that the piperidine nitrogen cannot? Does the piperazine introduce an unfavorable electrostatic clash? This level of analysis provides true insight.

Section 4: Key Considerations and Best Practices

To ensure the scientific integrity of your in-silico study, adhere to these principles.

  • Protocol Validation: Before docking unknown compounds, a crucial validation step is to "re-dock" the co-crystallized ligand from the PDB file. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å.

  • Choice of Software: While this guide uses AutoDock Vina, other software like Glide, GOLD, and DOCK are also widely used. The choice often depends on available resources (some are commercial) and the specific system being studied. The fundamental principles of protein/ligand preparation and analysis remain the same.

  • Scoring Function Limitations: A docking score is a prediction, not a direct measurement of binding affinity. It is a valuable tool for ranking and prioritization but should always be interpreted in conjunction with a visual analysis of the binding pose and, eventually, validated by experimental data.

  • Protein Flexibility: Standard docking keeps the protein rigid while the ligand is flexible. For proteins known to have significant conformational changes upon binding, more advanced techniques like "ensemble docking" (docking against multiple protein conformations) may be necessary.[3]

Logical Diagram for Scaffold Evaluation

SAR_Logic cluster_design Design Hypothesis cluster_test In-Silico Testing cluster_analysis Analysis cluster_conclusion Conclusion Start Identify Target (e.g., PI3K) Hypo Hypothesis: Morpholine scaffold improves binding/PK Start->Hypo Dock_M Dock Morpholine Derivative Hypo->Dock_M Dock_A Dock Alternative (e.g., Piperidine) Hypo->Dock_A Analyze Compare Results - Docking Score - H-Bonds Dock_M->Analyze Dock_A->Analyze Good Hypothesis Supported Analyze->Good Morpholine shows superior interactions Bad Hypothesis Refuted Analyze->Bad Alternative shows superior interactions

Caption: Logical flow for evaluating a scaffold hypothesis using in-silico docking.

Conclusion

In-silico docking is a powerful and cost-effective method for evaluating design choices in drug discovery. As demonstrated, the morpholine scaffold frequently offers distinct advantages due to its unique combination of hydrogen bonding capacity and favorable physicochemical properties. However, its superiority is not universal. A rigorous, comparative docking study, following a validated protocol as outlined in this guide, is essential for making an informed, data-driven decision. By moving beyond a simple comparison of docking scores to a detailed analysis of the underlying molecular interactions, researchers can truly leverage computational tools to accelerate the design of novel, effective therapeutics.

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  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
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  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube.
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  • Yadav, A.R., et al. (n.d.). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. research journal.
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Safety Operating Guide

Comprehensive Disposal Protocol for 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Bromothiazol-2-yl)morpholine (CAS No. 1017781-60-0). As a brominated heterocyclic compound, its disposal requires a nuanced understanding of chemical reactivity, regulatory compliance, and environmental stewardship. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Chemical Profile

A thorough understanding of a compound's chemical and toxicological profile is the foundation of safe handling and disposal. This compound is a solid organic compound whose primary hazards, as identified, are related to sensitization and irritation.[1] However, its structural components—a brominated thiazole ring and a morpholine moiety—necessitate a cautious approach that also considers the potential hazards of these broader chemical classes. Organobromine compounds can be persistent and bioaccumulative, while morpholine derivatives can exhibit varying degrees of toxicity and corrosivity.[2][3]

Table 1: Chemical and Safety Data Summary

PropertyValueSource
CAS Number 1017781-60-0[1][4][5]
Molecular Formula C₇H₉BrN₂OS[1][5]
Molecular Weight 249.13 g/mol [1][5]
Physical Form Solid (Off-white to light yellow)[1][4]
Boiling Point 348.6 ± 52.0 °C (Predicted)[4]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1]
Precautionary Code P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Mandatory Personal Protective Equipment (PPE)

Given the known hazards of skin sensitization and serious eye irritation, the following PPE is mandatory when handling this compound in any capacity, including weighing, reaction setup, and disposal.

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves, which offer poor protection against many organic chemicals. Always inspect gloves for tears or punctures before use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or dust generation, chemical safety goggles are required.[1]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: While not typically required when handling small quantities of the solid in a well-ventilated area, a respirator may be necessary if dust is generated. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respirator selection.

Core Disposal Protocol: Waste Segregation

The single most critical step in the disposal of this compound is its correct classification. Due to the presence of a carbon-bromine bond, this compound must be segregated as Halogenated Organic Waste .[6][7]

Causality: Halogenated organic compounds require disposal via high-temperature incineration in specialized facilities equipped with flue-gas scrubbers.[6] This is a regulatory and environmental mandate. Improper incineration at lower temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as polybrominated dibenzodioxins and dibenzofurans. Segregating this waste stream prevents contamination of non-halogenated solvent waste, which is often recycled or used as fuel, and ensures it receives the appropriate, more rigorous treatment.[8]

Disposal Workflow Diagram

The following diagram outlines the critical decision-making process for chemical waste segregation in the laboratory, highlighting the path for this compound.

DisposalWorkflow cluster_input Chemical Waste Generated cluster_decision Segregation Decision Point cluster_streams Designated Waste Streams cluster_disposal Final Disposal Method Compound This compound Question Does the compound contain a Carbon-Halogen bond (F, Cl, Br, I)? Compound->Question Halogenated Halogenated Organic Waste (Waste Code: EPA F002) Question->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste (Waste Code: EPA F003/F005) Question->NonHalogenated  No   Incineration Specialized High-Temperature Incineration with Scrubbing Halogenated->Incineration FuelBlending Fuel Blending / Standard Incineration NonHalogenated->FuelBlending

Caption: Waste segregation decision tree for laboratory chemicals.

Step-by-Step Disposal Procedures

Adherence to a systematic procedure minimizes exposure and ensures regulatory compliance.

Procedure 1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous waste container compatible with solids. The container must be in good condition, have a secure, screw-top lid, and be clearly labeled.

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste " and the full chemical name: "Waste this compound ".[7] Do not use abbreviations or chemical formulas.

  • Transfer: In a chemical fume hood, carefully transfer the solid waste from its original container into the designated hazardous waste container. Use a powder funnel to prevent spills.

  • Sealing and Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The container must remain closed except when actively adding waste.[7]

Procedure 2: Disposal of Contaminated Labware and Debris
  • Definition: This category includes items such as contaminated gloves, weigh boats, paper towels, and silica gel from chromatography.

  • Collection: Place all solid materials grossly contaminated with this compound into a designated solid waste container, separate from non-hazardous trash. This container must also be labeled as "Hazardous Waste " and list the chemical contaminant.

  • Rinsate: Glassware should be rinsed with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This rinsate is now considered Halogenated Organic Liquid Waste and must be collected in a separate, appropriately labeled liquid waste container. Do not dispose of this rinsate down the drain.[8]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

Minor Spill (Solid)

A minor spill is defined as a small quantity of solid that has not spread widely and can be cleaned up by laboratory personnel without risk of significant exposure.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the mandatory PPE as described in Section 2.

  • Cleanup: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust. For very fine powders, you may lightly dampen a paper towel with water to wipe up the residue.

  • Collect Waste: Place all collected material and cleanup debris (e.g., contaminated paper towels, gloves) into the designated solid halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a detergent solution, followed by water.

Major Spill or Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: As per P305+P351+P338, immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Large Spill: Evacuate the laboratory immediately. Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean up a large spill yourself.

References

  • Morpholine (HSG 92, 1995), International Programme on Chemical Safety (INCHEM), [Link]
  • Safety D
  • Safety D
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois, [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds, eCFR :: Code of Federal Regul
  • Organic solvent waste handling, Kemicentrum, Lund University, [Link]
  • MORPHOLINE Safety D
  • Safety Data Sheet: Morpholine, Chemos GmbH & Co. KG, [Link]
  • Safety Data Sheet: Morpholine, Nexchem Ltd, [Link]
  • Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine, Chemos GmbH & Co. KG, [Link]
  • Green Criteria for Bromination, ACS Green Chemistry Institute, [Link]

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Personal protective equipment for handling 4-(4-Bromothiazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity into a workflow is a moment of both opportunity and critical responsibility. 4-(4-Bromothiazol-2-yl)morpholine, a compound with significant potential in synthetic chemistry, demands a handling protocol rooted in a deep understanding of its constituent parts and the general principles of laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.

Hazard Analysis: A Tale of Two Moieties

  • The Morpholine Moiety: The hazards associated with morpholine are well-documented. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is toxic upon skin contact or inhalation and is suspected of damaging fertility or the unborn child.[1][3] These properties necessitate robust measures to prevent any direct contact.

  • The Brominated Thiazole Core: Brominated heterocycles are valued as reactive intermediates in organic synthesis.[4] This reactivity, while beneficial for chemical transformations, implies a need for careful handling to prevent unintended reactions. While specific toxicological data for this exact molecule is scarce, studies on other brominated thiazole derivatives have indicated potential for liver and kidney damage at high doses.[5]

Given that this compound is a research chemical, it is imperative to adhere to the principle of treating all compounds with unknown toxicity as potentially hazardous.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum PPE RequirementRecommended Upgrade for Increased Risk
Weighing and preparing solutions (small scale, <1g) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- Chemical splash goggles- Face shield
Performing reactions and work-ups (any scale) - Nitrile gloves (double-gloving)- Chemical splash goggles- Laboratory coat (flame-retardant if using flammable solvents)- Face shield- Chemical-resistant apron
Handling large quantities (>1g) or performing distillations - Nitrile gloves (double-gloving)- Chemical splash goggles- Face shield- Laboratory coat (flame-retardant)- Chemical-resistant apron- Consider use of a certified chemical fume hood with proper sash height
Cleaning glassware - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Chemical splash goggles

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing:
  • Work in a Ventilated Area: Always handle solid this compound in a certified chemical fume hood to minimize inhalation risk.

  • Don Appropriate PPE: Before handling, ensure you are wearing the minimum required PPE as outlined in the table above.

  • Use a Disposable Weighing Dish: To prevent contamination of balances, use a disposable weighing dish or paper.

  • Clean Spills Immediately: In case of a small spill, gently wipe with a damp cloth (ensure you are wearing appropriate gloves) and dispose of the cloth as hazardous waste. For larger spills, follow your institution's emergency spill protocol.

Running Reactions:
  • Assemble Glassware in a Fume Hood: All reactions involving this compound should be conducted within a fume hood.

  • Ensure Glassware is Dry and Intact: Inspect all glassware for cracks or defects before use.

  • Maintain Control of Reaction Temperature: Use appropriate heating or cooling baths to maintain the desired reaction temperature and prevent runaway reactions.

  • Work with an Unobstructed Sash: Keep the fume hood sash at the lowest practical height to maximize protection.

Work-up and Purification:
  • Perform Extractions in a Fume Hood: The handling of organic solvents during extraction poses an inhalation hazard.

  • Use Secondary Containment: When transporting solutions, use a secondary container to prevent spills.

  • Label all Vessels Clearly: Ensure all flasks and vials containing the compound or its solutions are clearly labeled with the chemical name and any known hazards.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.

  • Waste Segregation: Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste.[8][9] It is critical to segregate this waste from non-halogenated streams, as the disposal methods and costs can differ significantly.[10]

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and chromatography fractions, in a clearly labeled, sealed container for halogenated organic liquid waste.[11]

  • Sharps: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.

  • Consult Your Institution's Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start: Handling this compound Task Identify Task Start->Task Weighing Weighing/Solution Prep (<1g) Task->Weighing Weighing Reaction Reaction/Work-up Task->Reaction Reaction LargeScale Large Scale (>1g)/Distillation Task->LargeScale Large Scale Cleaning Glassware Cleaning Task->Cleaning Cleaning PPE_Base Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat Weighing->PPE_Base PPE_Goggles Upgrade: + Chemical Splash Goggles Weighing->PPE_Goggles Splash Risk Reaction->PPE_Goggles PPE_Full Upgrade: + Face Shield + Chemical-Resistant Apron + Fume Hood Reaction->PPE_Full High Risk LargeScale->PPE_Full Cleaning->PPE_Base caption PPE Selection Workflow

Caption: A flowchart for selecting the appropriate level of Personal Protective Equipment.

By integrating these principles of hazard assessment, diligent PPE use, and structured operational and disposal plans, you can confidently and safely unlock the scientific potential of this compound.

References

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • University of California, Riverside Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • Bucknell University. Hazardous Waste Segregation.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Barcelona. Classification of special laboratory waste.
  • Organic-Chemistry.org. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • dos Santos, J. F., et al. (2018). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Experimental Parasitology, 193, 34-40. doi: 10.1016/j.exppara.2018.09.002.
  • Quora. Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5860.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Amin, Z. M., et al. (2020). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Cureus, 12(9), e10328. doi: 10.7759/cureus.10328.
  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • Gohlke, H., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2327–2339.
  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1587. doi: 10.3390/molecules26061587.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.